molecular formula C12H13NO3 B1664956 Aniracetam CAS No. 72432-10-1

Aniracetam

カタログ番号: B1664956
CAS番号: 72432-10-1
分子量: 219.24 g/mol
InChIキー: ZXNRTKGTQJPIJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aniracetam is a synthetic compound belonging to the racetam class of nootropics, recognized for its potential to modulate key neurotransmitter systems in the brain. Its primary research value lies in its action as a positive allosteric modulator of AMPA-type glutamate receptors . By binding to these receptors, this compound slows their deactivation and desensitization kinetics, thereby enhancing fast synaptic transmission and facilitating long-term potentiation (LTP), a cellular correlate of learning and memory . This mechanism underpins its application in studies investigating synaptic plasticity, cognitive enhancement, and memory formation. Beyond its AMPAergic activity, this compound influences cholinergic, dopaminergic, and serotonergic systems, contributing to its broad neuropharmacological profile . It is extensively metabolized into several active compounds, including N-anisoyl-GABA and p-anisic acid, which may themselves contribute to its observed effects by increasing acetylcholine release and exhibiting antidepressant-like properties in animal models . Recent evidence-based models propose that this compound may also have therapeutic potential for preventing the accumulation of amyloid-β plaques in Alzheimer's disease, potentially by increasing α-secretase activity through the upregulation of brain-derived neurotrophic factor (BDNF) and positive modulation of metabotropic glutamate receptors (mGluRs) . Researchers utilize this compound in vitro and in vivo to model cognitive enhancement and explore treatments for neurodegenerative conditions and cerebrovascular disorders. It is important to note that this compound has low aqueous solubility and oral bioavailability, which can present a challenge for experimental design . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications, nor for human consumption.

特性

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045128
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72432-10-1
Record name Aniracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72432-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniracetam [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04599
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name aniracetam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aniracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Aniracetam from 2-Pyrrolidone and Anisoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Aniracetam, a nootropic agent of the racetam class, through the reaction of 2-pyrrolidone and anisoyl chloride. This document details the core chemical principles, outlines various experimental protocols derived from scientific literature and patents, and presents quantitative data in a structured format for comparative analysis. Included are visualizations of the synthetic pathway and a generalized experimental workflow to facilitate a deeper understanding and practical application of the described methodologies.

Introduction

This compound, chemically known as 1-(4-methoxybenzoyl)-2-pyrrolidone, is a well-regarded nootropic compound recognized for its potential cognitive-enhancing effects.[1] Its synthesis is a subject of significant interest in medicinal chemistry and drug development. The most common and direct synthetic route involves the acylation of 2-pyrrolidone with anisoyl chloride. This guide focuses on this specific pathway, exploring the nuances of the reaction conditions, the role of various reagents, and the resulting yields and product purity.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the 2-pyrrolidone lactam ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of anisoyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

G 2-Pyrrolidone 2-Pyrrolidone Reaction Acylation Reaction 2-Pyrrolidone->Reaction Anisoyl_Chloride Anisoyl Chloride Anisoyl_Chloride->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound Byproduct Base Hydrochloride Salt Reaction->Byproduct

Caption: Core reaction pathway for this compound synthesis.

Experimental Protocols

Several methodologies for this synthesis have been documented, primarily differing in the choice of base, solvent, and reaction conditions. Below are detailed protocols extracted from various sources.

Protocol A: Triethylamine in Diethyl Ether

This classic method utilizes triethylamine as a base to scavenge the HCl formed during the reaction.

Experimental Procedure:

  • To a stirred solution of 25.0 g of 2-pyrrolidinone in 110 ml of absolute diethyl ether, add 40.0 g of p-methoxybenzoyl chloride.[2]

  • Cool the mixture to between 0°C and 10°C.[2]

  • While maintaining the temperature, add 52.5 ml of triethylamine.[1][2]

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to 2°C and add cold water.

  • Filter the insoluble constituents under suction and wash with water and diethyl ether.

  • Dry the resulting solid over phosphorus pentoxide.

  • Recrystallize the crude product from alcohol to obtain pure 1-(p-methoxybenzoyl)-2-pyrrolidinone.

Protocol B: Triethylamine in Toluene

This protocol employs toluene as the solvent, which allows for a higher reaction temperature.

Experimental Procedure:

  • Dissolve 17.0 g (0.2 mol) of α-pyrrolidone and 40.0 mL (0.28 mol) of triethylamine in 100.0 mL of toluene.

  • Prepare a solution of 34.2 g (0.2 mol) of p-methoxybenzoyl chloride in 40 mL of toluene.

  • Add the p-methoxybenzoyl chloride solution dropwise to the α-pyrrolidone solution, maintaining the temperature below 50°C.

  • After the addition is complete, maintain the reaction mixture at 50°C for 2 hours using a water bath.

  • Pour the reaction solution into 500 mL of water and stir.

  • Filter the mixture with suction and wash the solid with water until the chloride ion is no longer detected in the washings.

  • Dry the filter cake and recrystallize from ethanol to yield white flaky crystals of this compound.

Protocol C: Inorganic Catalysts in an Organic Solvent

A patented method describes the use of inorganic catalysts, such as hydroxides or oxides of main group elements.

Experimental Procedure:

  • React p-anisoyl chloride with 2-pyrrolidone in an organic solvent.

  • The reaction is conducted in the presence of a catalyst, which can be an oxide or hydroxide of Na, K, Li, Cs, Al, Ca, Ga, or Tl. Calcium hydroxide is noted as a preferred catalyst.

  • The molar ratio of the catalyst to 2-pyrrolidone to p-anisoyl chloride is specified as (0.05-0.5):(1-2):1.

  • The reaction is carried out at a temperature between 0-70°C for a duration of 0.5-20 hours.

Quantitative Data Summary

The following tables summarize the quantitative data from the cited experimental protocols.

Parameter Protocol A Protocol B Protocol C
2-Pyrrolidone (g) 25.017.0-
Anisoyl Chloride (g) 40.034.2-
Base/Catalyst TriethylamineTriethylamineOxides/Hydroxides of Na, K, Li, Cs, Al, Ca, Ga, or Tl
Solvent Diethyl EtherTolueneOrganic Solvent
Reaction Temp. (°C) 0-10, RT, Reflux<50, 500-70
Reaction Time (h) 3.520.5-20
Yield (%) -84.7Up to 84
Melting Point (°C) 121-122120.2-120.8-

Data not provided in the source is indicated with a dash.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Add Stir_Heat Stir_Heat Reaction_Vessel->Stir_Heat Conditions Solvent Solvent Solvent->Reaction_Vessel Add Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Vessel Add Quenching Quenching Stir_Heat->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product

Caption: Generalized experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2-pyrrolidone and anisoyl chloride is a robust and well-documented process. The choice of base, solvent, and temperature significantly influences the reaction efficiency and yield. While triethylamine is a commonly used base, alternative inorganic catalysts offer a different synthetic route. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling informed decisions in the synthesis and optimization of this compound production. Further research could focus on the development of more environmentally friendly and cost-effective catalytic systems.

References

Aniracetam: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, N-anisoyl-2-pyrrolidinone, is a nootropic agent of the racetam class, first synthesized by Hoffmann-La Roche in the 1970s.[1] It is recognized for its cognitive-enhancing properties and has been studied for its potential in treating various neurological conditions.[2][3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, intended for a scientific audience engaged in pharmaceutical research and development.

Molecular Structure and Identification

This compound is a derivative of 2-pyrrolidinone with an N-anisoyl group.[4] Its core structure consists of a five-membered lactam ring attached to a methoxy-substituted benzoyl group.

Table 1: Molecular Identifiers

IdentifierValue
IUPAC Name 1-(4-methoxybenzoyl)pyrrolidin-2-one[5]
Chemical Formula C₁₂H₁₃NO₃
Molar Mass 219.24 g/mol
CAS Number 72432-10-1
SMILES String COC1=CC=C(C=C1)C(=O)N2CCCC2=O
InChI Key ZXNRTKGTQJPIJK-UHFFFAOYSA-N

This compound does not possess any chiral centers and is therefore an achiral molecule.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white to off-white crystalline solid.

Table 2: Physicochemical Data

PropertyValue
Melting Point 121-122 °C
Boiling Point (Predicted) 399.7 ± 34.0 °C
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in chloroform and ethanol. Slightly soluble in methanol. Soluble in DMSO (≥ 100 mg/mL).
pKa (Predicted) -1.74 ± 0.20
LogP (Predicted) 1.6

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound involves the acylation of 2-pyrrolidinone with p-methoxybenzoyl chloride.

Protocol 4.1.1: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-pyrrolidinone (1.0 eq) and triethylamine (1.4 eq) in toluene.

  • Addition of Acylating Agent: While maintaining the temperature below 50°C, add a solution of p-methoxybenzoyl chloride (1.0 eq) in toluene dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture at 50°C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the mixture and stir.

  • Isolation of Crude Product: Collect the precipitated solid by suction filtration and wash with water until the filtrate is free of chloride ions.

  • Drying: Dry the crude product.

Protocol 4.1.2: Purification by Recrystallization

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC)

  • System: Agilent ODS column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer solution (25:75, v/v), pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

Protocol 4.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • System: Reverse phase C18 column.

  • Mobile Phase: Methanol-water (60:40, v/v).

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

  • Transitions: For this compound, m/z 220 → 135.

Protocol 4.2.3: Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Shimadzu GCMS-QP2020 with an SH-Rxi™-5Sil MS column (30 m, 0.25 mm I.D., 0.25 µm df).

  • Injector Temperature: 260°C.

  • Oven Temperature Program: Hold at 60°C for 2 min, then ramp at 10°C/min to 320°C and hold for 15 min.

  • Carrier Gas: Helium.

Signaling Pathways and Mechanism of Action

This compound's nootropic effects are attributed to its modulation of several neurotransmitter systems. Its primary mechanism involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It also influences cholinergic, dopaminergic, and serotonergic signaling.

Glutamatergic System Modulation

This compound potentiates AMPA receptor-mediated currents, which is believed to enhance synaptic plasticity, a key process in learning and memory.

aniracetam_ampa_pathway This compound This compound AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Positive Allosteric Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) AMPA_Receptor->Synaptic_Plasticity Neuronal_Membrane Neuronal Membrane Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: this compound's positive modulation of AMPA receptors enhances synaptic plasticity.

Protocol 5.1.1: In Vitro Assessment of AMPA Receptor Modulation

  • System: Xenopus oocytes expressing heteromeric AMPA receptors (e.g., GluR1/2/3).

  • Method: Two-electrode voltage clamp.

  • Procedure: a. Perfuse the oocytes with a standard frog Ringer's solution. b. Apply kainate (an AMPA receptor agonist) to evoke an inward current. c. After establishing a baseline response, co-apply kainate with varying concentrations of this compound or its metabolites. d. Measure the potentiation of the kainate-evoked current. e. To investigate downstream signaling, pre-incubate oocytes with specific kinase inhibitors (e.g., KN-93 for CaMKII) before applying the test compounds.

Cholinergic System Modulation

The metabolites of this compound, particularly N-anisoyl-GABA, have been shown to increase acetylcholine release in the brain.

aniracetam_cholinergic_pathway This compound This compound Metabolites N-anisoyl-GABA & p-anisic acid This compound->Metabolites Metabolism Cholinergic_Neuron Cholinergic Neuron Metabolites->Cholinergic_Neuron Acts on ACh_Release Increased Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release

Caption: this compound metabolites increase acetylcholine release from cholinergic neurons.

Protocol 5.2.1: In Vivo Measurement of Acetylcholine Release

  • Model: Freely moving rats (e.g., stroke-prone spontaneously hypertensive rats).

  • Technique: In vivo microdialysis.

  • Procedure: a. Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus reticularis thalami, dorsal hippocampus, or prefrontal cortex). b. Perfuse the probe with artificial cerebrospinal fluid (aCSF). c. Collect dialysate samples at regular intervals to establish a baseline acetylcholine level. d. Administer this compound (e.g., 50 mg/kg, p.o.) or its metabolites via local perfusion through the probe. e. Continue collecting dialysate samples. f. Quantify acetylcholine levels in the dialysates using a sensitive analytical method such as HPLC with electrochemical detection or LC-MS/MS.

Dopaminergic and Serotonergic System Modulation

This compound has been observed to increase the extracellular levels of dopamine and serotonin in specific brain regions.

aniracetam_monoamine_workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Neurotransmitter Analysis Animal_Model Rodent Model (e.g., SHRSP rat) Aniracetam_Admin This compound Administration (e.g., 30-100 mg/kg p.o.) Animal_Model->Aniracetam_Admin Probe_Implantation Probe Implantation (e.g., Prefrontal Cortex) Aniracetam_Admin->Probe_Implantation Dialysate_Collection Dialysate Collection Probe_Implantation->Dialysate_Collection HPLC_ECD HPLC with Electrochemical Detection (HPLC-ECD) Dialysate_Collection->HPLC_ECD Quantification Quantification of Dopamine and Serotonin HPLC_ECD->Quantification

Caption: Experimental workflow for measuring this compound's effect on monoamine release.

Protocol 5.3.1: In Vivo Measurement of Dopamine and Serotonin Release

  • Model: Freely moving rats.

  • Technique: In vivo microdialysis.

  • Procedure: a. Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, basolateral amygdala, or dorsal hippocampus). b. Perfuse the probe with aCSF. c. Collect dialysate samples to determine baseline levels of dopamine, serotonin, and their metabolites. d. Administer this compound systemically (e.g., 30 or 100 mg/kg, p.o.). e. Collect post-administration dialysate samples. f. Analyze the samples for dopamine, serotonin, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) using HPLC-ECD.

Conclusion

This compound presents a multifaceted pharmacological profile, primarily characterized by its positive allosteric modulation of AMPA receptors and its influence on cholinergic, dopaminergic, and serotonergic neurotransmission. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, characterization, and functional analysis of this compound, offering valuable methodologies for researchers in the field of neuropharmacology and drug development. Further investigation into its mechanism of action and the activity of its metabolites will continue to be a key area of research.

References

Aniracetam's Neuroprotective Shield: A Technical Guide to its Defense Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the neuroprotective effects of Aniracetam, a nootropic agent of the racetam class, specifically focusing on its mechanisms of action against oxidative stress. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to elucidate this compound's potential as a neuroprotective agent.

Core Mechanisms of Neuroprotection

This compound exhibits a multi-faceted approach to neuroprotection against oxidative stress, a critical factor in the pathogenesis of neurodegenerative diseases. Its mechanisms include the modulation of key neurotransmitter systems, enhancement of neurotrophic factor expression, and direct antioxidant activities.[1]

Glutamatergic System Modulation: this compound positively modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of glutamate receptors. This modulation enhances synaptic transmission and plasticity.[1][2] By influencing AMPA receptor activity, this compound can regulate intracellular calcium ion (Ca2+) concentrations, a critical factor in neuronal survival and function.[3][4]

Neurotrophic Factor Enhancement: A significant aspect of this compound's neuroprotective profile is its ability to increase the production of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The BDNF-TrkB signaling pathway is instrumental in protecting neurons from oxidative stress.

Direct Antioxidant Effects: this compound has been shown to directly combat oxidative stress by scavenging harmful free radicals. Specifically, it has demonstrated the ability to block the formation of cytotoxic hydroxyl radicals (.OH), one of the most reactive oxygen species.

Quantitative Assessment of Neuroprotective Efficacy

The neuroprotective effects of this compound against oxidative stress have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
Treatment GroupThis compound Concentration (µmol/L)Oxidative StressorNeuronal Viability (% of Control)Reference
Control0None100%Wang et al., 2006
H2O2 alone0200 µmol/L H2O2Significantly decreasedWang et al., 2006
This compound + H2O210200 µmol/L H2O2Significantly rescuedWang et al., 2006
This compound + H2O2100200 µmol/L H2O2Significantly rescuedWang et al., 2006

Data synthesized from the findings of Wang et al. (2006), which reported a significant rescue of H2O2-induced impairment of neuron viability with pre-treatment of this compound (10-100 µmol/L).

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Oxidative Stress
Treatment GroupThis compound Concentration (µmol/L)Oxidative StressorMitochondrial PotentialReference
Control0NoneNormalWang et al., 2006
H2O2 alone0200 µmol/L H2O2ReducedWang et al., 2006
This compound + H2O210200 µmol/L H2O2Significantly rescuedWang et al., 2006

Based on the study by Wang et al. (2006), which found that this compound pre-treatment significantly rescued the H2O2-induced reduction in mitochondrial potential.

Table 3: this compound's Efficacy in Reducing Hydroxyl Radical Formation
Treatment GroupThis compound Dose (mg/kg, i.p.)Ischemia-Reperfusion InsultHydroxyl Radical Formation (DHBA)% SuppressionReference
Vehicle0YesIncreased0%Himori et al., 1995
This compound100YesSignificantly smaller increase~80%Himori et al., 1995

Data from Himori et al. (1995) who demonstrated that this compound at 100 mg/kg significantly suppressed the formation of 2,3-dihydroxybenzoate (DHBA), a marker of hydroxyl radical formation, by approximately 80%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key experiments cited.

MTT Assay for Neuronal Viability

This protocol is adapted from standard MTT assay procedures and the study by Wang et al. (2006).

  • Cell Culture: Primary cortical neurons are cultured in 96-well plates at a density of 1 x 10^5 cells/well.

  • This compound Pre-treatment: Cells are pre-treated with this compound (10 µmol/L and 100 µmol/L) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, the culture medium is replaced with a medium containing 200 µmol/L hydrogen peroxide (H2O2) for 4 hours to induce oxidative stress.

  • MTT Incubation: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Mitochondrial Membrane Potential Assay

This protocol is based on the use of a fluorescent probe as described by Wang et al. (2006).

  • Cell Culture and Treatment: Primary cortical neurons are cultured on glass coverslips and treated with this compound and H2O2 as described in the MTT assay protocol.

  • Fluorescent Staining: Cells are incubated with 500 nM MitoTracker Red CMXRos for 30 minutes at 37°C. This dye accumulates in mitochondria with active membrane potential.

  • Imaging: The cells are washed with phosphate-buffered saline (PBS) and fixed. The fluorescence intensity is observed and captured using a fluorescence microscope.

  • Quantification: The fluorescence intensity of individual neurons is quantified using imaging software. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Hydroxyl Radical Scavenging Assay

This protocol is a summary of the methodology used by Himori et al. (1995).

  • Animal Model: Male mice are used for the experiment.

  • Ischemia-Reperfusion Model: Brain ischemia is induced for 40 minutes, followed by reperfusion.

  • This compound Administration: this compound (30 or 100 mg/kg) is administered intraperitoneally before the induction of ischemia.

  • Salicylate Infusion: Salicylate is infused into the cerebroventricular space to trap hydroxyl radicals.

  • Sample Collection: Cerebroventricular perfusate is collected at various time points after reperfusion.

  • DHBA Measurement: The concentration of 2,3-dihydroxybenzoic acid (DHBA), a product of the reaction between salicylate and hydroxyl radicals, is measured in the perfusate using high-performance liquid chromatography (HPLC). The amount of DHBA formed is an index of hydroxyl radical formation.

Visualizing the Pathways of Neuroprotection

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound's neuroprotective effects against oxidative stress.

Signaling Pathway of this compound's Neuroprotection

Aniracetam_Neuroprotection_Pathway cluster_downstream Downstream Neuroprotective Effects This compound This compound AMPAR AMPA Receptor This compound->AMPAR Modulates BDNF_Production ↑ BDNF Production This compound->BDNF_Production Ca_Influx ↑ Intracellular Ca²⁺ AMPAR->Ca_Influx Neuroprotection Neuroprotection (↑ Cell Viability, ↓ Apoptosis) Ca_Influx->Neuroprotection TrkB TrkB Receptor BDNF_Production->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 MAPK_ERK->Nrf2 Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress (ROS, .OH) Antioxidant_Enzymes->Oxidative_Stress Inhibits Antioxidant_Enzymes->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

Experimental Workflow for Assessing Neuroprotection

Experimental_Workflow cluster_assays Assessment of Neuroprotection Start Start: Neuronal Cell Culture Pretreatment Pre-treatment with this compound Start->Pretreatment Induction Induction of Oxidative Stress (e.g., H₂O₂) Pretreatment->Induction MTT MTT Assay (Cell Viability) Induction->MTT MMP Mitochondrial Potential Assay (e.g., JC-1, TMRM) Induction->MMP ROS ROS Measurement (e.g., DCFDA) Induction->ROS Analysis Data Analysis and Comparison MTT->Analysis MMP->Analysis ROS->Analysis Conclusion Conclusion on Neuroprotective Effects Analysis->Conclusion

Caption: Workflow for in vitro neuroprotection assays.

Conclusion

The compiled evidence strongly indicates that this compound possesses significant neuroprotective properties against oxidative stress. Its multifaceted mechanism of action, involving the modulation of the glutamatergic system, enhancement of BDNF signaling, and direct antioxidant activity, makes it a compelling candidate for further investigation in the context of neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this whitepaper offer a solid foundation for future research and development in this promising area of neuropharmacology.

References

The Effects of Aniracetam on Dopamine and Serotonin Release in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Aniracetam, a nootropic agent of the racetam class, has demonstrated cognitive-enhancing properties attributed to its complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on dopaminergic and serotonergic systems. Evidence indicates that this compound does not act directly on dopamine or serotonin receptors but rather modulates their release indirectly through its influence on the glutamatergic and cholinergic systems. Key research highlights that the metabolites of this compound, particularly N-anisoyl-GABA and p-anisic acid, play a crucial role in this mechanism. By acting on nicotinic acetylcholine (nACh) and N-methyl-D-aspartate (NMDA) receptors in the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), these metabolites trigger downstream release of dopamine (DA) and serotonin (5-HT) in cortical and limbic regions. This guide summarizes the quantitative findings from key studies, details the experimental protocols used to elicit these findings, and provides visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound (N-anisoyl-2-pyrrolidinone) is a fat-soluble nootropic compound recognized for its potential to enhance cognition, memory, and mood.[1] While its primary mechanism is often cited as the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors within the glutamatergic system, a significant body of research points to its broader influence on cerebral neurochemistry.[1][2] Specifically, its ability to modulate the release of key monoamine neurotransmitters, dopamine and serotonin, is integral to its anxiolytic and antidepressant-like effects.[3][4] Understanding the precise mechanisms and quantitative impact of this compound on these pathways is critical for the development of targeted neurological therapies. This document synthesizes the pivotal research, focusing on the indirect pathways involving cholinergic and glutamatergic systems that ultimately lead to enhanced DA and 5-HT release in brain regions such as the prefrontal cortex (PFC), basolateral amygdala, and dorsal hippocampus.

Core Mechanism of Action

The prevailing evidence suggests that this compound's influence on dopamine and serotonin is not direct, but rather a downstream consequence of its interaction with upstream neurotransmitter systems. The process is primarily mediated by its major metabolites after oral administration.

  • Metabolism: this compound is metabolized into several compounds, most notably N-anisoyl-GABA (N-anisoyl-γ-aminobutyric acid) and p-anisic acid.

  • Action on VTA and DRN: These metabolites target the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), which are the primary production centers for dopamine and serotonin, respectively.

  • Receptor Interaction: Within the VTA and DRN, N-anisoyl-GABA interacts with somatodendritic nicotinic acetylcholine (nACh) receptors and N-methyl-D-aspartate (NMDA) receptors.

  • Neurotransmitter Release: The activation of these receptors stimulates the dopaminergic neurons in the VTA and serotonergic neurons in the DRN, leading to increased release of dopamine and serotonin in their projection areas, including the prefrontal cortex, basolateral amygdala, and dorsal hippocampus.

This indirect pathway, initiated by this compound's metabolites and mediated by cholinergic and glutamatergic receptors, is the foundational mechanism for its observed effects on dopaminergic and serotonergic tone.

This compound Signaling Pathway cluster_origin Origin cluster_metabolism Metabolism cluster_midbrain Midbrain Nuclei cluster_projection Projection Areas This compound This compound (Oral Admin.) Metabolites Metabolites: N-anisoyl-GABA p-anisic acid This compound->Metabolites Metabolized Receptors nACh & NMDA Receptors Metabolites->Receptors Activates VTA VTA (Dopamine Neurons) PFC Prefrontal Cortex (PFC) VTA->PFC DA Release Amygdala Basolateral Amygdala VTA->Amygdala DA Release Hippocampus Dorsal Hippocampus VTA->Hippocampus DA Release DRN DRN (Serotonin Neurons) DRN->PFC 5-HT Release DRN->Amygdala 5-HT Release DRN->Hippocampus 5-HT Release Receptors->VTA Stimulates Receptors->DRN Stimulates

Caption: Indirect signaling pathway of this compound's metabolites.

Quantitative Data on Neurotransmitter Release

The primary research quantifying this compound's effects on dopamine and serotonin release was conducted by Nakamura, Shirane, and colleagues. Their work utilized an in vivo microdialysis approach in stroke-prone spontaneously hypertensive rats (SHRSP), an animal model relevant to cerebrovascular cognitive impairment. The studies consistently report a dose-dependent increase in extracellular dopamine and serotonin levels in specific brain regions following oral administration of this compound.

Neurotransmitter Brain Region Dosage (Oral) Observed Effect Reference
Dopamine (DA)Prefrontal Cortex (PFC)30 & 100 mg/kgDose-dependent enhancement of release
Dopamine (DA)Basolateral Amygdala30 & 100 mg/kgDose-dependent enhancement of release
Dopamine (DA)Dorsal Hippocampus30 & 100 mg/kgDose-dependent enhancement of release
Serotonin (5-HT)Prefrontal Cortex (PFC)30 & 100 mg/kgDose-dependent enhancement of release
Serotonin (5-HT)Basolateral Amygdala30 & 100 mg/kgDose-dependent enhancement of release
Serotonin (5-HT)Dorsal Hippocampus30 & 100 mg/kgDose-dependent enhancement of release
Dopamine (DA)Striatum30 & 100 mg/kgNo significant change
Dopamine (DA)Nucleus Accumbens30 & 100 mg/kgNo significant change
Serotonin (5-HT)Striatum30 & 100 mg/kgNo significant change
Serotonin (5-HT)Nucleus Accumbens30 & 100 mg/kgNo significant change

Note: The referenced abstracts report "enhanced" or "increased" release but do not provide specific percentage increases or absolute concentration values. Access to the full-text articles containing these figures is required for a more detailed quantitative summary.

Experimental Protocols

The foundational data on this topic was generated using in vivo microdialysis. This technique allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic view of neurotransmitter release.

Key Experiment: In Vivo Microdialysis in SHRSP Rats
  • Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as the primary animal model, with Wistar Kyoto rats serving as normotensive controls.

  • Surgery and Probe Implantation:

    • Rats were anesthetized and placed in a stereotaxic frame.

    • A guide cannula was surgically implanted, targeting specific brain regions such as the prefrontal cortex, basolateral amygdala, or dorsal hippocampus.

    • The cannula was secured to the skull with dental cement. Animals were allowed a recovery period post-surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe (with a semipermeable membrane) was inserted through the guide cannula into the target brain region.

    • The probe was perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.

    • After a stabilization period to achieve baseline neurotransmitter levels, dialysate samples were collected at regular intervals (e.g., every 20 minutes).

  • Drug Administration: this compound, suspended in a vehicle solution, was administered orally (p.o.) at doses of 30 mg/kg or 100 mg/kg.

  • Sample Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their respective metabolites.

  • Mechanism Elucidation: To confirm the role of the cholinergic and glutamatergic systems, specific antagonists were used. For instance, mecamylamine, an nACh and NMDA receptor antagonist, was locally perfused into the VTA or DRN to observe if it blocked the effects of orally administered this compound on cortical neurotransmitter release.

Microdialysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel Animal Model (SHRSP Rat) Surgery Stereotaxic Surgery (Guide Cannula Implantation) AnimalModel->Surgery Probe Microdialysis Probe Insertion Surgery->Probe Baseline Baseline Sample Collection (aCSF) Probe->Baseline Admin This compound Admin. (30 or 100 mg/kg, p.o.) Baseline->Admin Collection Post-Dose Sample Collection Admin->Collection HPLC HPLC-ECD Analysis Collection->HPLC Data Quantification of Dopamine & Serotonin HPLC->Data

Caption: Standard experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The research to date provides a compelling, albeit indirect, mechanism for this compound's effects on dopamine and serotonin release. The involvement of its metabolites acting on cholinergic and glutamatergic receptors in the VTA and DRN is a critical finding, explaining the region-specific enhancement of monoamine transmission in the cortex and limbic system. This site-specificity is significant, as it differentiates this compound from direct-acting dopaminergic or serotonergic agents and may account for its unique pharmacological profile.

For drug development professionals, these findings suggest that targeting the metabolic pathway of this compound or developing analogues of N-anisoyl-GABA could yield novel compounds with refined modulatory effects on mood and cognition. Future research should focus on obtaining the full quantitative dose-response curves in various brain regions. Furthermore, replicating these experiments in non-pathological animal models would clarify whether these effects are specific to conditions of cerebrovascular compromise or are generalizable. Finally, bridging these preclinical findings to human subjects through advanced neuroimaging and neurochemical analysis will be the ultimate step in validating the therapeutic potential of this mechanism.

References

Aniracetam's Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the impact of aniracetam, a nootropic agent of the racetam class, on the expression of Brain-Derived Neurotrophic Factor (BDNF). This compound is a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and metabotropic glutamate receptors (mGluRs), and its cognitive-enhancing effects are increasingly being linked to its ability to upregulate BDNF.[1][2] This document synthesizes the available quantitative data, details the experimental protocols utilized for BDNF measurement, and visually elucidates the intricate signaling pathways through which this compound exerts its neurotrophic effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound (N-anisoyl-2-pyrrolidinone) is a well-established cognitive enhancer known to modulate glutamatergic neurotransmission.[2] Its primary mechanism of action involves the positive allosteric modulation of AMPA receptors, which enhances synaptic plasticity.[1][3] Emerging evidence strongly suggests that a significant component of this compound's therapeutic potential lies in its capacity to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation. This guide delves into the specifics of this interaction, providing a technical overview for advanced scientific audiences.

Quantitative Impact of this compound on BDNF Expression

The upregulation of BDNF by this compound has been quantified in several preclinical studies. These findings are crucial for understanding the dose-response relationship and the therapeutic window of this compound's neurotrophic effects.

Experimental ModelThis compound Dosage/ConditionKey FindingsReference
In vitro (unspecified cell type)Co-administration with AMPABDNF levels increased 1.5-fold; levels remained elevated for 6 hours.
In vivo (Rat model of ischemic stroke)50 mg/kg i.p. (sequential treatment)Significantly increased expression of BDNF and its receptor, TrkB.

Signaling Pathways of this compound-Mediated BDNF Upregulation

This compound's influence on BDNF expression is not direct but is mediated through a cascade of intracellular signaling events initiated by its modulation of glutamate receptors.

Primary Mechanism: Glutamate Receptor Modulation

This compound's primary targets are the AMPA and metabotropic glutamate receptors. By binding to these receptors, it potentiates their response to glutamate, leading to increased neuronal activity and subsequent downstream signaling.

This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Modulation mGluR Metabotropic Glutamate Receptor This compound->mGluR Positive Modulation Neuronal_Activity Increased Neuronal Activity & Ca2+ Influx AMPAR->Neuronal_Activity mGluR->Neuronal_Activity Downstream_Signaling Downstream Signaling Pathways Neuronal_Activity->Downstream_Signaling

This compound's initial action on glutamate receptors.
Downstream Signaling Cascades

The increased neuronal activity and calcium influx triggered by this compound activate several key intracellular signaling pathways that converge on the regulation of BDNF gene transcription. The two primary pathways implicated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_transcription Transcriptional Regulation Glutamate_Receptors This compound-Modulated Glutamate Receptors PI3K PI3K Glutamate_Receptors->PI3K MAPK MAPK/ERK Pathway Glutamate_Receptors->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene pCREB->BDNF_Gene Binds to Promoter BDNF_Protein BDNF Protein Synthesis BDNF_Gene->BDNF_Protein Transcription & Translation

Signaling cascade from receptor modulation to BDNF synthesis.

Activation of both the PI3K/Akt and MAPK/ERK pathways leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to the promoter region of the BDNF gene, initiating its transcription and subsequent translation into BDNF protein.

Experimental Protocols for BDNF Measurement

The quantification of BDNF in response to this compound treatment relies on established molecular biology techniques. The following are detailed methodologies for the key experiments cited in the literature.

Western Blotting for BDNF Protein Quantification

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

A Tissue Homogenization (e.g., Hippocampus) in RIPA buffer B Protein Quantification (BCA Assay) A->B C SDS-PAGE (Protein Separation by size) B->C D Protein Transfer to PVDF membrane C->D E Blocking (5% non-fat milk) D->E F Primary Antibody Incubation (anti-BDNF) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Workflow for Western Blot analysis of BDNF.

Protocol Details:

  • Tissue Preparation: Hippocampal or cortical tissue from this compound-treated and control animals is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Protein samples are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF, followed by incubation with a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP).

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light signal is captured, and the intensity of the bands corresponding to BDNF is quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

A Coat plate with capture antibody (anti-BDNF) B Add samples and standards A->B C Incubate and wash B->C D Add detection antibody (biotinylated anti-BDNF) C->D E Incubate and wash D->E F Add streptavidin-HRP E->F G Incubate and wash F->G H Add TMB substrate G->H I Add stop solution H->I J Measure absorbance at 450 nm I->J

Workflow for ELISA-based BDNF quantification.

Protocol Details:

  • Plate Preparation: A 96-well microplate is coated with a capture antibody specific for BDNF.

  • Sample and Standard Addition: Samples (e.g., serum, plasma, or cell culture supernatant) and a series of known BDNF standards are added to the wells. The plate is incubated to allow the BDNF to bind to the capture antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Detection Antibody: A biotinylated detection antibody that also recognizes BDNF is added to the wells and incubated.

  • Streptavidin-HRP: After another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added. Streptavidin binds to the biotin on the detection antibody.

  • Substrate Addition: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, which is converted by HRP into a colored product.

  • Measurement: A stop solution is added to terminate the reaction, and the absorbance of each well is measured at 450 nm using a microplate reader. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

The evidence strongly indicates that this compound's cognitive-enhancing properties are, at least in part, attributable to its ability to increase the expression of BDNF. This is achieved through the positive modulation of AMPA and metabotropic glutamate receptors, which triggers downstream signaling cascades involving the PI3K/Akt and MAPK/ERK pathways, ultimately leading to CREB-mediated transcription of the BDNF gene. The quantitative data, while still emerging, supports a significant and lasting increase in BDNF levels following this compound administration. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nootropic compounds' effects on neurotrophic factor expression. Further research is warranted to fully elucidate the therapeutic implications of these findings for a range of neurological and psychiatric disorders.

References

The Pharmacokinetics and Metabolism of Aniracetam: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Aniracetam in animal models. This compound, a nootropic agent of the racetam class, has been the subject of numerous studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is critical for the development of novel cognitive enhancers and for designing preclinical and clinical studies. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the metabolic and signaling pathways associated with this compound and its primary metabolites.

Pharmacokinetic Profile of this compound and Its Metabolites

This compound is characterized by rapid absorption and extensive first-pass metabolism following oral administration in animal models, primarily rats and mice.[1][2] The parent compound has a very short half-life and low bioavailability, with its pharmacological effects largely attributed to its active metabolites.[3] The primary metabolites identified are N-anisoyl-GABA (ABA), 2-pyrrolidinone (PD), and p-anisic acid (AA).[3]

Plasma Pharmacokinetics in Rats

Studies in rats have demonstrated that after oral administration, this compound is quickly absorbed, with peak plasma concentrations (Cmax) reached within 20 to 30 minutes. However, the plasma concentration of the parent drug declines rapidly. In contrast, its metabolites, particularly N-anisoyl-GABA, are found in significantly higher concentrations and are retained in the plasma for a more extended period.

Table 1: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)Bioavailability (%)Reference
This compound50~1208.6 - 11.4
This compound100-20-

Note: Specific Cmax and AUC values for the metabolites after oral administration of this compound are not consistently reported in the literature, as studies often focus on the parent drug's rapid disappearance and the appearance of metabolites.

Following intravenous administration, this compound also shows rapid elimination from the plasma. The pharmacokinetic profile after intravenous administration has been described by a multi-compartment model.

Table 2: Plasma Pharmacokinetic Parameters of this compound and its Metabolites in Rats Following Intravenous Administration

CompoundDose (mg/kg)Half-life (t½)AUC (µg·h/mL)Reference
This compound-Rapid-
N-anisoyl-GABA (ABA)-Rapid-
p-Anisic Acid (AA)-Non-linear elimination-
2-Pyrrolidinone (PD)-Sustained levels-

Note: The available literature often describes the kinetics qualitatively (e.g., "rapid decline," "sustained levels") rather than providing specific quantitative values in a tabular format for IV administration of this compound and its subsequent metabolite formation.

Brain Distribution

A crucial aspect of this compound's pharmacology is the distribution of the parent drug and its metabolites into the brain. Studies in rats have shown that this compound and its metabolites, p-anisic acid and 2-pyrrolidinone, are rapidly distributed to the brain after both intravenous and oral administration. However, the concentration of intact this compound in the brain is low. In contrast, 2-pyrrolidinone achieves significantly higher and more sustained levels in the brain, suggesting it may play a key role in the therapeutic effects of this compound. The brain-to-plasma area under the curve (AUC) ratio for 2-pyrrolidinone is substantially higher than that for this compound and p-anisic acid.

Table 3: Brain/Plasma AUC Ratios of this compound and its Metabolites in Rats

CompoundBrain/Plasma AUC Ratio (%)Brain Regions StudiedReference
This compound (AP)2.4 - 3.2Cerebral cortex, hippocampus, thalamus
p-Anisic Acid (AA)3.9 - 4.2Cerebral cortex, hippocampus, thalamus
2-Pyrrolidinone (PD)53 - 55Cerebral cortex, hippocampus, thalamus

Metabolism of this compound

This compound undergoes rapid and extensive metabolism in vivo, with the primary metabolic pathway being the cleavage of the amide bond. This process yields N-anisoyl-GABA and 2-pyrrolidinone. P-anisic acid is also a major metabolite.

aniracetam_metabolism This compound This compound N_anisoyl_GABA N-anisoyl-GABA (ABA) This compound->N_anisoyl_GABA Amide bond cleavage two_pyrrolidinone 2-Pyrrolidinone (PD) This compound->two_pyrrolidinone Amide bond cleavage p_anisic_acid p-Anisic Acid (AA) This compound->p_anisic_acid Metabolic conversion Further_Metabolism Further Metabolism (e.g., conjugation) p_anisic_acid->Further_Metabolism

Metabolic pathway of this compound.

The subsequent metabolism of the primary metabolites is less well-documented in the context of this compound administration. However, p-anisic acid is known to undergo further biotransformation, including conjugation. 2-Pyrrolidinone is a cyclic lactam of gamma-aminobutyric acid (GABA) and its metabolic fate can involve ring-opening to form GABA.

Experimental Protocols

This section details the common methodologies employed in the pharmacokinetic and metabolic studies of this compound in animal models.

Animal Models and Dosing
  • Species: Male Wistar or Sprague-Dawley rats are the most commonly used animal models. C57BL/6J mice have also been used.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

  • Dosing:

    • Oral (p.o.): this compound is often administered as a suspension in a vehicle such as a carboxymethylcellulose solution or a mixture of sucrose and gelatin via oral gavage. Doses typically range from 50 to 100 mg/kg.

    • Intravenous (i.v.): For intravenous studies, this compound is dissolved in a suitable vehicle like saline and administered through a cannulated vein (e.g., jugular vein).

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis Animal_Model Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Fasting Fasting (for oral studies) Acclimatization->Fasting Dosing_Route Administration Route (Oral or Intravenous) Fasting->Dosing_Route Blood_Sampling Blood Sampling (Serial or Terminal) Dosing_Route->Blood_Sampling Brain_Tissue_Sampling Brain Tissue Dissection (e.g., Cortex, Hippocampus) Dosing_Route->Brain_Tissue_Sampling Dose_Preparation Dose Preparation (Suspension or Solution) Dose_Preparation->Dosing_Route Blood_Sampling->Brain_Tissue_Sampling Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Blood_Sampling->Sample_Preparation Brain_Tissue_Sampling->Sample_Preparation Analytical_Method Analytical Method (HPLC or LC-MS/MS) Sample_Preparation->Analytical_Method Data_Analysis Pharmacokinetic Modeling Analytical_Method->Data_Analysis

Typical experimental workflow for this compound pharmacokinetic studies.
Sample Collection and Preparation

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For serial sampling, a cannulated vessel is often used. Plasma is separated by centrifugation.

  • Brain Tissue Sampling: Animals are euthanized at specific time points, and brains are rapidly excised. Brain regions of interest, such as the cortex, hippocampus, and thalamus, are dissected.

  • Sample Preparation:

    • Protein Precipitation: A common method for plasma and brain homogenate samples is protein precipitation using organic solvents like methanol or acetonitrile.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques can be used for cleaner samples and to concentrate the analytes.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques used for the quantification of this compound and its metabolites.

Table 4: Representative HPLC Method Parameters for this compound and Metabolites

ParameterDescriptionReference
Column Agilent ODS (4.6mm x 150mm, 5 µm) or Hypersil BDS-CN (150 mm × 4.0 mm, 5 μm)
Mobile Phase Methanol-0.01 mol/L Potassium dihydrogen phosphate buffer (25:75, pH 3.0) or a gradient with phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 280 nm or varied wavelengths (210, 250, 280 nm)
Injection Volume 20 µL

Table 5: Representative LC-MS/MS Method Parameters for this compound and Metabolites

ParameterDescriptionReference
Column Venusil ASB C₁₈
Mobile Phase Methanol-ammonium acetate (10 mmol/L) (30:70, v/v)
Ionization Electrospray Ionization (ESI), typically in negative mode for N-anisoyl-GABA
Detection Multiple Reaction Monitoring (MRM)
MRM Transitions N-anisoyl-GABA: m/z 235.8 → m/z 106.6

Signaling Pathways Modulated by this compound and its Metabolites

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of several neurotransmitter systems. Both the parent compound and its metabolites contribute to these effects.

Glutamatergic System Modulation

This compound is a known positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor. This modulation enhances glutamatergic neurotransmission. The metabolite 2-pyrrolidinone has also been shown to potentiate AMPA receptor responses.

ampa_signaling cluster_synapse Glutamatergic Synapse This compound This compound & 2-Pyrrolidinone AMPA_R AMPA Receptor This compound->AMPA_R Positive Allosteric Modulation Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Activation leads to Glutamate Glutamate Glutamate->AMPA_R Binds Postsynaptic_Neuron Postsynaptic Neuron LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement

Modulation of AMPA receptor signaling by this compound and its metabolite.
Cholinergic, Dopaminergic, and Serotonergic System Interactions

This compound and its metabolites, particularly N-anisoyl-GABA, have been shown to influence cholinergic, dopaminergic, and serotonergic systems. N-anisoyl-GABA can enhance the release of dopamine and serotonin in brain regions like the prefrontal cortex, which is thought to be mediated through nicotinic acetylcholine (nACh) and NMDA receptors.

neurotransmitter_release N_anisoyl_GABA N-anisoyl-GABA nAChR_NMDAR nACh & NMDA Receptors N_anisoyl_GABA->nAChR_NMDAR Acts on VTA_DRN Ventral Tegmental Area (VTA) & Dorsal Raphe Nucleus (DRN) nAChR_NMDAR->VTA_DRN Located in Dopamine_Release Dopamine Release (in PFC) VTA_DRN->Dopamine_Release Stimulates Serotonin_Release Serotonin Release (in PFC) VTA_DRN->Serotonin_Release Stimulates Mood_Cognition Modulation of Mood & Cognition Dopamine_Release->Mood_Cognition Serotonin_Release->Mood_Cognition

Mechanism of enhanced dopamine and serotonin release by N-anisoyl-GABA.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by rapid metabolism and the formation of several active metabolites. The parent compound exhibits low bioavailability and brain penetration, while its metabolite, 2-pyrrolidinone, demonstrates significant accumulation in the brain. The pharmacological effects of this compound are likely a result of the combined actions of the parent drug and its metabolites on multiple neurotransmitter systems, most notably the glutamatergic, cholinergic, dopaminergic, and serotonergic systems. The experimental protocols outlined in this guide provide a foundation for the design and execution of future preclinical studies aimed at further characterizing the ADME properties of this compound and other nootropic agents. A thorough understanding of these pharmacokinetic and metabolic pathways is essential for the continued development and optimization of cognitive-enhancing therapies.

References

Methodological & Application

Application Notes and Protocols for Aniracetam Dosage in Cognitive Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Aniracetam dosage, administration, and its effects on cognitive function in mouse models. The following protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the nootropic potential of this compound.

Introduction

This compound, a member of the racetam family of nootropic compounds, is recognized for its potential cognitive-enhancing properties.[1] Its mechanism of action is multifaceted, primarily involving the modulation of the glutamatergic system, specifically by enhancing the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4] This modulation leads to increased synaptic transmission and is thought to be a key contributor to its cognitive benefits. Additionally, this compound influences cholinergic, dopaminergic, and serotonergic systems and has demonstrated neuroprotective properties, including the promotion of brain-derived neurotrophic factor (BDNF) synthesis.

Quantitative Data Summary

The following table summarizes this compound dosages and their observed effects in cognitive studies conducted in mice. It is important to note that the efficacy of this compound can be influenced by the mouse strain and the specific cognitive domain being assessed.

Dosage (mg/kg)Administration RouteMouse StrainKey Cognitive OutcomesReference
50OralC57BL/6JNo significant alteration in spatial learning, associative learning, motor learning, or anxiety-like behavior in healthy mice.
50OralAged Rats (16-18 months)Restored object recognition.
100OralC57BL/6JNo significant improvement in spatial learning, fear learning, or motor learning in healthy mice.
100IntraperitonealTARP γ-8 KnockoutAmeliorated hyperactivity, and deficits in recognition memory, short-term memory, and long-term memory.
10, 50, 100IntraperitonealMice (unspecified)Dose-dependently restored morphine antinociception and reduced opioid tolerance.

Experimental Protocols

This compound Preparation and Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) in saline)

  • Oral gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

  • Vortex mixer

  • Scale

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg or 100 mg/kg) and the weight of the mice.

  • Prepare the vehicle solution. For a 10% 2-HP-β-CD solution, dissolve 10g of 2-HP-β-CD in 100 mL of sterile saline.

  • Suspend the this compound powder in the vehicle. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • For oral administration, draw the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle. Gently restrain the mouse and administer the solution directly into the stomach.

  • For intraperitoneal (i.p.) injection, draw the calculated volume into a syringe. Inject the solution into the lower abdominal quadrant of the mouse.

  • Administer this compound or placebo 30 minutes prior to the commencement of behavioral testing to allow for optimal absorption and bioavailability.

Behavioral Assays for Cognitive Function

Materials:

  • Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • Submerged platform (10 cm in diameter), placed 1-2 cm below the water surface.

  • Visual cues placed around the pool.

  • Video tracking system.

Protocol:

  • Acquisition Phase (4-5 days):

    • Divide each day into 4 trials for each mouse.

    • Gently place the mouse into the water at one of four starting positions, facing the pool wall.

    • Allow the mouse to swim and locate the hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Materials:

  • Fear conditioning chamber with a grid floor connected to a shock generator.

  • Sound-attenuating box.

  • Video camera.

  • Software to control stimulus presentation and record behavior.

Protocol:

  • Training Phase:

    • Place the mouse in the conditioning chamber and allow it to explore for a 3-minute habituation period.

    • Present an auditory cue (conditioned stimulus, CS; e.g., an 80 dB tone for 30 seconds).

    • During the final 2 seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.7 mA for 2 seconds).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

  • Contextual Fear Test (24 hours after training):

    • Place the mouse back into the same conditioning chamber.

    • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a 5-minute period. No CS or US is presented.

  • Cued Fear Test (48 hours after training):

    • Place the mouse in a novel context (different shape, color, and odor).

    • Allow for a 3-minute habituation period.

    • Present the auditory CS for 3 minutes.

    • Record the percentage of time spent freezing during the CS presentation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in mice.

Aniracetam_Signaling_Pathway cluster_systems Neurotransmitter Systems This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Positive Modulation Cholinergic_System Cholinergic System This compound->Cholinergic_System Modulates Dopaminergic_System Dopaminergic & Serotonergic Systems This compound->Dopaminergic_System Modulates BDNF BDNF Synthesis This compound->BDNF Increases Glutamate_System Glutamatergic System AMPA_R->Glutamate_System Enhances Activity Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) Glutamate_System->Cognitive_Enhancement Cholinergic_System->Cognitive_Enhancement Dopaminergic_System->Cognitive_Enhancement Neuroprotection Neuroprotection BDNF->Neuroprotection Neuroprotection->Cognitive_Enhancement

Caption: Proposed signaling pathway of this compound's cognitive-enhancing effects.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6J) acclimatization Acclimatization Period (1-2 weeks) start->acclimatization group_assignment Randomly Assign Mice to Groups (Control, this compound) acclimatization->group_assignment drug_admin Daily this compound/Placebo Administration (e.g., 50 or 100 mg/kg, p.o.) 30 min before testing group_assignment->drug_admin behavioral_testing Behavioral Testing Battery (e.g., Morris Water Maze, Fear Conditioning) drug_admin->behavioral_testing data_analysis Data Collection and Statistical Analysis behavioral_testing->data_analysis end Conclusion on Cognitive Effects data_analysis->end

Caption: A typical experimental workflow for evaluating this compound in mice.

References

Application Notes and Protocols for Oral Gavage Administration of Aniracetam in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam (N-anisoyl-2-pyrrolidinone) is a nootropic agent of the racetam class, known for its cognitive-enhancing properties. It is a subject of research for its potential therapeutic effects in conditions associated with cognitive decline. This compound is characterized by its poor aqueous solubility, which necessitates specific formulation strategies for consistent and accurate oral administration in preclinical studies involving rodent models.[1] This document provides a comprehensive protocol for the preparation and oral gavage administration of this compound to rats, summarizes relevant quantitative data, and illustrates the experimental workflow and associated signaling pathways.

Quantitative Data Summary

Recommended Dosages for Oral Administration in Rats

The following table summarizes dosages of this compound used in various studies involving rats. A dose of 50 mg/kg is frequently cited as effective.

Dosage (mg/kg) Administration Route Observed Effect Reference
30 mg/kgOralPartial recovery of choice accuracy and lever response in aged rats.[2]
50 mg/kgOralAmelioration of scopolamine-induced amnesia.[3]
50 mg/kgOralReversal of learning and memory deficits in rats with experimentally induced cognitive impairment.
25, 50, 100 mg/kgOralGeneral range for clinical studies.
10, 50, 100 mg/kgIntraperitonealIncreased active avoidance responses and counteracted scopolamine-induced memory failure.[4]
Pharmacokinetic Parameters of this compound in Rats

This compound is rapidly metabolized and has low bioavailability when administered orally.[5]

Parameter Value (for 50 mg/kg oral dose) Notes Reference
Tmax (Time to Peak Plasma Concentration) ~20-30 minutesThis compound reaches peak plasma levels quickly after oral administration.
Bioavailability 8.6% - 11.4%Oral bioavailability is notably low due to extensive first-pass metabolism.
Metabolites N-anisoyl-GABA, p-anisic acid (AA), 2-pyrrolidinone (PD)The metabolites, particularly 2-pyrrolidinone, are more sustained in the brain than the parent compound.

Experimental Protocols

Preparation of this compound Suspension for Oral Gavage

Due to its low water solubility, this compound should be administered as a suspension. Sodium carboxymethyl cellulose (CMC-Na) is a suitable vehicle for creating a homogeneous suspension.

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Distilled water

  • Weighing scale

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation (0.5% CMC-Na Solution):

    • Weigh 0.5 g of CMC-Na.

    • Heat approximately 80 mL of distilled water to 60-70°C.

    • Slowly add the CMC-Na to the heated water while stirring continuously with a magnetic stirrer to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and add distilled water to reach the final volume. Mix thoroughly.

  • This compound Suspension Preparation (Example: 10 mg/mL for a 50 mg/kg dose in a 250g rat):

    • Dose Calculation:

      • Dose (mg) = Animal Weight (kg) x Desired Dosage (mg/kg)

      • Example: 0.25 kg x 50 mg/kg = 12.5 mg

    • Volume Calculation:

      • Administration volume is typically between 5-10 mL/kg for rats.

      • Example (using 5 mL/kg): 0.25 kg x 5 mL/kg = 1.25 mL

    • Concentration Calculation:

      • Concentration (mg/mL) = Dose (mg) / Volume (mL)

      • Example: 12.5 mg / 1.25 mL = 10 mg/mL

    • Suspension Preparation:

      • Weigh the required amount of this compound powder. For better suspension, briefly triturate the powder with a mortar and pestle to ensure a fine consistency.

      • In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.

      • Gradually add the remaining volume of the vehicle while continuously stirring with a magnetic stirrer.

      • Continue stirring for at least 15-20 minutes to ensure a uniform and homogeneous suspension.

      • Always stir the suspension immediately before drawing each dose to ensure consistency.

Protocol for Oral Gavage Administration in Rats

This procedure should be performed by trained personnel to minimize stress and risk of injury to the animal.

Materials:

  • Rat restraint device (optional)

  • Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats).

  • Syringe (1-3 mL, depending on the administration volume)

  • Prepared this compound suspension

Procedure:

  • Animal Handling and Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be immobilized.

    • Position the rat vertically, ensuring the head and body are aligned to create a straight path to the esophagus.

  • Measuring the Gavage Needle Insertion Depth:

    • Before the first administration for a group of similarly sized rats, measure the correct insertion depth. Place the gavage needle externally along the rat's body so that the tip is at the level of the last rib.

    • Mark the needle at the rat's snout. Do not insert the needle past this mark to avoid perforating the stomach.

  • Administration:

    • Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

    • Gently insert the ball tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the pharynx.

    • The rat will instinctively swallow as the needle enters the esophagus. The needle should slide down smoothly without resistance. Never force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the suspension.

    • After administration, gently and smoothly withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the rat to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_exp Experimental Phase a Calculate Dose and Volume c Prepare this compound Suspension a->c b Prepare 0.5% CMC-Na Vehicle b->c d Weigh and Restrain Rat c->d e Administer Suspension via Oral Gavage d->e f Post-Procedure Monitoring e->f g Behavioral Testing / Sample Collection (Initiate ~30 min post-dose) f->g G cluster_receptors Receptor Modulation cluster_neuro Neurotransmitter Systems cluster_downstream Downstream Effects This compound This compound ampa AMPA Receptors This compound->ampa +ve modulation mglu Metabotropic Glutamate Receptors (mGluRs) This compound->mglu +ve modulation ach ↑ Acetylcholine Release This compound->ach dopa_sero Modulation of Dopamine & Serotonin This compound->dopa_sero bdnf ↑ BDNF Expression This compound->bdnf synaptic Enhanced Synaptic Plasticity ampa->synaptic mglu->synaptic ach->synaptic cognition Improved Cognition & Memory dopa_sero->cognition bdnf->synaptic synaptic->cognition

References

Preparing Aniracetam Solutions for Intraperitoneal Injection in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniracetam, a nootropic agent known for its cognitive-enhancing effects, is characterized by its poor aqueous solubility, presenting a significant challenge for parenteral administration in research settings.[1][2][3][4] This document provides detailed application notes and protocols for the preparation of this compound solutions suitable for intraperitoneal (IP) injection in animal models, ensuring consistent and reliable dosing for preclinical studies.

Data Presentation: this compound Solubility in Various Vehicles

The selection of an appropriate solvent system is critical for achieving the desired concentration and ensuring the stability and biocompatibility of the this compound solution for intraperitoneal injection. The following table summarizes quantitative data on the solubility of this compound in different solvent systems.

Vehicle CompositionAchieved this compound ConcentrationNotesSource(s)
Water (pH 7.5)0.138 mg/mLBaseline aqueous solubility.[3]
Water with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)36.44 mg/mLSignificant solubility enhancement.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA clear solution suitable for in vivo use.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLCyclodextrin-based co-solvent system.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLAn oil-based vehicle.
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLHigh solubility, but typically used as a stock solution vehicle due to potential toxicity at high concentrations.
Ethanol11 mg/mL

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for intraperitoneal injection. It is crucial to use sterile techniques and high-purity reagents to minimize the risk of infection and confounding experimental results.

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol is suitable for achieving a moderate concentration of this compound in a clear solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the required volume of DMSO to the this compound powder. This should constitute 10% of the final volume.

  • Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

  • Sequentially add PEG300 (40% of final volume) and Tween-80 (5% of final volume), mixing thoroughly after each addition.

  • Finally, add the sterile saline (45% of final volume) to the mixture and vortex until a clear, homogeneous solution is obtained.

  • Visually inspect the solution for any precipitates before use.

Protocol 2: Preparation of this compound Solution using Cyclodextrins

This protocol is ideal for achieving a higher aqueous concentration of this compound.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile water for injection or sterile saline

  • Sterile vials

  • Sterile syringes and needles

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the cyclodextrin solution. For example, to prepare a 20% SBE-β-CD solution, dissolve 20g of SBE-β-CD in 100mL of sterile saline.

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add the prepared cyclodextrin solution to the this compound powder.

  • Stir the mixture vigorously using a magnetic stirrer or vortex mixer until the this compound is fully dissolved. This may take some time.

  • If preparing a stock in DMSO first (as per the table), dissolve this compound in 10% of the final volume of DMSO, then add 90% of the cyclodextrin solution.

  • Ensure the final solution is clear and free of any particulate matter.

Mandatory Visualizations

This compound Solution Preparation Workflow

G cluster_start Initial Steps cluster_solvent Solvent Addition cluster_dissolution Dissolution cluster_final Final Preparation weigh Weigh this compound Powder add_dmso Add DMSO (if applicable) weigh->add_dmso add_cosolvents Add Co-solvents (e.g., PEG300, Tween-80) or Cyclodextrin Solution add_dmso->add_cosolvents add_saline Add Saline/Aqueous Vehicle add_cosolvents->add_saline vortex Vortex/Stir add_saline->vortex sonicate Sonication (Optional) vortex->sonicate inspect Visual Inspection for Clarity sonicate->inspect filter Sterile Filtration (Recommended) inspect->filter ready Solution Ready for Injection filter->ready G This compound This compound ampa_receptor AMPA Receptor This compound->ampa_receptor Positive Allosteric Modulation neuron Postsynaptic Neuron deactivation Slows Deactivation & Desensitization ampa_receptor->deactivation ion_flux Increased Cation (Na+, Ca2+) Influx ampa_receptor->ion_flux Stabilizes Open Conformation glutamate Glutamate glutamate->ampa_receptor Binds ltp Enhanced Long-Term Potentiation (LTP) ion_flux->ltp cognition Improved Cognition & Memory ltp->cognition

References

Application Notes and Protocols: Utilizing the Morris Water Maze to Assess Spatial Memory after Aniracetam Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, a nootropic agent of the racetam class, has garnered significant interest for its potential cognitive-enhancing effects. Its primary mechanism is believed to involve the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity and memory formation.[1] this compound is also thought to influence cholinergic, dopaminergic, and serotonergic neurotransmitter systems, all of which are implicated in cognitive processes.[1][2]

The Morris water maze (MWM) is a widely used and well-validated behavioral assay for evaluating hippocampus-dependent spatial learning and memory in rodents.[3] The test requires the animal to use distal visual cues to locate a submerged platform in a circular pool of opaque water. Its reliability and sensitivity make it an ideal tool for assessing the efficacy of nootropic compounds like this compound. This document provides detailed protocols for utilizing the MWM to investigate the effects of this compound on spatial memory.

Proposed Signaling Pathway of this compound in Spatial Memory

This compound is hypothesized to enhance spatial memory primarily through the modulation of glutamatergic neurotransmission. By acting as a positive allosteric modulator of AMPA receptors, it can potentiate synaptic responses, a fundamental process for learning and memory.

Aniracetam_Signaling_Pathway cluster_synapse Glutamatergic Synapse This compound This compound AMPAR AMPA Receptor This compound->AMPAR positively modulates Neuron Postsynaptic Neuron AMPAR->Neuron depolarizes LTP Long-Term Potentiation (LTP) Neuron->LTP leads to Memory Enhanced Spatial Memory LTP->Memory underlies Glutamate Glutamate Glutamate->AMPAR binds

Caption: Proposed mechanism of this compound in enhancing spatial memory.

Experimental Design and Methods

Animals

Adult male C57BL/6J mice (8-10 weeks old) are commonly used for this type of study. Animals should be housed individually in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle. All experiments should be conducted during the light phase.

This compound Administration

This compound can be administered orally (p.o.) via gavage. A common dose used in mice studies is 50 mg/kg. The vehicle control group should receive an equivalent volume of the vehicle (e.g., 0.5% carboxymethylcellulose in saline). Treatment should be administered daily, 30-60 minutes prior to the MWM task.

Morris Water Maze Apparatus

The MWM consists of a circular pool (e.g., 120 cm in diameter and 50 cm high) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 22 ± 1°C. A circular platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool should be located in a room with various distal visual cues (e.g., posters, shelves).

Experimental Workflow

The experimental workflow is designed to assess both the acquisition of spatial memory and its retention.

MWM_Workflow Start Start Habituation Day 1: Habituation (60s free swim) Start->Habituation Acquisition Days 2-6: Acquisition Training (4 trials/day) Habituation->Acquisition Probe Day 7: Probe Trial (Platform removed, 60s) Acquisition->Probe Visible Day 8: Visible Platform Test (Cued trials) Probe->Visible End End Visible->End

Caption: Experimental workflow for the Morris water maze test.

Detailed Experimental Protocols

Habituation (Day 1)
  • Administer this compound (50 mg/kg, p.o.) or vehicle 30-60 minutes before the trial.

  • Gently place each mouse into the pool, facing the wall, at one of the four designated start locations (North, South, East, West).

  • Allow the mouse to swim freely for 60 seconds in the absence of the platform.

  • Remove the mouse from the water, dry it with a towel, and return it to its home cage.

Acquisition Training (Days 2-6)
  • Administer this compound or vehicle as described above.

  • For each trial, place the mouse into the pool at a different, quasi-randomly selected start location.

  • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

  • If the mouse finds the platform, allow it to remain there for 15-30 seconds.

  • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.

  • Conduct four trials per day for each mouse, with an inter-trial interval of at least 15 minutes.

Probe Trial (Day 7)
  • Administer this compound or vehicle.

  • Remove the platform from the pool.

  • Place the mouse into the pool at a novel start location (e.g., opposite to the target quadrant).

  • Allow the mouse to swim for 60 seconds.

  • Record the swimming path using a video tracking system (e.g., Noldus EthoVision XT).

Visible Platform Test (Day 8)
  • Place the platform in a new quadrant for each of the four trials and mark it with a visible cue (e.g., a brightly colored flag).

  • This test serves as a control to rule out any visual or motor impairments that could confound the interpretation of the spatial learning data.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Acquisition Phase Data
Treatment GroupDay 2Day 3Day 4Day 5Day 6
Escape Latency (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (50 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Path Length (cm)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (50 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Swim Speed (cm/s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (50 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Data are presented as mean ± SEM. Statistical analysis can be performed using a two-way repeated measures ANOVA.

Table 2: Probe Trial Data
Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)
VehicleMean ± SEMMean ± SEM
This compound (50 mg/kg)Mean ± SEMMean ± SEM

Data are presented as mean ± SEM. Statistical analysis can be performed using an independent samples t-test or Mann-Whitney U test.

Table 3: Visible Platform Test Data
Treatment GroupEscape Latency (s)
VehicleMean ± SEM
This compound (50 mg/kg)Mean ± SEM

Data are presented as mean ± SEM. Statistical analysis can be performed using an independent samples t-test.

Expected Results and Interpretation

If this compound enhances spatial memory, the this compound-treated group is expected to exhibit:

  • During Acquisition: A significantly shorter escape latency and path length to find the hidden platform across training days compared to the vehicle group. Swim speed should not differ significantly between groups, indicating that any observed effects are not due to motor alterations.

  • During the Probe Trial: A significantly greater percentage of time spent in the target quadrant and a higher number of platform location crossings compared to the vehicle group, demonstrating better memory retention.

  • During the Visible Platform Test: No significant difference in escape latency between the groups, confirming normal sensorimotor function.

It is important to note that some studies have found that this compound may not enhance cognitive performance in healthy, non-impaired animals. Therefore, the experimental design may also include a cognitive deficit model (e.g., scopolamine-induced amnesia) to better elucidate the potential therapeutic effects of this compound.

Conclusion

The Morris water maze is a robust and reliable tool for assessing the impact of this compound on spatial learning and memory. The detailed protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to design and execute rigorous preclinical studies to evaluate the nootropic potential of this compound. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing our understanding of cognitive enhancers.

References

Application Notes and Protocols for In-Vivo Microdialysis to Measure Neurotransmitter Levels Post-Aniracetam Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, a nootropic agent of the racetam class, has been a subject of interest for its potential cognitive-enhancing effects. Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems within the brain.[1] In-vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of neuroactive compounds like this compound.[2]

These application notes provide a detailed protocol for utilizing in-vivo microdialysis to assess the impact of this compound on the extracellular levels of key neurotransmitters, including acetylcholine (ACh), dopamine (DA), serotonin (5-HT), and glutamate.

This compound's Mechanism of Action: A Multi-Target Approach

This compound is believed to exert its cognitive-enhancing effects through the modulation of several neurotransmitter systems:

  • Cholinergic System: this compound has been shown to increase the release of acetylcholine in the hippocampus, a brain region critical for memory formation.[3] This effect may be mediated by its metabolites, N-anisoyl-GABA and p-anisic acid, which have been found to facilitate central cholinergic neurotransmission.[4]

  • Glutamatergic System: As a primary excitatory neurotransmitter, glutamate plays a crucial role in synaptic plasticity. This compound enhances the activity of AMPA receptors, a subtype of glutamate receptors, leading to improved synaptic transmission. It has been observed to increase the extracellular levels of glutamate in the prefrontal cortex.

  • Dopaminergic and Serotonergic Systems: this compound has been found to increase the levels of dopamine and serotonin in brain regions such as the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. This modulation of monoamines may contribute to its anxiolytic and mood-regulating properties. The release of DA and 5-HT is thought to be mediated by its major metabolite, N-anisoyl-GABA, which targets nicotinic acetylcholine (nACh) and NMDA receptors.

Experimental Protocols

This section outlines a comprehensive protocol for conducting in-vivo microdialysis experiments to measure neurotransmitter changes following this compound administration in a rat model.

I. Animal Model and Surgical Preparation
  • Species: Male Sprague-Dawley rats (250-300g) are a commonly used model. Stroke-prone spontaneously hypertensive rats (SHRSP) have also been utilized in studies investigating this compound's effects.

  • Housing: Animals should be individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Place the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull above the target brain regions. Stereotaxic coordinates should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).

      • Prefrontal Cortex (PFC): AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm from Bregma.

      • Dorsal Hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm from Bregma.

      • Striatum: AP +1.0 mm, ML ±2.5 mm, DV -5.0 mm from Bregma.

    • Implant a guide cannula (26-gauge) just above the target region and secure it to the skull using dental cement and anchor screws.

    • Allow the animals to recover for at least 5-7 days post-surgery.

II. In-Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

    • aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to a pH of 7.4.

  • Equilibration: Allow the system to equilibrate for at least 60-120 minutes before sample collection to establish a stable baseline.

  • Baseline Sample Collection: Collect dialysate samples every 20 minutes for at least 60 minutes (3-4 samples) to determine baseline neurotransmitter levels. Samples should be collected in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation of monoamines.

  • This compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose. A common dose used in rodent studies is 100 mg/kg.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours following drug administration.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then sectioned and stained to verify the correct placement of the microdialysis probe.

III. Neurotransmitter Analysis
  • Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and widely used method for the quantification of neurotransmitters in microdialysate samples.

  • Sample Preparation: Samples can typically be injected directly into the HPLC system with minimal preparation.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the different neurotransmitters. The mobile phase composition will vary depending on the specific neurotransmitters being analyzed but often consists of a phosphate or citrate buffer, an ion-pairing agent, and an organic modifier like methanol or acetonitrile.

  • Electrochemical Detection: An electrochemical detector is used to oxidize the neurotransmitters, generating an electrical signal that is proportional to their concentration. The working electrode potential should be optimized for the specific analytes of interest.

  • Quantification: Neurotransmitter concentrations in the dialysate are determined by comparing the peak areas of the samples to those of known standards. Results are often expressed as a percentage of the baseline concentration.

Data Presentation

The following tables summarize the expected quantitative changes in neurotransmitter levels in different brain regions following the administration of this compound, based on findings from preclinical studies.

Table 1: Effect of this compound on Acetylcholine Levels

Brain RegionAnimal ModelThis compound DoseRoute of AdministrationChange in ACh LevelsReference
HippocampusRat100 mg/kgi.p.~63% increase
HippocampusRat100 mg/kgp.o.~58% increase
Prefrontal CortexSHRSP50 mg/kg (repeated)p.o.Significant increase
Dorsal HippocampusSHRSP50 mg/kg (repeated)p.o.Significant increase

Table 2: Effect of this compound on Dopamine and Serotonin Levels

Brain RegionAnimal ModelThis compound DoseRoute of AdministrationChange in DA LevelsChange in 5-HT LevelsReference
Prefrontal CortexSHRSPNot SpecifiedNot SpecifiedIncreasedIncreased
Basolateral AmygdalaSHRSPNot SpecifiedNot SpecifiedIncreasedIncreased
Dorsal HippocampusSHRSPNot SpecifiedNot SpecifiedIncreasedIncreased

Table 3: Effect of this compound on Glutamate Levels

Brain RegionAnimal ModelThis compound DoseRoute of AdministrationChange in Glutamate LevelsReference
Prefrontal CortexSHRSP100 mg/kgp.o.Significant increase
Hippocampus (Normal)Gerbil100 mg/kgp.o.Enhanced release

Visualizations

Signaling Pathways and Experimental Workflow

Aniracetam_Mechanism This compound This compound Metabolites Metabolites (N-anisoyl-GABA, p-anisic acid) This compound->Metabolites Metabolism Glutamatergic_System Glutamatergic System This compound->Glutamatergic_System Cholinergic_System Cholinergic System Metabolites->Cholinergic_System Dopaminergic_System Dopaminergic System Metabolites->Dopaminergic_System Serotonergic_System Serotonergic System Metabolites->Serotonergic_System AMPA_Receptors AMPA Receptors Glutamatergic_System->AMPA_Receptors Modulates nACh_Receptors nACh Receptors Cholinergic_System->nACh_Receptors Acts on NMDA_Receptors NMDA Receptors Dopaminergic_System->NMDA_Receptors via Serotonergic_System->NMDA_Receptors via Glutamate_Release ↑ Glutamate Release AMPA_Receptors->Glutamate_Release ACh_Release ↑ Acetylcholine Release nACh_Receptors->ACh_Release DA_Release ↑ Dopamine Release NMDA_Receptors->DA_Release HT_Release ↑ Serotonin Release NMDA_Receptors->HT_Release Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement DA_Release->Cognitive_Enhancement HT_Release->Cognitive_Enhancement

Caption: this compound's multifaceted mechanism of action.

Microdialysis_Workflow A Animal Preparation (Stereotaxic Surgery) B Probe Insertion & Equilibration A->B C Baseline Sample Collection B->C D This compound Administration C->D E Post-Drug Sample Collection D->E F Neurotransmitter Analysis (HPLC-ECD) E->F G Data Analysis & Interpretation F->G

Caption: In-vivo microdialysis experimental workflow.

References

Application Notes and Protocols for Electrophysiological Recording of Synaptic Plasticity Following Aniracetam Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniracetam, a nootropic agent of the racetam class, has garnered significant interest for its potential to modulate cognitive function. Its primary mechanism of action involves the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission and synaptic plasticity in the central nervous system.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on synaptic plasticity, specifically long-term potentiation (LTP), using electrophysiological recordings in ex vivo hippocampal slices. The provided methodologies and data summaries are intended to guide researchers in pharmacology, neuroscience, and drug development in characterizing the synaptic effects of this compound and similar compounds.

This compound enhances glutamatergic neurotransmission and has been shown to facilitate the formation of LTP in the hippocampus.[3] The compound acts by binding to a site on the AMPA receptor complex distinct from the glutamate binding site, which in turn slows the receptor's deactivation and desensitization.[2] This leads to an increased influx of cations upon glutamate binding, thereby potentiating excitatory postsynaptic potentials (EPSPs).

Data Presentation

The following tables summarize the reported effects of this compound on synaptic transmission and plasticity. Due to the variability in experimental preparations and reporting standards across studies, the data is presented to reflect the qualitative and semi-quantitative findings available in the literature.

Table 1: Effect of this compound on Baseline Synaptic Transmission

ParameterEffect of this compoundReported Concentration(s)Key Observations
fEPSP Slope/Amplitude IncreaseDosage-dependentThis compound reversibly enhances basal synaptic transmission.[4]
EPSC Amplitude Increase5 mMThis compound increases the amplitude of excitatory postsynaptic currents.
EPSC Decay Time ProlongationNot specifiedThis compound slows the decay of fast excitatory synaptic currents.

Table 2: Interaction of this compound with Long-Term Potentiation (LTP)

ConditionEffect of this compoundKey Observations
Pre-LTP Induction Potentiation of fEPSPThis compound facilitates the induction of LTP.
Post-LTP Induction Reduced PotentiationThe potentiating effect of this compound on fEPSP amplitude is diminished on synapses already expressing LTP.
LTP Magnitude No significant change in maximum amplitudeWhile facilitating LTP, this compound does not appear to increase the maximal level of potentiation achievable.

Table 3: Effect of this compound on Paired-Pulse Facilitation (PPF)

ParameterEffect of this compoundKey Observations
Paired-Pulse Ratio (PPR) Modulation of Paired-Pulse Depression (PPD)This compound has been shown to modulate paired-pulse depression, suggesting an influence on presynaptic mechanisms or receptor desensitization kinetics. The effect on PPF is not consistently reported in a quantitative manner.

Experimental Protocols

The following are detailed protocols for the preparation of hippocampal slices and the electrophysiological recording of synaptic plasticity in the presence of this compound.

Protocol 1: Acute Hippocampal Slice Preparation

Materials:

  • Adult Sprague-Dawley rats (4-6 weeks old)

  • Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 26.2 NaHCO3, 1.25 NaH2PO4, 25 glucose, and 50 sucrose.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO4, 2.4 CaCl2, 26.2 NaHCO3, 1 NaH2PO4, and 11 glucose.

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, scalpel)

  • Petri dishes

  • Incubation chamber

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogen-saturated sucrose-based cutting solution.

  • Isolate the hippocampi from both hemispheres.

  • Mount one hippocampus onto the vibratome stage, submerged in the ice-cold cutting solution.

  • Cut transverse hippocampal slices at a thickness of 350-400 µm.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 34°C for 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (25°C) in carbogenated aCSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording and LTP Induction

Materials:

  • Prepared hippocampal slices

  • Submersion recording chamber

  • Perfusion system

  • Micromanipulators

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in aCSF)

Procedure:

  • Transfer a single slice to the submersion recording chamber continuously perfused with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 34°C.

  • Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Deliver baseline stimuli (e.g., 0.1 ms pulse width every 20 seconds) and adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-50% of the maximal response.

  • Record a stable baseline of fEPSPs for at least 20-30 minutes.

  • To apply this compound, switch the perfusion to aCSF containing the desired concentration of the drug. Allow at least 20 minutes for the drug to equilibrate and observe its effect on baseline synaptic transmission.

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 pulses at 100 Hz.

  • Following LTP induction, continue to record fEPSPs for at least 60 minutes to monitor the potentiation of the synaptic response.

  • Data analysis typically involves measuring the initial slope of the fEPSP as an index of synaptic strength. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Aniracetam_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Spine Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Positive Allosteric Modulation Ca_influx Ca²⁺ Influx AMPAR->Ca_influx Enhanced Cation Influx PKC PKC Activation Ca_influx->PKC BDNF_release BDNF Release Ca_influx->BDNF_release LTP LTP Expression PKC->LTP BDNF_release->LTP

Caption: this compound's signaling pathway in enhancing synaptic plasticity.

Experimental_Workflow prep Hippocampal Slice Preparation recovery Slice Recovery (>1 hour) prep->recovery baseline Baseline fEPSP Recording (20-30 min) recovery->baseline drug_app This compound Application (20 min) baseline->drug_app ltp_induction LTP Induction (High-Frequency Stimulation) drug_app->ltp_induction post_ltp Post-LTP Recording (>60 min) ltp_induction->post_ltp analysis Data Analysis (fEPSP Slope) post_ltp->analysis

Caption: Experimental workflow for studying this compound's effect on LTP.

References

Application Note: Quantification of Aniracetam in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aniracetam is a nootropic agent of the racetam class, known for its potential cognitive-enhancing effects. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment, a robust and reliable analytical method for the quantification of this compound in biological matrices such as plasma is essential. This document provides a detailed protocol for the determination of this compound in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, based on established methodologies.

Principle

The method employs RP-HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffered organic solvent mixture allows for the efficient elution of the analyte. Plasma samples are first treated to remove proteins, typically through precipitation with an organic solvent. The resulting supernatant is then injected into the HPLC system. This compound is detected by its UV absorbance, and its concentration is determined by comparing the peak area to a standard curve generated from samples with known concentrations.

Experimental Protocol

Materials and Instrumentation
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

  • Chemicals and Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Ortho-phosphoric acid or Formic acid

    • Ultrapure water

    • Human plasma (drug-free)

  • Chromatographic Column:

    • Agilent ODS C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[1][2]

Preparation of Solutions
  • Mobile Phase Preparation (Example):

    • Buffer Preparation (0.01 M KH₂PO₄, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 using ortho-phosphoric acid.

    • Mobile Phase: Mix methanol and the prepared buffer in a 25:75 (v/v) ratio.[1][2] Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 5, 10, 20, 40, 60, 80 µg/mL).[1]

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system for analysis.

HPLC Operating Conditions

The following table summarizes a typical set of HPLC conditions for this compound analysis.

ParameterCondition
Column Agilent ODS C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Methanol : 0.01 M KH₂PO₄ buffer (pH 3.0) (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Retention Time (Approx.) ~7.0 minutes

Data Analysis and Method Validation

Calibration Curve

A calibration curve is constructed by plotting the peak area of this compound against the corresponding known concentrations of the prepared standards. The linearity of the method is assessed by the correlation coefficient (r²) of the curve, which should ideally be ≥ 0.999. The concentration of this compound in unknown samples is calculated using the regression equation derived from this curve.

Summary of Method Validation Parameters

The performance of the HPLC method for this compound quantification is validated to ensure its reliability. The following table summarizes key validation parameters reported in the literature.

Validation ParameterTypical Value
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Mean Recovery) ~100.1%
Precision (RSD%) Intraday: < 1.2%; Interday: < 5.3%
Limit of Detection (LOD) 2.0 ng/mL
Limit of Quantification (LOQ) Typically the lowest point on the calibration curve (e.g., 5 µg/mL)

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Stock & Working Standards C Spike Plasma with Standards for Calibration A->C B Collect Plasma Sample B->C D Protein Precipitation (Add Acetonitrile) C->D E Vortex & Centrifuge D->E F Collect Supernatant E->F G Inject Sample into HPLC System F->G H Chromatographic Separation G->H I UV Detection (280 nm) H->I J Generate Calibration Curve I->J K Quantify this compound in Samples J->K

Caption: Overall workflow for this compound quantification in plasma.

Protein Precipitation Protocol Diagram

G A Start: Plasma Sample (200 µL) B Add Ice-Cold Acetonitrile (600 µL) A->B C Vortex to Mix (1-2 min) B->C D Centrifuge (10,000 rpm, 10 min) C->D E Result: Two Phases D->E F Supernatant (Contains this compound) E->F G Pellet (Precipitated Proteins) E->G H Transfer Supernatant to Vial F->H I Ready for HPLC Injection H->I

Caption: Step-by-step process for plasma protein precipitation.

References

Application Notes and Protocols: Investigating the Effects of Aniracetam on Long-Term Potentiation in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The hippocampus is a critical brain region for memory formation, and in vitro hippocampal slice preparations provide a robust model system for studying the molecular and cellular basis of LTP. Aniracetam, a nootropic agent of the racetam class, has been shown to modulate synaptic plasticity and enhance cognitive function. These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on LTP in hippocampal slices.

This compound primarily acts as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory synaptic transmission.[1][2][3] It is believed to enhance cognitive functions by reducing the desensitization of AMPA receptors, thereby prolonging synaptic currents.[4][5] Studies have shown that this compound can augment LTP in the hippocampal CA3 and CA1 regions. This document outlines the methodologies to investigate these effects, presents key quantitative data from published studies, and visualizes the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies on the effects of this compound on synaptic transmission and LTP in hippocampal slices.

Table 1: Effect of this compound on Basal Synaptic Transmission

Parameter MeasuredBrain RegionThis compound ConcentrationObserved EffectReference
fEPSP AmplitudeCA1Not SpecifiedSmaller percentage increase in potentiated vs. control inputs
fEPSP Decay TimeCA1Not SpecifiedIncreased effect on decay time constant after LTP induction
Glutamate-evoked CurrentsHippocampal CellsNot SpecifiedEnhancement of currents
AMPA-evoked [3H]NA releaseHippocampal SlicesHigh micromolarWeak enhancement
NMDA-evoked [3H]NA releaseHippocampal SlicesNanomolar (EC50 ≤0.1 µM)Attenuation of kynurenate antagonism

Table 2: Modulation of Long-Term Potentiation (LTP) by this compound

Brain RegionThis compound ConcentrationLTP Induction ProtocolEffect on LTPReference
CA310⁻⁸ M and 10⁻⁷ MTetanic StimulationSignificantly augmented LTP of population spikes
CA310⁻⁶ MTetanic StimulationNo significant effect on LTP
CA1Not SpecifiedNot SpecifiedReached maximal LTP induction more quickly
Mossy FibreNot SpecifiedNot SpecifiedFacilitated induction, but smaller magnitude of potentiation

Experimental Protocols

The following are detailed protocols for the preparation of hippocampal slices and the induction and recording of LTP, with specific steps for the application of this compound.

Protocol 1: Acute Hippocampal Slice Preparation
  • Animal Euthanasia and Brain Extraction:

    • Anesthetize a young adult rat or guinea pig (e.g., Sprague-Dawley rat, 50-100g) with an appropriate anesthetic (e.g., isoflurane) followed by decapitation, in accordance with institutional animal care and use committee guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (see composition below).

  • Slicing:

    • Isolate the hippocampus and mount it on the stage of a vibrating microtome (vibratome).

    • Cut transverse slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting solution.

  • Incubation and Recovery:

    • Transfer the slices to an interface or submerged-style holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.

    • Allow the slices to recover for at least 1 hour at room temperature (or 30-32°C for the first 30 minutes, then room temperature) before recording.

  • Solutions:

    • Cutting Solution (example): Sucrose-based solution to improve cell viability. Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 D-glucose, 7 MgCl₂, 0.5 CaCl₂.

    • Artificial Cerebrospinal Fluid (aCSF) (example): Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂. The solution should be continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.

Protocol 2: Electrophysiological Recording and LTP Induction
  • Slice Placement:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at a constant temperature (e.g., 30-32°C).

  • Electrode Placement:

    • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to stimulate presynaptic fibers.

    • Place a recording electrode (a glass micropipette filled with aCSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.1 ms duration) every 20-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes before any experimental manipulation.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF (e.g., 10⁻⁸ M to 10⁻⁶ M).

    • Switch the perfusion to the this compound-containing aCSF. The timing of application will depend on the experimental question:

      • To study effects on LTP induction: Apply this compound for a period (e.g., 20-30 minutes) before LTP induction.

      • To study effects on established LTP: Apply this compound after LTP has been successfully induced and has stabilized.

  • LTP Induction:

    • A common protocol is high-frequency stimulation (HFS), for example:

      • One or more trains of 100 pulses at 100 Hz.

      • Theta burst stimulation (TBS), which mimics endogenous hippocampal rhythms.

    • Ensure the stimulation intensity is the same as that used for baseline recordings.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction to monitor the potentiation.

    • The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope relative to the pre-induction baseline.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Aniracetam_LTP_Signaling_Pathway This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Modulation mGluR Metabotropic Glutamate Receptor This compound->mGluR Positive Modulation BDNF BDNF Expression and Release This compound->BDNF Increases Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Depolarization (removes Mg²⁺ block from NMDA-R) PKC PKC Activation mGluR->PKC Activates Glutamate Glutamate Glutamate->AMPAR Binds Postsynaptic_Neuron Postsynaptic Neuron Ca_Influx->PKC LTP_Expression LTP Expression (Enhanced Synaptic Strength) PKC->LTP_Expression Leads to BDNF->LTP_Expression Promotes

Caption: Proposed signaling pathway for this compound's modulation of LTP.

LTP_Experimental_Workflow Start Start: Hippocampal Slice Preparation Recovery Slice Recovery (≥ 1 hour in aCSF) Start->Recovery Placement Transfer Slice to Recording Chamber Recovery->Placement Baseline Record Stable Baseline fEPSPs (20-30 min) Placement->Baseline Aniracetam_App Perfusion with This compound in aCSF Baseline->Aniracetam_App HFS Induce LTP (e.g., High-Frequency Stimulation) Aniracetam_App->HFS Post_LTP Record Post-Induction fEPSPs (≥ 60 min) HFS->Post_LTP Analysis Data Analysis: Measure fEPSP Slope % Change Post_LTP->Analysis

Caption: Experimental workflow for an LTP study with this compound.

Discussion and Conclusion

The study of this compound's effects on LTP in hippocampal slices offers valuable insights into its potential as a cognitive enhancer. The primary mechanism appears to be the positive modulation of AMPA receptors, which leads to a reduction in their desensitization. This action prolongs the synaptic response to glutamate, which can facilitate the induction of LTP. Furthermore, evidence suggests that this compound may also engage other signaling pathways, including the modulation of metabotropic glutamate receptors and an increase in Brain-Derived Neurotrophic Factor (BDNF), both of which are implicated in synaptic plasticity.

The provided protocols serve as a comprehensive guide for researchers aiming to investigate these phenomena. The quantitative data presented highlights the concentration-dependent effects of this compound and its complex interaction with both basal synaptic transmission and potentiated synapses. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for designing and executing these experiments. By employing these standardized methods, researchers can contribute to a deeper understanding of the molecular mechanisms underlying the nootropic effects of this compound and its potential therapeutic applications in conditions associated with cognitive deficits.

References

Troubleshooting & Optimization

Aniracetam Solubility Solutions for In-Vivo Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aniracetam in in-vivo experimental settings.

Solubility Troubleshooting Guide

Low aqueous solubility is a primary limiting factor in the application of this compound for in-vivo research, impacting its bioavailability.[1][2][3] This guide offers solutions to common solubility issues.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in aqueous solutions. This compound is a poorly water-soluble compound.[1]Utilize co-solvents, cyclodextrins, or lipid-based vehicles. For oral administration, suspension in a vehicle like 0.72% sucrose and 3% gelatin can be used.[4]
Precipitation occurs after initial dissolution when adding to an aqueous buffer. The initial solvent is not miscible with the final aqueous solution, or the final concentration exceeds the solubility limit in the mixed solvent system.Prepare the solution by sequentially adding solvents, ensuring the solution is clear before adding the next component. Consider using a formulation with a higher concentration of solubilizing agents like PEG300 or cyclodextrins.
Inconsistent results in animal studies. Poor and variable oral bioavailability due to low solubility.Improve solubility to ensure more consistent absorption. Parenteral administration of a solubilized formulation can bypass issues of oral absorption. Taking this compound with a source of fat may also increase bioavailability.
Difficulty achieving a high enough concentration for dosing. The chosen solvent system is not effective enough for the desired dose.Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase solubility by over 800% to 36.44 mg/mL. Alternatively, a co-solvent system with DMSO, PEG300, and Tween-80 can be used.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvent systems commonly used for in-vivo research.

Solvent System Achieved Solubility Notes Reference
Water (H₂O)~0.33 mg/mL (requires sonication)Very low aqueous solubility.
DMSO≥ 100 mg/mLHigh solubility, but typically used as a primary solvent in a co-solvent system due to potential toxicity at high concentrations.
Ethanol5.5 - 11 mg/mLModerate solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common co-solvent system for in-vivo administration.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mLSulfobutylether-β-cyclodextrin (SBE-β-CD) enhances aqueous solubility.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA lipid-based vehicle suitable for oral administration.
50% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water36.44 mg/mLSignificant (819%) increase in aqueous solubility, suitable for parenteral dosing.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in-vivo research.

Protocol 1: Co-Solvent Formulation for Injection

This protocol is adapted from formulations used for achieving a clear solution for parenteral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add 10% of the final desired volume of DMSO to the this compound powder.

  • Vortex or sonicate until the powder is completely dissolved.

  • Add 40% of the final desired volume of PEG300 to the solution. Mix thoroughly until the solution is clear.

  • Add 5% of the final desired volume of Tween-80. Mix until the solution is homogenous.

  • Add the remaining 45% of the final volume with saline. Mix until a clear solution is obtained.

Protocol 2: Cyclodextrin-Based Formulation for Enhanced Aqueous Solubility

This protocol is based on a study that significantly increased this compound's solubility using HP-β-CD.

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

Procedure:

  • Prepare a 50% (w/v) solution of HP-β-CD in purified water.

  • Add this compound powder to the HP-β-CD solution to achieve the desired final concentration (up to 36.44 mg/mL).

  • Stir the mixture at room temperature until the this compound is completely dissolved. Gentle heating and sonication can be used to facilitate dissolution.

Visualizing Experimental Workflows and Signaling Pathways

This compound Solubility Enhancement Workflow

This diagram illustrates the decision-making process for selecting a suitable solvent system to improve this compound's solubility for in-vivo studies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound Powder solubility_issue Poor Aqueous Solubility start->solubility_issue oral_admin Oral Administration solubility_issue->oral_admin Route of Administration parenteral_admin Parenteral Administration solubility_issue->parenteral_admin lipid_suspension Lipid-Based Suspension (e.g., Corn Oil) oral_admin->lipid_suspension gelatin_matrix Suspension in Gelatin Matrix oral_admin->gelatin_matrix cosolvent Co-Solvent System (DMSO, PEG300, Tween-80) parenteral_admin->cosolvent cyclodextrin Cyclodextrin Complexation (HP-β-CD) parenteral_admin->cyclodextrin end_oral Homogeneous Suspension for Dosing lipid_suspension->end_oral gelatin_matrix->end_oral end_parenteral Clear Solution for Injection cosolvent->end_parenteral cyclodextrin->end_parenteral

Workflow for Improving this compound Solubility
This compound's Proposed Signaling Pathway

This compound is known to act as a positive allosteric modulator of AMPA receptors, which is a key aspect of its nootropic effects.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel Opening (Na+, Ca2+ influx) ampa_receptor->ion_channel Activates This compound This compound This compound->ampa_receptor Positive Allosteric Modulation neuronal_response Enhanced Neuronal Response (LTP, Improved Cognition) ion_channel->neuronal_response Leads to

This compound's Modulation of AMPA Receptor Signaling

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in-vivo studies?

A1: The "best" solvent depends on the route of administration and the desired concentration. For high aqueous solubility suitable for parenteral injection, a 50% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective, achieving concentrations up to 36.44 mg/mL. For a reliable co-solvent system, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common choice.

Q2: Can I use only DMSO to dissolve this compound for animal studies?

A2: While this compound is highly soluble in DMSO, using 100% DMSO for in-vivo administration is generally not recommended due to potential toxicity. It is best used as a primary solvent at a low concentration (e.g., 10%) within a co-solvent system.

Q3: Is heating or sonication necessary to dissolve this compound?

A3: Gentle heating and sonication can facilitate the dissolution of this compound, especially in viscous solutions or when trying to achieve higher concentrations. However, care should be taken to avoid degradation of the compound at high temperatures.

Q4: How should I prepare this compound for oral administration in rodents?

A4: For oral administration, you can create a suspension. One method is to mix this compound with corn oil. Another approach used in studies is to administer it in a mixture of 0.72% sucrose and 3% gelatin matrix to ensure consumption.

Q5: My this compound solution is not clear. Can I still use it?

A5: For parenteral (e.g., intravenous, intraperitoneal) administration, it is critical to use a completely clear, sterile-filtered solution to avoid embolism and ensure accurate dosing. If the solution is cloudy or contains precipitate, it should not be injected. For oral gavage, a homogenous suspension is acceptable, but ensure it is well-mixed before each administration to provide a consistent dose.

Q6: How does the pH of the solution affect this compound's solubility?

A6: The aqueous solubility of this compound is low and not significantly affected by pH in the physiological range (pH 1.2 to 7.5). Therefore, pH adjustment is not a primary strategy for improving its solubility.

References

Optimizing Aniracetam dosage for enhancing cognitive function without side effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing Aniracetam dosage to enhance cognitive function while minimizing side effects. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in preclinical models?

A1: In rodent models, a common starting oral dosage is 50 mg/kg per day.[1][2] However, dosages in clinical studies have ranged from 25 to 100 mg/kg on average.[2] It is crucial to titrate the dosage based on the specific animal model and experimental goals.

Q2: What is a typical human equivalent dose for cognitive enhancement?

A2: While this compound is not approved by the FDA in the United States, it is used in some European countries.[2] Typical dosages in human studies for cognitive impairment range from 1,000 mg to 1,500 mg per day, often divided into two doses of 750 mg.[3]

Q3: How should this compound be administered for optimal absorption?

A3: this compound is fat-soluble. For improved bioavailability, it should be administered with a source of healthy fats, such as with food.

Q4: What are the primary mechanisms of action for this compound?

A4: this compound's cognitive-enhancing effects are multifaceted. It primarily modulates the glutamatergic system by enhancing the activity of AMPA receptors, which is crucial for synaptic plasticity, learning, and memory. It also influences the cholinergic, dopaminergic, and serotonergic systems.

Q5: What are the most commonly reported side effects?

A5: Common side effects are generally mild and can include headaches, nausea, anxiety, irritability, and insomnia. These effects are often dose-dependent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Headaches Acetylcholine Depletion: this compound's modulation of the cholinergic system may increase acetylcholine turnover, leading to headaches if choline stores are insufficient.- Co-administer a choline source: Supplementation with a choline precursor like Alpha-GPC or Citicoline is often recommended. - Dosage Adjustment: Reduce the this compound dosage to determine if headaches subside.
Gastrointestinal Discomfort (Nausea, Diarrhea) Direct Irritation or Individual Sensitivity: Can occur, especially when taken on an empty stomach.- Administer with food: Taking this compound with a meal containing healthy fats can aid absorption and reduce GI irritation. - Start with a lower dose: Gradually increase the dosage to allow the system to adapt.
Anxiety, Irritability, or Jitteriness Stimulating Properties: this compound can have stimulating effects that may be too pronounced for some individuals, potentially due to its influence on dopamine and serotonin levels.- Dosage and Timing Adjustment: Lower the dosage and avoid administration late in the day. - Combination with anxiolytics: In a research setting, co-administration with a calming agent like L-Theanine could be explored.
Insomnia or Disrupted Sleep Stimulating Effects: Similar to anxiety, the stimulating properties can interfere with sleep patterns, especially with evening administration.- Morning Administration: Administer the final dose of the day no later than the early afternoon.
Lack of Efficacy Insufficient Dosage or Individual Variation: The cognitive-enhancing effects can be subtle and may not be apparent at lower dosages or in all subjects. Healthy Subjects: Some studies suggest this compound's effects are more pronounced in subjects with pre-existing cognitive impairment.- Gradual Dosage Increase: Carefully increase the dosage while monitoring for side effects. - Ensure Proper Administration: Confirm administration with a fat source to optimize absorption. - Subject Selection: Consider the baseline cognitive function of the experimental subjects.

Quantitative Data Summary

Parameter Dosage Population Observed Effect Reference
Cognitive Enhancement 1500 mg/dayElderly patients with cognitive impairmentSignificantly more effective than placebo at 4 and 6 months.
Cognitive Function 1000-1500 mg/dayPatients with senile dementia of the Alzheimer's typeCommon therapeutic dose.
Focus and Learning 750 mg twice dailyChildren with attention issuesFound to support focus without significant side effects.
Animal Model (Oral) 50 mg/kgMiceA dose repeatedly demonstrated to be effective in some experimental models.
Animal Model (Range) 30-100 mg/kg (p.o.)Rats (SHRSP)Dose-dependent enhancement of dopamine and serotonin release.

Experimental Protocols

Rodent Model of Cognitive Enhancement

This protocol is a generalized example based on methodologies from preclinical studies.

  • Animal Model: Male C57BL/6J mice, aged 3-6 months.

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle mice daily for 5 days to reduce stress.

  • Grouping: Randomly assign mice to a control group and an this compound group.

  • Dosage Preparation:

    • This compound Group: Prepare a 50 mg/kg dose of this compound. To enhance palatability and ensure oral consumption, mix the dose in a gelatin matrix containing sucrose.

    • Control Group: Prepare a placebo gelatin matrix with sucrose but without this compound.

  • Administration:

    • Administer the prepared gelatin orally one hour before behavioral testing each day.

    • Allow 30 minutes for consumption and a subsequent 30-minute rest period.

    • Verify consumption of the gelatin by the experimenter.

  • Behavioral Testing: Conduct cognitive and behavioral tests within a three-hour therapeutic window following administration. Examples of tests include:

    • Morris Water Maze for spatial learning and memory.

    • Elevated Plus Maze for anxiety.

    • Rotarod test for motor coordination and learning.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-tests, ANOVA) to compare the performance of the this compound and control groups.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways influenced by this compound and a typical experimental workflow.

Aniracetam_Signaling_Pathways cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_dopa_sero Dopaminergic & Serotonergic Systems This compound This compound AMPA_R AMPA Receptors This compound->AMPA_R Positive Allosteric Modulation Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity Glutamate Glutamate Glutamate->AMPA_R Cognition Enhanced Cognition & Memory Synaptic_Plasticity->Cognition Metabolites This compound Metabolites (N-anisoyl-GABA) ACh_Release ↑ Acetylcholine (ACh) Release Metabolites->ACh_Release DA_5HT_Release ↑ Dopamine (DA) & Serotonin (5-HT) Release Metabolites->DA_5HT_Release ACh_Receptors ACh Receptors ACh_Release->ACh_Receptors Cholinergic_Signaling ↑ Cholinergic Signaling ACh_Receptors->Cholinergic_Signaling Cholinergic_Signaling->Cognition Cholinergic_Signaling->DA_5HT_Release via nAChRs Mood_Anxiety Modulation of Mood & Anxiety DA_5HT_Release->Mood_Anxiety Experimental_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., C57BL/6J mice) start->animal_model grouping Randomized Group Assignment (Control vs. This compound) animal_model->grouping dos_admin Dosage Preparation & Daily Oral Administration grouping->dos_admin behavioral Behavioral Testing Battery (e.g., MWM, EPM) dos_admin->behavioral data_collection Data Collection & Recording behavioral->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Results Interpretation & Conclusion analysis->results Troubleshooting_Logic start Side Effect Observed? headache Headache start->headache Yes gi_distress GI Distress start->gi_distress Yes anxiety_insomnia Anxiety / Insomnia start->anxiety_insomnia Yes choline Co-administer Choline Source headache->choline reduce_dose_headache Reduce Dosage headache->reduce_dose_headache with_food Administer with Food gi_distress->with_food reduce_dose_gi Reduce Dosage gi_distress->reduce_dose_gi adjust_timing Adjust Administration Time (AM Dosing) anxiety_insomnia->adjust_timing reduce_dose_anxiety Reduce Dosage anxiety_insomnia->reduce_dose_anxiety

References

The importance of a choline source when using Aniracetam to prevent headaches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Aniracetam, with a specific focus on the importance of a choline source to prevent headaches. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a nootropic agent that modulates multiple neurotransmitter systems. Its primary mechanism is believed to involve the potentiation of glutamatergic neurotransmission through positive modulation of AMPA receptors.[1] Additionally, this compound influences the cholinergic system by enhancing the release of acetylcholine (ACh) in key brain regions like the hippocampus and prefrontal cortex.[1][2] This modulation of both glutamatergic and cholinergic pathways is thought to underlie its cognitive-enhancing effects.[3]

Q2: Why are headaches a common side effect when using this compound?

A2: Headaches are one of the most frequently reported side effects of this compound use.[4] The leading hypothesis is that this compound's enhancement of cholinergic activity increases the demand for acetylcholine. This heightened demand can lead to a depletion of choline, the essential precursor for acetylcholine synthesis. When the brain's choline reserves are insufficient to meet this demand, it may result in headaches.

Q3: What is the role of a choline source in preventing this compound-induced headaches?

A3: Supplementing with a choline source provides the necessary raw material for the synthesis of acetylcholine. By ensuring an adequate supply of choline, researchers can support the increased rate of acetylcholine turnover associated with this compound administration, thereby mitigating the risk of depletion-related headaches. Commonly used choline supplements in this context include Alpha-GPC and CDP-Choline (Citicoline).

Q4: Are there other potential side effects associated with this compound?

A4: While generally considered well-tolerated in clinical trials, other potential side effects besides headaches have been reported. These can include anxiety, irritability, insomnia, nausea, and gastrointestinal discomfort. These effects are often mild and may resolve as the body adapts to the compound.

Troubleshooting Guide: Headache Prevention and Management

This guide provides a systematic approach to preventing and managing headaches during experiments involving this compound.

Proactive Headache Prevention

1. Co-administration with a Choline Source: The most critical step in preventing this compound-induced headaches is the concurrent use of a high-quality choline supplement.

2. Dosage Titration: Start with the lowest effective dose of this compound and titrate upwards gradually. This allows for the assessment of individual tolerance and minimizes the risk of adverse effects.

3. Dietary Choline Intake: Ensure adequate dietary intake of choline-rich foods, such as eggs, liver, and soybeans, as a foundational measure.

Reactive Headache Management

If a headache occurs during an experiment, consider the following steps:

1. Administer a Choline Source: If not already co-administered, providing a source of choline, such as Alpha-GPC, may alleviate the headache. Some anecdotal reports suggest that fast-absorbing forms of choline can provide relief within a short timeframe.

2. Reduce this compound Dosage: Lowering the dose of this compound can decrease the demand on the cholinergic system and may resolve the headache.

3. Ensure Adequate Hydration: Dehydration can be a contributing factor to headaches. Ensure subjects are well-hydrated.

4. Discontinue Use: If headaches persist or are severe, discontinuation of this compound is recommended.

Quantitative Data: Dosage and Ratios

The following tables summarize commonly cited dosages and co-administration ratios for this compound and choline sources based on available literature and expert recommendations. It is crucial to note that optimal dosages can vary based on the experimental model and individual factors.

Table 1: this compound Dosage Recommendations

ApplicationDosage RangeFrequencyNotes
General Cognitive Enhancement750 - 1500 mg/dayDivided into 2-3 dosesFat-soluble; should be administered with a fat source to enhance absorption.
ADHD (Investigational)750 mgTwice dailyBased on a review of non-pharmacological treatments.

Table 2: Choline Source Co-administration Ratios for Headache Prevention

Choline SourceThis compound to Choline Ratio (by weight)Example Dosage
Alpha-GPCVaries; anecdotal evidence suggests a wide range.750 mg this compound with 150-300 mg Alpha-GPC
CDP-Choline (Citicoline)4:11000 mg this compound with 250 mg CDP-Choline

Table 3: General Dosage Ranges for Choline Supplements

Choline SourceTypical Daily Dosage Range
Alpha-GPC300 - 1200 mg
CDP-Choline (Citicoline)250 - 500 mg

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound research are often proprietary. However, the following summarizes the methodologies cited in relevant studies.

Protocol Summary: In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure extracellular acetylcholine levels in specific brain regions of a living animal model following this compound administration.

Methodology Overview:

  • Animal Model: Typically rats or mice.

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex).

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF). To prevent the rapid degradation of acetylcholine by acetylcholinesterase, a cholinesterase inhibitor is often included in the perfusate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

  • This compound Administration: this compound is administered (e.g., orally or intraperitoneally) at the desired dose.

  • Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Protocol Summary: Assessment of Cognitive Enhancement in Animal Models

Objective: To evaluate the effects of this compound on learning and memory.

Methodology Overview:

  • Animal Model: Commonly used models include mice and rats.

  • This compound Administration: this compound is typically administered orally at a specific time point before behavioral testing.

  • Behavioral Paradigms: A battery of standardized tests is used to assess different aspects of cognition:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Novel Object Recognition Test: To assess recognition memory.

    • Fear Conditioning: To measure associative learning and memory.

  • Data Analysis: Performance metrics (e.g., latency to find a platform, time spent exploring a novel object, freezing behavior) are recorded and statistically analyzed to compare the this compound-treated group with a control group.

Visualizations

Signaling Pathways and Experimental Workflows

Aniracetam_Cholinergic_Pathway cluster_0 Mechanism of this compound-Induced Headache cluster_1 Preventative Measure This compound This compound Cholinergic_System Modulates Cholinergic System This compound->Cholinergic_System Enhances Activity ACh_Demand Increased Acetylcholine (ACh) Demand Cholinergic_System->ACh_Demand Choline_Depletion Choline Depletion ACh_Demand->Choline_Depletion If Choline is insufficient Headache Headache Choline_Depletion->Headache Choline_Source Choline Source (e.g., Alpha-GPC, CDP-Choline) ACh_Synthesis Acetylcholine Synthesis Choline_Source->ACh_Synthesis Precursor ACh_Synthesis->ACh_Demand Meets Demand

Caption: this compound's effect on the cholinergic system and headache prevention.

Troubleshooting_Workflow Start Headache Experienced During This compound Experiment Check_Choline Is a Choline Source Being Co-administered? Start->Check_Choline Administer_Choline Administer Choline Source (e.g., Alpha-GPC) Check_Choline->Administer_Choline No Reduce_Dosage Reduce this compound Dosage Check_Choline->Reduce_Dosage Yes Assess_Relief1 Headache Resolved? Administer_Choline->Assess_Relief1 Continue_Experiment1 Continue Experiment with Choline Supplementation Assess_Relief1->Continue_Experiment1 Yes Assess_Relief1->Reduce_Dosage No Assess_Relief2 Headache Resolved? Reduce_Dosage->Assess_Relief2 Continue_Experiment2 Continue Experiment at Lower this compound Dose Assess_Relief2->Continue_Experiment2 Yes Discontinue Discontinue this compound Use and Re-evaluate Protocol Assess_Relief2->Discontinue No Logical_Relationship This compound This compound Acetylcholine Acetylcholine This compound->Acetylcholine Increases Demand For Cognitive_Enhancement Cognitive Enhancement This compound->Cognitive_Enhancement Aims To Achieve Acetylcholine->Cognitive_Enhancement Contributes To Headache Headache Acetylcholine->Headache Depletion Can Cause Choline Choline Choline->Acetylcholine Is a Precursor To Choline->Headache Supplementation Prevents

References

Technical Support Center: Aniracetam Efficacy in Neurologically Healthy Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Aniracetam in neurologically healthy animal models.

Frequently Asked Questions (FAQs)

Q1: We are not observing any cognitive enhancement with this compound in our healthy wild-type mice. Is this a common finding?

A1: Yes, this is a frequently reported outcome. Several studies using neurologically healthy animal models, including mice and pigeons, have failed to demonstrate significant cognitive enhancement with this compound.[1][2][3][4][5] The prevailing hypothesis is that this compound's cognitive-enhancing effects are more robust in subjects with pre-existing cognitive deficits.

Q2: What are the potential reasons for the lack of this compound efficacy in our healthy animal models?

A2: Several factors could contribute to the observed lack of efficacy:

  • Dosage: this compound may exhibit a U-shaped dose-response curve, where both low and high doses are ineffective. Finding the optimal therapeutic window is crucial.

  • Route of Administration: Oral administration, while mimicking human consumption, results in low bioavailability due to extensive first-pass metabolism. This can lead to insufficient concentrations of the parent compound reaching the brain.

  • Pharmacokinetics: this compound has a short half-life and is rapidly metabolized. The timing of administration relative to behavioral testing is therefore critical.

  • Animal Model and Strain: The cognitive baseline of the animal model may influence the outcome. Some studies suggest that this compound may only show effects in animals that are inherently poor performers in specific cognitive tasks.

  • Behavioral Assay Sensitivity: The chosen behavioral tasks may not be sensitive enough to detect subtle cognitive changes in healthy animals.

Q3: What is the proposed mechanism of action for this compound?

A3: this compound's mechanism is thought to be multifaceted. It is a positive allosteric modulator of AMPA receptors, which are crucial for synaptic plasticity. It is also believed to influence cholinergic, dopaminergic, and serotonergic neurotransmitter systems and may promote the synthesis of Brain-Derived Neurotrophic Factor (BDNF).

Q4: Are there any conflicting reports where this compound did show efficacy in healthy animals?

A4: Yes, some studies have reported positive effects. For instance, improved performance on active avoidance and radial arm maze tasks has been observed in healthy rats. These discrepancies highlight the sensitivity of this compound's effects to experimental parameters.

Troubleshooting Guide

If you are not observing the expected cognitive-enhancing effects of this compound in your experiments with neurologically healthy animals, consider the following troubleshooting steps:

IssueRecommended Action
Sub-optimal Dosage Perform a dose-response study to identify the optimal therapeutic window. Doses between 50 mg/kg and 100 mg/kg have been commonly used in rodent studies. Be aware of the potential for a U-shaped dose-response curve.
Poor Bioavailability Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism. If oral administration is necessary, ensure the vehicle is appropriate for the fat-soluble nature of this compound.
Incorrect Timing of Administration This compound has a short half-life, with peak plasma concentrations often observed within 30 minutes of oral administration in rats. Adjust the time between drug administration and behavioral testing accordingly. A 30 to 60-minute window is often used.
Animal Model Selection If possible, consider using an animal strain known to have a lower baseline performance on the selected cognitive task.
Behavioral Assay Insensitivity Ensure your behavioral paradigms are sufficiently challenging to reveal cognitive enhancement. Consider tasks that are highly dependent on the neural circuits targeted by this compound, such as those involving the hippocampus and prefrontal cortex.
Metabolite Activity Be aware that some of this compound's metabolites, such as 2-pyrrolidinone, may be biologically active and contribute to its effects. The pharmacokinetic profile of these metabolites may differ from the parent compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound in animal models.

Table 1: this compound Administration and Efficacy in Healthy Rodent Models

Animal ModelDosage (mg/kg)Route of AdministrationTime Before TestingBehavioral TaskOutcome
C57BL/6J Mice50Oral1 hourMorris Water Maze, Fear Conditioning, RotarodNo significant effect
C57BL/6J Mice100Oral30 minutesFear Conditioning, Novel Object Recognition, RotarodNo significant effect
Rats50OralNot specifiedActive AvoidanceImproved performance
Rats400, 800Not specifiedNot specifiedRadial Arm MazeImproved performance

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Time to Peak Plasma Concentration (Tmax)~20-30 minutesOral (50 mg/kg)
Bioavailability8.6% - 11.4%Oral
Half-life (t1/2)1.7 - 2.1 hoursOral

Experimental Protocols

Protocol 1: Assessment of Spatial Learning and Memory in Mice using the Morris Water Maze (based on Elston et al., 2014)

  • Apparatus: A circular pool (122 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acclimation: Handle mice for 5 consecutive days before the experiment.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle orally 1 hour before testing.

  • Training:

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the mouse in the pool facing the wall from one of four predetermined starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, gently guide it to the platform and allow it to remain for 15 seconds.

    • Record the latency to find the platform and the path length using a video tracking system.

  • Probe Trial:

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 2: Assessment of Motor Learning in Mice using the Accelerating Rotarod (based on Elston et al., 2014)

  • Apparatus: A rotating rod that gradually accelerates.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle orally 1 hour before testing.

  • Testing:

    • Place the mouse on the rotarod at a constant low speed.

    • Gradually accelerate the rod from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall from the rod.

    • Conduct multiple trials (e.g., 8 trials) with an inter-trial interval.

Visualizations

Signaling Pathways and Experimental Workflow

Aniracetam_AMPA_Signaling This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Allosteric Modulation Channel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->Channel Glutamate Glutamate Glutamate->AMPAR Binding Depolarization Neuronal Depolarization Channel->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP SynapticPlasticity Enhanced Synaptic Plasticity LTP->SynapticPlasticity

Caption: this compound's modulation of the AMPA receptor signaling pathway.

Aniracetam_BDNF_Signaling This compound This compound Cholinergic Cholinergic System This compound->Cholinergic Glutamatergic Glutamatergic System (mGluRs) This compound->Glutamatergic BDNF_synthesis Increased BDNF Synthesis & Release Cholinergic->BDNF_synthesis Glutamatergic->BDNF_synthesis TrkB TrkB Receptor BDNF_synthesis->TrkB Binds to Signaling_Cascades Signaling Cascades (e.g., MAPK/ERK, PI3K) TrkB->Signaling_Cascades CREB CREB Activation Signaling_Cascades->CREB Gene_Expression Gene Expression for Neuronal Survival & Growth CREB->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., C57BL/6J mice) Acclimation Acclimation & Handling Animal_Selection->Acclimation Drug_Admin This compound/Vehicle Administration (e.g., 50 mg/kg oral) Acclimation->Drug_Admin Waiting Waiting Period (e.g., 30-60 min) Drug_Admin->Waiting Behavioral_Test Behavioral Testing (e.g., MWM, Rotarod) Waiting->Behavioral_Test Data_Collection Data Collection (Latency, Path Length, etc.) Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

References

Technical Support Center: Controlling for Placebo Effects in Aniracetam Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting behavioral studies on Aniracetam. The focus is on effectively controlling for placebo effects to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Question Answer
1. Why is controlling for the placebo effect particularly critical in this compound research? The placebo effect can be significant in studies of cognitive enhancers, or nootropics, where subjective endpoints and participant expectations play a large role.[1][2] Many of the purported benefits of this compound, such as improved memory and reduced anxiety, are susceptible to placebo responses.[3][4] Furthermore, studies in healthy animal models have often shown no significant difference between this compound and placebo groups, highlighting the need for rigorous placebo control to isolate any true pharmacological effects.[3]
2. What are the essential components of a robust placebo control in an this compound study? A robust placebo control should be part of a double-blind, randomized controlled trial (RCT) design. The placebo must be indistinguishable from the active this compound treatment in appearance, taste, smell, and administration route. Randomization ensures that participant characteristics are evenly distributed between groups, and double-blinding prevents bias from either the participants or the researchers.
3. What are the known side effects of this compound that could lead to unblinding? While generally well-tolerated, this compound can cause side effects such as jitteriness, irritability, insomnia, headaches, and nausea. If these effects are noticeable to participants or researchers, it could compromise the blinding of the study.
4. How can I assess whether the blinding in my study was successful? At the end of the trial, you can administer a "blinding index" questionnaire. This typically asks participants to guess which treatment they received (this compound, placebo, or "don't know"). A successful blinding would be indicated by a high number of "don't know" responses or a guess rate that is not significantly different from chance.
5. What are some common pitfalls in designing placebo-controlled nootropic studies? Common pitfalls include: inadequate matching of the placebo to the active drug, unintentional unblinding due to side effects, and high participant expectation bias. The choice of behavioral assays is also critical; they must be sensitive enough to detect the specific cognitive domains targeted by this compound.

Troubleshooting Guides

Issue 1: Designing an effective placebo for this compound

Problem: You need to create a placebo that is indistinguishable from the this compound being tested, particularly for oral administration.

Solution:

  • For Animal Studies (Oral Gavage/Voluntary Consumption): A commonly used placebo is a mixture of 0.72% sucrose and 3.00% gelatin in a matrix, which mimics the delivery vehicle for this compound. The sucrose helps to ensure consumption.

  • For Human Studies (Capsules):

    • Appearance: Use identical, opaque capsules for both the this compound and the placebo.

    • Filler: The placebo capsule should be filled with an inert substance like microcrystalline cellulose or lactose.

    • Weight and Density: Ensure the placebo capsules have the same weight and density as the this compound capsules to prevent identification through handling.

  • For Human Studies (Powder/Liquid):

    • Taste and Smell: this compound has a distinct taste. It is crucial to match this in the placebo. This can be achieved by using a bittering agent, such as quinine, in the placebo formulation. Sensory analysis by a trained panel can help in matching the flavor profile.

    • Solubility and Appearance: The placebo should have similar solubility and visual appearance when mixed with any liquid for administration.

Experimental Protocol: Preparation of Taste-Matched Placebo Capsules (Human Studies)

  • Active Arm Preparation: Encapsulate the desired dose of this compound in opaque capsules of a specific size and color.

  • Placebo Arm Preparation:

    • Fill identical opaque capsules with an inert filler (e.g., microcrystalline cellulose).

    • If this compound has a discernible taste that could be detected upon accidental opening or burping, a small amount of a bittering agent (e.g., a safe, approved food-grade bitterant) can be added to the placebo filler to mimic this.

    • Ensure the final weight of the placebo capsule is identical to the active capsule.

  • Quality Control: A small, blinded panel can be used to assess the indistinguishability of the active and placebo capsules in terms of appearance, weight, and, if applicable, taste and smell.

Issue 2: High variability in behavioral outcome measures

Problem: Your data shows high variability within both the this compound and placebo groups, making it difficult to detect a statistically significant difference.

Solution:

  • Standardize Testing Procedures: Ensure that all behavioral tests are administered at the same time of day and under identical environmental conditions (e.g., lighting, noise levels) to minimize external sources of variation.

  • Acclimatize Subjects: For animal studies, handle the animals for several days before the experiment begins to reduce stress-induced variability. For human studies, ensure participants are familiar and comfortable with the testing environment and procedures.

  • Control for Expectation Bias: The instructions given to human participants can significantly influence their performance. Use neutral language and avoid suggesting that the substance they are taking will enhance their cognitive abilities.

  • Increase Sample Size: A larger sample size can help to reduce the impact of individual variability on the overall results.

Data Presentation

The following tables summarize quantitative data from placebo-controlled behavioral studies of this compound in animal models. Note the consistent lack of statistically significant differences in healthy subjects.

Table 1: Effects of this compound on Anxiety-Related Behaviors in Mice

Behavioral TestMeasureThis compound Group (Mean ± SEM)Placebo Group (Mean ± SEM)p-value
Open Field Test Time in Center (s)Not specifiedNot specifiedp = 0.23
Total Distance Moved (cm)Not specifiedNot specifiedp = 0.3
Elevated Plus Maze Time in Open Arms (s)Not specifiedNot specifiedp = 0.66

Table 2: Effects of this compound on Motor Learning and Repetitive Behavior in Mice

Behavioral TestMeasureThis compound Group (Mean ± SEM)Placebo Group (Mean ± SEM)p-value
Accelerating Rotorod Time on Rod (s) over 8 trialsNo significant differenceNo significant differencep = 0.75
Marble Burying % Marbles Buried (50%)Not specifiedNot specifiedp = 0.24
% Marbles Buried (75%)Not specifiedNot specifiedp = 0.57
% Marbles Buried (100%)Not specifiedNot specifiedp = 0.86

Table 3: Effects of this compound on Learning and Memory in Mice

Behavioral TestMeasureThis compound Group (Mean ± SEM)Placebo Group (Mean ± SEM)p-value
Morris Water Maze Distance to Platform (cm)No significant differenceNo significant differencep = 0.35
Latency to Platform (s)No significant differenceNo significant differencep = 0.28
Fear Conditioning Freezing (%) during toneNo significant differenceNo significant differencep = 0.77

Visualizations

Aniracetam_Signaling_Pathway This compound This compound mGluR Metabotropic Glutamate Receptors (mGluRs) This compound->mGluR Positive Modulation AMPAR AMPA Receptors This compound->AMPAR Positive Modulation nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Potentiation (via metabolites) BDNF ↑ BDNF Expression This compound->BDNF Glutamate_Release ↑ Glutamate Release mGluR->Glutamate_Release mGluR->BDNF AMPAR->Glutamate_Release ACh_Release ↑ Acetylcholine Release nAChR->ACh_Release DA_Release ↑ Dopamine Release (PFC, Amygdala, Hippocampus) Glutamate_Release->DA_Release Indirect HT_Release ↑ Serotonin (5-HT) Release (PFC, Amygdala, Hippocampus) Glutamate_Release->HT_Release Indirect Cognitive_Effects Potential Cognitive & Anxiolytic Effects Glutamate_Release->Cognitive_Effects ACh_Release->DA_Release Indirect ACh_Release->HT_Release Indirect ACh_Release->Cognitive_Effects DA_Release->Cognitive_Effects HT_Release->Cognitive_Effects BDNF->Cognitive_Effects

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Post-Intervention Assessment cluster_analysis Phase 4: Data Analysis Recruitment Participant Recruitment (Healthy Volunteers) Informed_Consent Informed Consent & Screening Recruitment->Informed_Consent Baseline_Testing Baseline Cognitive Assessment (e.g., memory, attention tasks) Informed_Consent->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Group_A Group A: This compound Administration Randomization->Group_A Group_B Group B: Placebo Administration Randomization->Group_B Post_Testing Post-Intervention Cognitive Assessment Group_A->Post_Testing Group_B->Post_Testing Blinding_Assessment Blinding Assessment (Questionnaire) Post_Testing->Blinding_Assessment Data_Analysis Statistical Analysis (Comparison between groups) Blinding_Assessment->Data_Analysis

Caption: Double-blind, placebo-controlled experimental workflow.

References

Troubleshooting inconsistent results in Aniracetam cognitive research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Aniracetam cognitive research.

Troubleshooting Guide: Inconsistent Cognitive Enhancement Effects

Question: My study is showing no significant cognitive enhancement with this compound. What are the potential reasons for this?

Answer: Inconsistent findings with this compound are frequently reported in the literature. Several factors can contribute to a lack of statistically significant results. Consider the following troubleshooting steps:

1. Subject Population:

  • Cognitively Impaired vs. Healthy Subjects: this compound has more consistently demonstrated positive effects in animal models with cognitive deficits (e.g., age-related decline, scopolamine-induced amnesia) than in healthy, unimpaired subjects.[1][2][3] Studies on healthy animals often report no significant improvement in cognitive performance.[1][3]

  • Animal Strain: The genetic background of the animal model can influence behavioral and pharmacological responses. For instance, this compound improved contextual fear conditioning in the DBA/2J mouse strain, which is known to be a poorer performer in spatial learning, but not in the C57BL/6 strain.

2. Dosing and Administration:

  • Dose-Response Relationship: this compound may exhibit a U-shaped dose-response curve. Both excessively high and low doses may be ineffective. One study found that 50 mg/kg of this compound restored object recognition in aged rats, while 25 mg/kg and 100 mg/kg doses were ineffective.

  • Route of Administration and Bioavailability: this compound has low aqueous solubility and poor oral bioavailability due to extensive first-pass metabolism. This can lead to highly variable plasma concentrations.

    • Vehicle Solution: Due to its lipophilic nature, consider using a lipid-based vehicle, such as coconut or olive oil, to potentially enhance oral absorption.

    • Parenteral Administration: For more consistent systemic exposure, consider parenteral routes of administration, although this may require formulation with solubilizing agents like 2-hydroxypropyl-β-cyclodextrin.

  • Timing of Administration: The timing of drug administration relative to behavioral testing is critical. Peak plasma concentrations of this compound after oral administration in rats are reached within approximately 20-30 minutes, followed by a rapid decline. However, its metabolites have a longer half-life and may contribute to its effects.

3. Experimental Design:

  • Behavioral Assay Sensitivity: The choice of cognitive task is crucial. Some tasks may not be sensitive enough to detect subtle cognitive changes in healthy animals. Consider a battery of tests assessing different cognitive domains (e.g., spatial memory, working memory, recognition memory).

  • Control Groups: Ensure the inclusion of appropriate control groups, including a vehicle-only group, to isolate the effects of this compound from the vehicle and the experimental procedures.

4. Compound Quality:

  • Purity and Impurities: The purity of the this compound used is paramount. Impurities from synthesis or degradation can affect biological activity and lead to inconsistent results. Common process-related impurities include unreacted starting materials like 4-methoxybenzoyl chloride and GABA, while degradation impurities can include 4-methoxybenzoic acid and N-anisoyl-GABA. It is advisable to verify the purity of your compound using methods like HPLC.

Frequently Asked Questions (FAQs)

Pharmacology & Mechanism of Action

  • Q1: What is the established mechanism of action for this compound?

    • A1: this compound has a multifaceted mechanism of action and is not fully understood. It is known to be a positive allosteric modulator of AMPA-type glutamate receptors, which are crucial for synaptic plasticity. It also influences cholinergic transmission and may increase the release of acetylcholine in the hippocampus. Additionally, it has been shown to modulate dopaminergic and serotonergic systems and may have neuroprotective effects by increasing the production of brain-derived neurotrophic factor (BDNF).

Experimental Design & Protocols

  • Q2: What is a typical oral dosage range for this compound in rodent studies?

    • A2: Dosages in rodent studies typically range from 25 to 100 mg/kg. However, a dose of 50 mg/kg is frequently cited in studies demonstrating positive effects in cognitively impaired models. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Q3: How should I prepare this compound for oral administration?

    • A3: Due to its low water solubility, this compound should be suspended in a suitable vehicle. A common approach is to use a mixture of 0.72% sucrose and 3.00% gelatin. For potentially improved bioavailability, suspension in a lipid-based vehicle like coconut oil or olive oil can be considered.

  • Q4: When should I administer this compound relative to behavioral testing?

    • A4: Given its rapid absorption and metabolism, administering this compound 20-30 minutes before testing is a common practice to coincide with peak plasma concentrations of the parent compound. However, since its metabolites are also active, a longer pre-treatment time may also be effective.

Troubleshooting & Inconsistent Results

  • Q5: Why do some studies show this compound is effective while others do not?

    • A5: The most significant factor appears to be the cognitive status of the subjects. This compound is more likely to show a restorative effect in subjects with pre-existing cognitive deficits. In healthy subjects with optimal cognitive function, a "ceiling effect" may be observed, where there is little room for improvement, leading to non-significant results. Other contributing factors include differences in dosage, route of administration, and the specific cognitive tasks employed.

  • Q6: Could the quality of my this compound be affecting my results?

    • A6: Absolutely. The presence of impurities can significantly impact the outcome of your study. It is crucial to use high-purity this compound and, if possible, obtain a certificate of analysis from the supplier. Common impurities can arise from the synthesis process or degradation.

Data Presentation

Table 1: Summary of this compound Effects in Pre-clinical Studies with Cognitive Impairment Models

Study Focus Animal Model Dosage Cognitive Task Key Findings Reference
Scopolamine-induced AmnesiaRat50 mg/kg (oral)Passive AvoidanceThis compound significantly ameliorated amnesia, with 53% of treated rats showing correct responding compared to 9% in the vehicle group.
Scopolamine-induced AmnesiaRat100 mg/kg (oral)Passive AvoidancePrevented scopolamine-induced amnesia and attenuated the decrease in hippocampal acetylcholine.
Age-related Cognitive DeclineRat50 mg/kg (oral)Object RecognitionRestored object recognition in aging rats.

Table 2: Summary of this compound Effects in Pre-clinical Studies with Healthy Subjects

Study Focus Animal Model Dosage Cognitive Task Key Findings Reference
Cognitive EnhancementC57BL/6J Mice50 mg/kg (oral)Morris Water Maze, Fear Conditioning, RotarodNo significant difference in learning and memory between this compound and placebo groups.
Working MemoryPigeons100 & 200 mg/kg (oral/IM)Delayed Matching-to-SampleNo effect on memory performance or response latency.
Cognitive & Affective BehaviorC57BL/6J Mice100 mg/kg (oral)Novel Object Recognition, Fear ConditioningNo enhancement in learning compared to controls.

Experimental Protocols

1. Passive Avoidance Task

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild foot shock.

  • Procedure:

    • Acquisition Trial: Place the animal in the light compartment. After a brief habituation period (e.g., 60 seconds), open the guillotine door. When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.4-1.6 mA for 2 seconds).

    • Drug Administration: Administer this compound or vehicle at the specified time relative to the acquisition trial (e.g., immediately after).

    • Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment and open the door. Record the latency to enter the dark compartment (step-through latency). An increased latency is interpreted as improved memory of the aversive stimulus.

  • Key Parameters: Step-through latency in the retention trial.

2. Novel Object Recognition Test

  • Apparatus: An open field arena. A set of identical objects for the familiarization phase and a novel object for the test phase.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for a set period (e.g., 20 minutes) on the day before the test.

    • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 10 minutes).

    • Inter-trial Interval: Return the animal to its home cage for a specified delay (e.g., 1 hour).

    • Test Phase (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set duration (e.g., 10 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Visualizations

Aniracetam_Signaling_Pathway cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_neuroprotective Neuroprotective Effects cluster_other Other Systems This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Positive Allosteric Modulation ACh_Release Acetylcholine (ACh) Release in Hippocampus This compound->ACh_Release Increases BDNF BDNF Production This compound->BDNF Increases Dopamine Dopamine System This compound->Dopamine Modulates Serotonin Serotonin System This compound->Serotonin Modulates Synaptic_Plasticity Synaptic Plasticity (LTP) AMPA_R->Synaptic_Plasticity Cognition Cognitive Enhancement Synaptic_Plasticity->Cognition Cholinergic_Signaling Enhanced Cholinergic Signaling ACh_Release->Cholinergic_Signaling Cholinergic_Signaling->Cognition Neuronal_Health Neuronal Survival and Growth BDNF->Neuronal_Health Neuronal_Health->Cognition Dopamine->Cognition Serotonin->Cognition

Caption: this compound's multifaceted mechanism of action.

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Aniracetam & Metabolites: Technical Support Center for Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Aniracetam. A critical aspect of studying this nootropic agent is understanding the significant pharmacological contributions of its primary metabolites: N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone. Due to rapid first-pass metabolism, the in vivo effects of this compound are largely mediated by these bioactive compounds.[1] This guide will help you navigate the complexities of this compound's metabolic profile to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and their relative abundance?

A1: Following oral administration, this compound is rapidly and extensively metabolized. The three primary metabolites are:

  • N-anisoyl-GABA (ABA): The major metabolite, accounting for 70-80% of the administered dose.[1]

  • p-Anisic acid (AA): A significant metabolite, making up 20-30% of the dose.[1]

  • 2-Pyrrolidinone (PD): Another key metabolite.[1]

Q2: Are the metabolites of this compound pharmacologically active?

A2: Yes, extensive research indicates that the metabolites of this compound are not only active but may be responsible for a significant portion of its observed nootropic and anxiolytic effects.[1] For instance, N-anisoyl-GABA and 2-pyrrolidinone have demonstrated antidepressant-like effects in animal models, similar to the parent compound. N-anisoyl-GABA is also suggested to be more influential than this compound itself in increasing acetylcholine release.

Q3: How do the pharmacokinetic profiles of this compound and its metabolites differ?

A3: this compound has a very short elimination half-life of about 0.5 hours and low bioavailability (around 8.6-11.4% in rats) due to rapid metabolism. In contrast, its metabolites have distinct pharmacokinetic characteristics. For example, plasma concentrations of N-anisoyl-GABA are found to be in the mg/L range, while the parent drug is in the µg/L range. Furthermore, 2-pyrrolidinone exhibits more sustained levels in the brain compared to this compound and p-anisic acid.

Q4: Can I use this compound directly in in vitro studies and expect to see its full range of effects?

A4: It is crucial to consider the metabolic profile. Applying this compound directly to in vitro systems (e.g., cell cultures, brain slices) will primarily reveal the effects of the parent compound. However, this does not replicate the in vivo situation where the biological effects are largely driven by its metabolites. To obtain a more physiologically relevant understanding, it is advisable to also test the primary metabolites, N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone, in your in vitro assays.

Q5: What are the known mechanisms of action for this compound and its metabolites?

A5: The parent drug, this compound, is known to positively modulate AMPA receptors. Its metabolites also exhibit significant biological activity. N-anisoyl-GABA and p-anisic acid may contribute to the stimulatory effects. N-anisoyl-GABA is also implicated in enhancing the release of dopamine and serotonin. 2-Pyrrolidinone has been shown to induce a long-term enhancement in AMPA receptor responses through a CaMKII pathway. p-Anisic acid possesses antioxidant, anti-inflammatory, and anxiolytic properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in in vivo studies. High variability in first-pass metabolism between individual animals. The observed effects may be due to the metabolites rather than the parent compound.1. Measure plasma and brain concentrations of this compound and its primary metabolites (N-anisoyl-GABA, p-anisic acid, 2-pyrrolidinone) to correlate with behavioral or physiological outcomes. 2. Consider direct administration of the key active metabolites in separate experimental groups to delineate their specific contributions.
Discrepancy between in vitro and in vivo findings. In vitro experiments using only this compound do not account for the significant pharmacological activity of its metabolites, which are abundant in vivo.1. In your in vitro protocols, include parallel experiments with N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone at physiologically relevant concentrations. 2. Compare the effects of the parent drug and its metabolites to understand the complete pharmacological picture.
Difficulty in detecting this compound in plasma or brain tissue. This compound is rapidly metabolized and cleared from the system.1. Optimize your sample collection time points to capture the short window of this compound's presence. 2. Focus on quantifying the more abundant and persistent metabolites, particularly N-anisoyl-GABA, as markers of this compound administration and metabolism.
Observed anxiolytic effects are stronger than expected based on this compound's known receptor affinities. The anxiolytic properties may be partially mediated by the metabolite p-anisic acid, which has independent anti-anxiety effects.1. Investigate the anxiolytic effects of p-anisic acid alone in your experimental model. 2. Correlate the plasma and brain levels of p-anisic acid with the observed anxiolytic outcomes in this compound-treated subjects.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

Compound Parameter Value Species Administration Reference
This compoundElimination Half-Life~0.5 hoursHumanOral
This compoundBioavailability8.6 - 11.4%RatOral
This compoundPlasma Concentration5 - 15 µg/LHumanOral
N-anisoyl-GABAPlasma Concentration5 - 15 mg/LHumanOral
2-PyrrolidinoneAUCbrain/AUCplasma53 - 55%RatIV
This compoundAUCbrain/AUCplasma2.4 - 3.2%RatIV
p-Anisic acidAUCbrain/AUCplasma3.9 - 4.2%RatIV

Table 2: Relative Abundance of this compound Metabolites

Metabolite Relative Abundance Reference
N-anisoyl-GABA70 - 80%
p-Anisic acid & 2-Pyrrolidinone20 - 30%

Experimental Protocols

Protocol 1: Quantification of this compound and its Metabolites in Plasma

This protocol provides a general framework for the analysis of this compound and its primary metabolites in plasma samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • Perform protein precipitation by adding a threefold volume of ice-cold methanol or acetonitrile.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube for analysis.

2. HPLC/LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed for separation.
  • Detection:
  • For HPLC with UV detection, monitor at a wavelength of approximately 280 nm.
  • For LC-MS/MS, use electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for each analyte for enhanced selectivity and sensitivity.
  • Quantification: Generate a standard curve using known concentrations of this compound, N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone to quantify the analytes in the plasma samples.

Visualizations

Aniracetam_Metabolism This compound This compound Metabolism First-Pass Metabolism (Liver) This compound->Metabolism Oral Administration N_anisoyl_GABA N-anisoyl-GABA (70-80%) Metabolism->N_anisoyl_GABA p_Anisic_Acid p-Anisic Acid (20-30%) Metabolism->p_Anisic_Acid Two_Pyrrolidinone 2-Pyrrolidinone Metabolism->Two_Pyrrolidinone

This compound's primary metabolic pathway.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_invitro In Vitro Correlation Animal_Dosing Administer this compound to Animal Models Behavioral_Testing Behavioral/ Physiological Assessment Animal_Dosing->Behavioral_Testing Sample_Collection Collect Plasma & Brain Tissue Behavioral_Testing->Sample_Collection Quantification Quantify this compound & Metabolites (HPLC/LC-MS) Sample_Collection->Quantification Invitro_Testing Test Parent & Metabolites on Cell Cultures/Slices Quantification->Invitro_Testing Correlate with Physiologically Relevant Concentrations

Recommended workflow for studying this compound.

Signaling_Pathways This compound This compound AMPA_Receptor AMPA Receptor Modulation This compound->AMPA_Receptor N_anisoyl_GABA N-anisoyl-GABA Cholinergic_System Cholinergic System N_anisoyl_GABA->Cholinergic_System Dopaminergic_System Dopaminergic System N_anisoyl_GABA->Dopaminergic_System Serotonergic_System Serotonergic System N_anisoyl_GABA->Serotonergic_System Two_Pyrrolidinone 2-Pyrrolidinone Two_Pyrrolidinone->AMPA_Receptor CaMKII_Pathway CaMKII Pathway Two_Pyrrolidinone->CaMKII_Pathway p_Anisic_Acid p-Anisic Acid Neuroprotection Neuroprotective Effects p_Anisic_Acid->Neuroprotection Anxiolytic_Effects Anxiolytic Effects p_Anisic_Acid->Anxiolytic_Effects

Key signaling pathways of this compound and its metabolites.

References

Aniracetam Technical Support Center: Navigating the U-shaped Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering the U-shaped dose-response curve (also known as a biphasic or hormetic response) in experiments involving Aniracetam. This phenomenon, where lower and higher doses produce weaker effects than an optimal mid-range dose, can lead to inconsistent and difficult-to-interpret results. This guide offers troubleshooting advice and frequently asked questions to help you account for and navigate this characteristic of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a U-shaped dose-response curve and why is it relevant for this compound?

Q2: What evidence is there for this compound's U-shaped dose-response curve?

Several preclinical studies suggest a U-shaped or bell-shaped dose-response for this compound's cognitive-enhancing effects. For instance, in a study on object recognition in aged rats, a 50 mg/kg oral dose of this compound restored object recognition, whereas lower (25 mg/kg) and higher (100 mg/kg) doses were ineffective[1][2]. Similarly, improvements in passive avoidance tasks have been observed with oral doses ranging from 10-100 mg/kg, with the dose-response curve often described as bell-shaped[3].

Q3: How does this compound's dose affect different neurotransmitter systems?

This compound's influence on neurotransmitter systems is dose-dependent, which likely contributes to its U-shaped response curve.

  • Cholinergic System: One study found that this compound at a 100 mg/kg oral dose increased acetylcholine (ACh) release in the hippocampus of rats, while doses of 50 mg/kg and 300 mg/kg were ineffective.

  • Dopaminergic and Serotonergic Systems: Systemic administration of this compound in rats has been shown to enhance dopamine (DA) and serotonin (5-HT) release in the prefrontal cortex, basolateral amygdala, and dorsal hippocampus in a dose-dependent manner, with effects noted at 30 and/or 100 mg/kg[4].

Q4: What are the proposed mechanisms behind this compound's U-shaped dose-response?

The exact mechanisms are not fully elucidated, but are thought to involve a complex interplay of its effects on multiple receptor systems.

  • AMPA Receptor Modulation: this compound is a positive allosteric modulator of AMPA receptors, meaning it enhances their function. At optimal doses, this enhances synaptic plasticity and cognitive function. However, at higher doses, it's hypothesized that excessive AMPA receptor activation could lead to receptor desensitization or other compensatory mechanisms that diminish the net positive effect[5].

  • Receptor Downregulation: High concentrations of a drug can sometimes lead to the downregulation of its target receptors as the system attempts to maintain homeostasis. This could explain why the beneficial effects of this compound may decrease at higher doses.

  • Metabolite Effects: this compound is rapidly metabolized into several compounds, including N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone. These metabolites are pharmacologically active and contribute to this compound's overall effect, potentially with their own dose-response curves that interact to create a complex overall U-shaped response.

Troubleshooting Guide

Issue: Inconsistent or null results in our this compound experiments.

This is a common issue and can often be attributed to the U-shaped dose-response curve. Here’s a step-by-step guide to troubleshoot this problem.

Step 1: Verify Your Dosing Regimen
  • Recommendation: Conduct a dose-ranging study. If you are observing no effect, it is possible your dose is either too low or too high. A typical dose-ranging study for rodents might include 10, 25, 50, and 100 mg/kg.

  • Rationale: As evidenced by the object recognition task data, the optimal dose may lie within a narrow window. Without a dose-ranging study, you risk missing the therapeutic window entirely.

To assist in designing your experiments, the following tables summarize quantitative data from preclinical studies.

Table 1: this compound Dose-Response in Cognitive Tasks

Experimental Model Species Dose(s) (Oral) Outcome Source
Object RecognitionAged Rats25 mg/kgIneffective
50 mg/kgEffective
100 mg/kgIneffective
Passive AvoidanceRats10-100 mg/kgEffective (Bell-shaped curve)
Passive Avoidance (Scopolamine-induced amnesia)Rats50 mg/kgEffective (Lowest effective dose)

Table 2: this compound Dose-Dependent Effects on Neurotransmitters

Neurotransmitter Brain Region Species Dose(s) (Oral) Effect Source
AcetylcholineHippocampusRat50 mg/kgIneffective
100 mg/kgIncreased Release
300 mg/kgIneffective
Dopamine & SerotoninPrefrontal Cortex, Basolateral Amygdala, Dorsal HippocampusRat30 and/or 100 mg/kgEnhanced Release
Step 2: Review Your Experimental Protocol
  • Recommendation: Ensure your protocol is optimized for detecting the effects of this compound. Pay close attention to the timing of administration, the behavioral paradigm, and the animal model.

  • Rationale: this compound has a short half-life and is rapidly metabolized. The timing of behavioral testing relative to drug administration is crucial. For example, peak plasma concentrations after oral administration in rats are observed within 20-30 minutes.

Step 3: Consider the Animal Model
  • Recommendation: The effects of this compound can vary between different species and even strains of animals. Be aware of the characteristics of your chosen model.

  • Rationale: Some studies have shown that this compound may be more effective in models of cognitive impairment (e.g., aged animals or those with chemically-induced deficits) than in healthy, young animals.

Detailed Experimental Protocols

Morris Water Maze for Assessing Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (approx. 1.5-2 m diameter) filled with water made opaque with non-toxic paint or milk powder.

  • Submerged platform (hidden 1-2 cm below the water surface).

  • Video tracking system and software.

  • Distinct visual cues placed around the room.

Procedure:

  • Habituation (Day 0): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.

  • Acquisition Phase (Days 1-4):

    • Four trials per day with an inter-trial interval of 15-20 minutes.

    • For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random starting positions (N, S, E, W).

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the animal in the pool at a novel start position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Elevated Plus Maze for Assessing Anxiolytic Effects

Objective: To assess anxiety-like behavior.

Materials:

  • Plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Video tracking system and software.

Procedure:

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the trial.

  • Trial:

    • Gently place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for 5-10 minutes.

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizing the Mechanisms and Workflows

Signaling Pathways of this compound

The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects, highlighting the key molecular targets that may contribute to its U-shaped dose-response curve.

Aniracetam_Signaling_Pathways cluster_extracellular Extracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Positive Allosteric Modulation nACh_R Nicotinic ACh Receptor This compound->nACh_R Modulation Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx NMDA_R NMDA Receptor NMDA_R->Ca_Influx ACh_Release ACh Release nACh_R->ACh_Release PKC PKC Activation Ca_Influx->PKC BDNF BDNF Expression PKC->BDNF Cognitive_Enhancement Cognitive Enhancement BDNF->Cognitive_Enhancement DA_Release DA Release ACh_Release->DA_Release Sero_Release 5-HT Release ACh_Release->Sero_Release DA_Release->Cognitive_Enhancement Anxiolysis Anxiolysis DA_Release->Anxiolysis Sero_Release->Anxiolysis

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical workflow for troubleshooting experiments where the expected effects of this compound are not observed.

Troubleshooting_Workflow Start Inconsistent or Null Results Observed Check_Dose Is a U-shaped dose-response a possibility? Start->Check_Dose Conduct_Dose_Response Conduct a Dose-Ranging Study (e.g., 10, 25, 50, 100 mg/kg) Check_Dose->Conduct_Dose_Response Yes Review_Protocol Review Experimental Protocol Check_Dose->Review_Protocol No Conduct_Dose_Response->Review_Protocol Optimize_Timing Optimize Timing of Administration and Behavioral Testing Review_Protocol->Optimize_Timing Potential Timing Issue Check_Model Is the Animal Model Appropriate? Review_Protocol->Check_Model Protocol Seems Optimal Optimize_Timing->Check_Model Consider_Impairment_Model Consider Using a Cognitive Impairment Model Check_Model->Consider_Impairment_Model Healthy Animals Used Re_evaluate Re-evaluate Hypothesis and Experimental Design Check_Model->Re_evaluate Model is Appropriate Consider_Impairment_Model->Re_evaluate

Caption: Troubleshooting workflow for this compound experiments.

Logical Relationship of the U-shaped Dose-Response

This diagram illustrates the theoretical relationship between this compound dose and its effects, leading to the observed U-shaped curve.

U_Shaped_Logic cluster_dose This compound Dose cluster_effect Biological Effect cluster_outcome Experimental Outcome Low_Dose Low Dose Sub_Therapeutic Sub-therapeutic Receptor Occupancy/Modulation Low_Dose->Sub_Therapeutic Optimal_Dose Optimal Dose Optimal_Modulation Optimal Receptor Modulation and Neurotransmitter Release Optimal_Dose->Optimal_Modulation High_Dose High Dose Receptor_Desensitization Receptor Desensitization/ Downregulation High_Dose->Receptor_Desensitization No_Effect_Low No/Minimal Effect Sub_Therapeutic->No_Effect_Low Max_Effect Maximum Therapeutic Effect Optimal_Modulation->Max_Effect No_Effect_High Reduced/No Effect Receptor_Desensitization->No_Effect_High

Caption: Logical model of this compound's U-shaped dose-response.

References

Managing variability in animal responses to Aniracetam treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers utilizing Aniracetam in animal studies. This resource is designed to help you manage and understand the inherent variability in animal responses to this compound treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of the glutamate receptor crucial for synaptic plasticity.[1] By binding to AMPA receptors, this compound slows down the receptor's desensitization and deactivation, enhancing glutamatergic neurotransmission, which is fundamental for learning and memory.[1] Additionally, it influences cholinergic, dopaminergic, and serotonergic systems and has been shown to increase the release of acetylcholine in the hippocampus.[1]

Q2: Why am I observing significant variability in cognitive enhancement between my test subjects?

A2: Variability is a common challenge in this compound studies and can be attributed to several key factors:

  • Baseline Cognitive State: There is substantial evidence that this compound is most effective in subjects with pre-existing cognitive deficits.[1][2] Healthy animals with no cognitive impairment may show little to no improvement, a critical factor to consider in your experimental design.

  • Genetic Strain: Different animal strains exhibit varied responses. For instance, DBA/2J mice, which are known to be poorer performers in spatial learning tasks, show significant cognitive improvement with this compound, whereas the more robust C57BL/6 strain often does not.

  • Dosage: this compound can exhibit a U-shaped (biphasic) dose-response curve. This means that both low and high doses may be ineffective, while an intermediate dose produces the desired effect. It is crucial to perform a dose-response study to identify the optimal concentration for your specific model and behavioral assay.

  • Pharmacokinetics: this compound is rapidly metabolized, and its parent form has low bioavailability. Its metabolites, however, such as p-anisic acid (AA) and 2-pyrrolidinone (PD), are more persistent in the brain and may contribute significantly to the observed effects. This rapid metabolism can lead to variations in exposure and response.

Q3: What is the recommended dosage range for rodent studies?

A3: The effective dosage of this compound is highly dependent on the animal model, strain, and the specific cognitive task being assessed. Most studies in rats and mice use a range of 10 mg/kg to 100 mg/kg administered via intraperitoneal (i.p.) injection or oral gavage. However, as noted, a 50 mg/kg oral dose was found to be effective in restoring object recognition in aged rats, while 25 mg/kg and 100 mg/kg were not, highlighting the importance of dose optimization.

Q4: How do age and sex of the animals impact the effects of this compound?

A4: Age is a significant factor. This compound has shown efficacy in reversing cognitive deficits in aged animals. For example, a 50 mg/kg dose restored object recognition in 16- to 18-month-old rats. Sex can also influence pharmacokinetics; one study noted that the half-life of this compound in rats was slightly longer in males (2.1 h) than in females (1.7 h), which could lead to different behavioral outcomes.

Troubleshooting Guides

Problem: High variability or no significant effect observed in behavioral tests.

This guide provides a logical workflow to identify and address common sources of experimental variability.

G start High Variability or No Significant Effect check_model Is the animal model appropriate? start->check_model check_dose Is the dose and timing optimal? start->check_dose check_protocol Is the experimental protocol consistent? start->check_protocol model_sol Consider using a model with cognitive impairment (e.g., aged animals, scopolamine-induced amnesia, or a poorer-performing strain like DBA/2J). check_model->model_sol No dose_sol Perform a dose-response study (e.g., 10, 50, 100 mg/kg). Verify administration timing relative to Cmax (peak concentration ~20-30 min post-oral dose). check_dose->dose_sol No protocol_sol Review and standardize all procedures: - Drug preparation and administration - Animal handling and habituation - Environmental conditions (light, noise) - Blinding of experimenters. check_protocol->protocol_sol No

Caption: Troubleshooting workflow for inconsistent this compound results.

Data Presentation

Table 1: Dose-Response and Strain-Dependent Effects of this compound

Data compiled from studies in rodents. Effects are often task-specific.

Dose (Oral/IP) Animal Model Behavioral Task Observed Effect Citation(s)
25 mg/kgAged Rats (16-18 mo)Novel Object RecognitionNo significant restoration of recognition memory.
50 mg/kgAged Rats (16-18 mo)Novel Object RecognitionSignificant restoration of recognition memory.
100 mg/kgAged Rats (16-18 mo)Novel Object RecognitionNo significant restoration of recognition memory.
50 mg/kgHealthy C57BL/6J MiceMorris Water Maze, Fear ConditioningNo significant improvement in learning or memory.
100 mg/kgHealthy C57BL/6J MiceFear ConditioningNo significant improvement in contextual memory.
100 mg/kgDBA/2J MiceFear ConditioningSignificantly improved contextual learning.
50 mg/kgAdult Rats (Scopolamine-induced amnesia)Passive AvoidanceSignificantly counteracted memory failure.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

This compound is metabolized rapidly; its metabolites have a longer presence.

Parameter This compound Metabolite (p-Anisic Acid) Metabolite (2-Pyrrolidinone) Citation(s)
Time to Peak (Cmax) ~20-30 minutesSustained levelsSustained levels
Bioavailability Very low (8.6% - 11.4%)N/AN/A
Half-life (t½) ~1.7 - 2.1 hoursLonger persistenceHigher and more sustained brain levels than parent drug
Brain Penetration Low (AUCbrain/AUCplasma: 2.4-3.2%)Low (AUCbrain/AUCplasma: 3.9-4.2%)High (AUCbrain/AUCplasma: 53-55%)

Experimental Protocols & Visualizations

This compound's Proposed Signaling Pathway

This compound potentiates AMPA receptor activity, leading to increased Ca2+ influx upon strong stimulation. This influx activates downstream kinases like CaMKII, which phosphorylates existing AMPA receptors and promotes the insertion of new receptors into the postsynaptic membrane, a key mechanism for Long-Term Potentiation (LTP) and memory formation.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor (Mg2+ block) Glutamate->NMDAR binds This compound This compound This compound->AMPAR modulates (+) Ca Ca2+ AMPAR->Ca Na+ influx & Depolarization NMDAR->Ca Ca2+ Influx CaMKII CaMKII Ca->CaMKII activates Insert ↑ AMPAR Insertion CaMKII->Insert promotes LTP ↑ Synaptic Strength (LTP) Insert->LTP

Caption: Proposed mechanism of this compound-mediated synaptic potentiation.
Protocol 1: Oral Gavage Administration in Mice

This protocol ensures consistent and safe oral administration of this compound.

Materials:

  • This compound suspension (vehicle: e.g., 0.5% carboxymethylcellulose).

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice).

  • 1 mL syringe.

  • Animal scale.

Procedure:

  • Preparation: Weigh the mouse to calculate the precise dosing volume. Do not exceed 10 mL/kg body weight. Gently draw the calculated volume of the this compound suspension into the syringe.

  • Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. You may mark this depth on the needle with a non-toxic marker.

  • Restraint: Gently restrain the mouse by scruffing the loose skin over its shoulders and neck with your non-dominant hand. The head should be immobilized and slightly extended to create a straight line from the mouth to the esophagus.

  • Insertion: Insert the gavage needle into the diastema (the gap behind the incisors). Gently advance the needle along the roof of the mouth toward the back of the throat. The animal should swallow as the tube enters the esophagus.

  • Advancement: The needle should advance smoothly without resistance. If you feel any resistance, withdraw immediately and restart. Forcing the needle can cause perforation of the esophagus or entry into the trachea.

  • Administration: Once the needle is inserted to the predetermined depth, depress the syringe plunger slowly and steadily to administer the solution.

  • Withdrawal: After administration, slowly withdraw the needle along the same path of insertion.

  • Monitoring: Return the mouse to its home cage and monitor it for any signs of distress, such as difficulty breathing.

Protocol 2: Morris Water Maze (MWM) for Spatial Memory

This protocol outlines a standard MWM procedure to assess the effects of this compound on spatial learning and memory.

G cluster_setup Setup & Habituation cluster_training Acquisition Phase cluster_probe Memory Probe cluster_control Control Test Setup Prepare Maze: - 1.5m diameter pool - Opaque water (21-24°C) - Submerged platform (1cm below surface) - Distal visual cues in room Habituation Habituation (Day 1): - Allow mouse to swim for 60s without platform to acclimate. Setup->Habituation Admin This compound/Vehicle Admin (30 min before trials) Habituation->Admin Training Hidden Platform Training (Days 2-5): - 4 trials per day - Varied start positions (N, S, E, W) - Max trial length: 60s Admin->Training Guidance If platform not found, guide mouse to it for 15s. Training->Guidance ProbeAdmin Final this compound/Vehicle Admin (30 min before trial) Training->ProbeAdmin Probe Probe Trial (Day 6): - Platform is removed - Mouse swims for 60s - Record time in target quadrant ProbeAdmin->Probe Visible Visible Platform Test: - Platform is marked with a visible cue - Tests for sensorimotor deficits Probe->Visible

Caption: Standard experimental workflow for the Morris Water Maze test.

References

Validation & Comparative

Aniracetam's Cognitive-Enhancing Potential in Alzheimer's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aniracetam's efficacy in preclinical Alzheimer's disease (AD) models against other nootropic agents and standard-of-care treatments. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

This compound, a synthetic nootropic compound of the racetam class, has been investigated for its potential to mitigate cognitive decline in neurodegenerative disorders such as Alzheimer's disease.[1] Preclinical evidence suggests that this compound may offer neuroprotective benefits by modulating glutamatergic and cholinergic neurotransmission, systems critically involved in learning and memory.[1][2] Its proposed mechanism of action centers on the enhancement of neurotrophic signaling and the non-amyloidogenic processing of amyloid-β precursor protein (AβPP), offering a distinct approach compared to existing therapies.[3][4]

Unraveling the Mechanism: How this compound May Counteract Alzheimer's Pathology

This compound is hypothesized to exert its cognitive-enhancing effects in Alzheimer's disease through a dual mechanism that ultimately reduces the production of amyloid-β (Aβ) peptides, a hallmark of AD. This is achieved by promoting the activity of α-secretase, an enzyme that cleaves AβPP in a non-amyloidogenic pathway, thus preventing the formation of toxic Aβ plaques. Two primary pathways are proposed to mediate this effect:

  • Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to increase the expression of BDNF, a crucial neurotrophin for neuronal survival, synaptogenesis, and cognitive function. Elevated BDNF levels are associated with enhanced α-secretase activity, thereby shifting AβPP processing towards the neuroprotective, non-amyloidogenic pathway.

  • Positive Modulation of Metabotropic Glutamate Receptors (mGluRs): this compound positively modulates mGluRs, which play a significant role in synaptic plasticity and neuronal excitability. Activation of specific mGluRs can also stimulate α-secretase activity, contributing to the reduction of Aβ production.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mGluR [label="Metabotropic Glutamate\nReceptors (mGluRs)", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF [label="Brain-Derived Neurotrophic\nFactor (BDNF) Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; alpha_secretase [label="α-secretase Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abeta_PP [label="Amyloid-β Precursor\nProtein (AβPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; sAPPalpha [label="Soluble AβPPα\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Aβ Plaques", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognitive_Enhancement [label="Cognitive Enhancement", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> mGluR [label=" positively modulates", fontcolor="#5F6368"]; this compound -> BDNF [label=" increases", fontcolor="#5F6368"]; mGluR -> alpha_secretase [label=" increases", fontcolor="#5F6368"]; BDNF -> alpha_secretase [label=" increases", fontcolor="#5F6368"]; Abeta_PP -> sAPPalpha [label=" cleaved by α-secretase", fontcolor="#5F6368"]; Abeta_PP -> Abeta [style=dashed, color="#5F6368", label=" amyloidogenic pathway", fontcolor="#5F6368"]; alpha_secretase -> Abeta [label=" reduces", arrowhead=tee, color="#34A853"]; Abeta -> Plaques; sAPPalpha -> Cognitive_Enhancement; Plaques -> Cognitive_Enhancement [label=" impairs", arrowhead=tee, color="#EA4335"]; } this compound's Proposed Neuroprotective Signaling Pathway.

Performance in Preclinical Models: A Comparative Overview

While direct head-to-head preclinical studies comparing this compound with other nootropics and cholinesterase inhibitors (ChEIs) in the same Alzheimer's disease model are limited, existing data from various studies allow for an indirect comparison. The following tables summarize findings from studies utilizing common Alzheimer's disease animal models, focusing on cognitive outcomes in behavioral tasks and key biomarker changes.

Table 1: Cognitive Performance in Alzheimer's Disease Animal Models

Compound Animal Model Dosage Behavioral Test Key Findings Citation
This compound Aged Rats50 mg/kg (oral)Object RecognitionRestored object recognition in aged rats.
This compound Scopolamine-induced amnesia (Rat)Not SpecifiedNot SpecifiedReverses learning and memory deficits.
Piracetam Alzheimer's Disease Patients4.8g/day then 2.4g/dayCognitive TestsImprovements in reaction time and focus.
Cholinesterase Inhibitors (Donepezil, Tacrine) Alzheimer's Disease PatientsNot SpecifiedMMSE, CAMCOGSlowed cognitive deterioration.

Table 2: Biomarker Modulation in Alzheimer's Disease Models

Compound Model Dosage Biomarker Effect Citation
This compound In vitro (cultured cells)Not SpecifiedAmyloid-β (Aβ)Proposed to reduce Aβ40 and Aβ42.
This compound Animal models (general)Not SpecifiedBDNFPromotes BDNF production.
This compound Aβ25-35 treated mice synaptosomes1-4 mMIntracellular Calcium [Ca2+]iReversed Aβ-induced increase in [Ca2+]i.
This compound Aβ25-35 treated mice synaptosomesConcentration-dependentMembrane FluidityRestored Aβ-induced decrease in membrane fluidity.

Experimental Protocols: A Closer Look at the Methodologies

The validation of cognitive-enhancing effects in preclinical AD models relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments frequently cited in the evaluation of nootropic compounds.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate hippocampal-dependent spatial learning and memory.

Apparatus:

  • A circular pool (typically 110-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform (10 cm in diameter) submerged approximately 1 cm below the water surface.

  • Distal visual cues are placed around the pool for spatial orientation.

Procedure:

  • Cued Training (Visible Platform): For 1-3 days, the platform is marked with a visible flag, and its position is varied across trials. This phase assesses the animal's motivation and sensorimotor abilities.

  • Acquisition Training (Hidden Platform): For 5-7 consecutive days, the platform is hidden in a fixed location. Mice are released from different start positions and given a set time (e.g., 60 seconds) to find the platform. The latency to find the platform is recorded.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Data Analysis: Key metrics include escape latency during acquisition, time spent in the target quadrant during the probe trial, and swimming speed.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cued_Training [label="Cued Training (1-3 days)\nVisible Platform", fillcolor="#FBBC05", fontcolor="#202124"]; Acquisition_Training [label="Acquisition Training (5-7 days)\nHidden Platform", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Probe_Trial [label="Probe Trial (24h later)\nPlatform Removed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Escape Latency, Time in Quadrant)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cued_Training; Cued_Training -> Acquisition_Training; Acquisition_Training -> Probe_Trial; Probe_Trial -> Data_Analysis; Data_Analysis -> End; } Experimental Workflow for the Morris Water Maze Test.

Oral Administration of this compound in Mouse Models

Consistent and accurate drug administration is crucial for the validity of preclinical studies.

Objective: To deliver a precise dose of this compound to mice for therapeutic evaluation.

Materials:

  • This compound

  • Vehicle (e.g., 0.72% sucrose and 3.00% gelatin matrix)

  • Gavage needles or alternative oral delivery system

Procedure:

  • Preparation: this compound is suspended in the vehicle at the desired concentration. The solution is prepared fresh regularly.

  • Dosing: A common dosage used in mouse models is 50 mg/kg of body weight. Animals are weighed regularly to ensure accurate dosing.

  • Administration: The solution is administered orally, typically once daily. The timing of administration relative to behavioral testing is critical and should be consistent.

Comparison with Alternatives

Piracetam

As the parent compound of the racetam class, Piracetam is a logical comparator for this compound. While both are believed to enhance cognitive function, this compound is reported to have more pronounced effects on mood and anxiety. In a trial with Alzheimer's patients, Piracetam showed improvements in reaction time and focus. However, direct preclinical comparisons in AD models are scarce.

Cholinesterase Inhibitors (ChEIs)

ChEIs, such as Donepezil, are a first-line treatment for symptomatic relief in Alzheimer's disease. They act by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning. In a comparative open study in patients with cognitive impairment, this compound monotherapy was found to maintain cognitive parameters for at least 12 months, and in patients with mild dementia, it showed significantly better cognitive performance at 6 months compared to ChEIs. Another retrospective study found no strong evidence of a difference in efficacy between nootropics (including this compound) and ChEIs in the overall treatment of Alzheimer's disease.

Conclusion

This compound presents a promising, mechanistically distinct approach to potentially mitigate cognitive decline in Alzheimer's disease. Its ability to promote non-amyloidogenic AβPP processing through the upregulation of BDNF and modulation of mGluRs offers a compelling rationale for its further investigation. While direct, quantitative preclinical comparisons with other nootropics and standard therapies are limited, the available evidence suggests that this compound warrants further, rigorous, head-to-head preclinical and clinical trials to definitively establish its therapeutic efficacy and place in the Alzheimer's disease treatment landscape. Future studies should focus on standardized animal models and a comprehensive battery of behavioral and biomarker assessments to enable robust comparisons.

References

A Comparative Analysis of Aniracetam and Piracetam on Memory Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent nootropics, Aniracetam and Piracetam, and their respective impacts on memory formation. This document synthesizes experimental data, details methodologies of key behavioral assays, and visualizes the underlying signaling pathways to facilitate an objective evaluation.

Executive Summary

This compound and Piracetam, both belonging to the racetam class of nootropics, are synthetic compounds investigated for their cognitive-enhancing properties. While they share a common pyrrolidone chemical structure, their pharmacokinetic and pharmacodynamic profiles exhibit notable differences, leading to distinct effects on memory and cognition. This compound is generally considered to be more potent and faster-acting, with a broader mechanism of action that includes modulation of the AMPA receptor and anxiolytic effects. Piracetam, the archetypal racetam, is known for its more subtle and gradual effects, primarily attributed to its influence on neuronal membrane fluidity and cholinergic and glutamatergic systems. This guide delves into the experimental evidence comparing these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, offering a side-by-side look at the efficacy of this compound and Piracetam in various memory-related tasks.

Experiment Compound Dosage Animal Model Key Quantitative Finding Citation
Passive Avoidance (Scopolamine-Induced Amnesia) This compound50 mg/kg (oral)Female Rats53% of animals exhibited correct passive avoidance responding, compared to 9% in the scopolamine-only group.[1]
Passive Avoidance (Scopolamine-Induced Amnesia) Piracetam100 mg/kgRatsLargely overcame the amnesic effects of scopolamine.
Muscarinic Cholinergic Receptor Density Piracetam500 mg/kg (chronic, 2 weeks)Aged (18 months) Female MiceElevated m-cholinoceptor density in the frontal cortex by approximately 30-40%.

Note: Direct head-to-head quantitative comparative data for the Morris Water Maze and Y-Maze tests were not available in the reviewed literature. The data presented reflects findings from separate studies.

Mechanisms of Action: A Comparative Overview

While both nootropics influence key neurotransmitter systems involved in memory, their primary mechanisms of action show distinct areas of emphasis.

This compound is recognized for its potent modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast synaptic transmission and synaptic plasticity.[2] By positively modulating these receptors, this compound enhances glutamatergic signaling. Additionally, it has been shown to increase the release of acetylcholine in the hippocampus and influence dopamine and serotonin levels, which may contribute to its anxiolytic properties.[3] Animal studies also suggest that this compound promotes the production of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal health and long-term memory.[3]

Piracetam's mechanism is considered more foundational. It is believed to enhance the fluidity of neuronal cell membranes, which in turn improves the function of membrane-bound proteins and receptors.[2] This leads to improved neurotransmission, particularly in the cholinergic and glutamatergic systems. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, especially in the hippocampus.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and Piracetam.

Aniracetam_AMPA_Signaling cluster_synapse Synapse This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Allosteric Modulation Neuron Postsynaptic Neuron AMPAR->Neuron Glutamate Glutamate Glutamate->AMPAR binds Ca_Influx Ca²⁺ Influx Neuron->Ca_Influx leads to Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory Formation Ca_Influx->Synaptic_Plasticity promotes

This compound's Modulation of the AMPA Receptor Pathway.

Aniracetam_BDNF_Signaling This compound This compound BDNF BDNF Production This compound->BDNF increases Neuronal_Health Improved Neuronal Health & Survival BDNF->Neuronal_Health LTP Enhanced Long-Term Potentiation (LTP) BDNF->LTP Memory Memory Formation Neuronal_Health->Memory LTP->Memory

This compound's Influence on BDNF and Memory.

Piracetam_Acetylcholine_Signaling Piracetam Piracetam AChR_Density Increased Acetylcholine Receptor Density Piracetam->AChR_Density Membrane_Fluidity Enhanced Neuronal Membrane Fluidity Piracetam->Membrane_Fluidity Cholinergic_Transmission Improved Cholinergic Neurotransmission AChR_Density->Cholinergic_Transmission Membrane_Fluidity->Cholinergic_Transmission Memory_Formation Enhanced Learning & Memory Cholinergic_Transmission->Memory_Formation

Piracetam's Effects on the Cholinergic System.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to assess the effects of this compound and Piracetam on memory are provided below.

Morris Water Maze

This test assesses spatial learning and memory.

  • Apparatus: A large circular pool (e.g., 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface in a fixed location. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase: The rodent is placed in the water at various starting points and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is typically repeated for several trials over a number of days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Workflow:

    MWM_Workflow start Start acquisition Acquisition Phase (Multiple Trials/Days) start->acquisition probe Probe Trial (Platform Removed) acquisition->probe data Data Analysis (Escape Latency, Time in Quadrant) probe->data end End data->end

    Morris Water Maze Experimental Workflow.

Passive Avoidance Test

This assay evaluates fear-motivated learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Acquisition Trial: The rodent is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the rodent is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Y-Maze Test

This test assesses spatial working memory through spontaneous alternation.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • The rodent is placed in the center of the maze and allowed to freely explore all three arms for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is recorded. A "spontaneous alternation" is defined as consecutive entries into all three different arms.

    • The percentage of spontaneous alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage indicates better spatial working memory.

Conclusion

The available evidence suggests that both this compound and Piracetam can positively influence memory formation, albeit through different primary mechanisms and with varying potency. This compound appears to offer a more potent and rapid effect, directly targeting the glutamatergic system via AMPA receptor modulation, and also influencing other neurotransmitter systems that may contribute to its anxiolytic properties. Piracetam's effects are more subtle and may be more beneficial for long-term, foundational cognitive support, primarily by improving neuronal membrane fluidity and cholinergic function.

For researchers and drug development professionals, the choice between these two compounds for further investigation will depend on the specific therapeutic target and desired cognitive outcome. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting future studies in this area. Further head-to-head comparative studies with robust quantitative data are needed to more definitively delineate the relative efficacies of this compound and Piracetam in various models of memory formation and cognitive enhancement.

References

Synergistic Potential of Aniracetam and Cholinesterase Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in neuroscience and drug development, the quest for enhanced therapeutic strategies for cognitive decline is a paramount objective. This guide provides a comprehensive comparison of the synergistic effects observed when combining Aniracetam, a nootropic agent, with cholinesterase inhibitors (ChEIs), the standard of care for Alzheimer's disease. The following analysis is based on available clinical data and the established mechanisms of action of these compounds, offering valuable insights for future research and development.

Mechanisms of Action: A Basis for Synergy

The potential for synergistic effects between this compound and cholinesterase inhibitors stems from their distinct yet complementary mechanisms of action targeting crucial neurotransmitter systems involved in memory and cognition.

This compound: This nootropic compound primarily modulates the glutamatergic system, specifically acting as a positive allosteric modulator of AMPA receptors.[1][2] This action enhances excitatory synaptic transmission, a fundamental process for learning and memory.[1] Additionally, this compound has been shown to influence the cholinergic system, potentially increasing acetylcholine release in the hippocampus.[1] It also exhibits neuroprotective properties and can modulate dopamine and serotonin levels, which may contribute to its cognitive and anxiolytic effects.[1]

Cholinesterase Inhibitors (ChEIs): This class of drugs, including Donepezil, Rivastigmine, and Galantamine, functions by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By blocking this enzyme, ChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions like Alzheimer's disease, where there is a significant loss of cholinergic neurons.

The theoretical synergy lies in the dual enhancement of two critical neurotransmitter systems. While ChEIs increase the availability of acetylcholine, this compound can sensitize and potentiate the post-synaptic response through its action on AMPA receptors and its own modest influence on acetylcholine release. This combined action could lead to a more robust and sustained improvement in cognitive function than either agent alone.

Clinical Evidence: A Comparative Analysis

A key clinical study conducted by Koliaki et al. (2012) provides the most direct evidence to date on the clinical efficacy of combining this compound with cholinesterase inhibitors in patients with cognitive impairment. The prospective, open-label study followed 276 patients with cognitive disorders, divided into four groups: no treatment, this compound monotherapy, ChEI monotherapy, and a combination of this compound and a ChEI.

The following tables summarize the key quantitative findings from this study, comparing the performance of the different treatment regimens over a 12-month period.

Table 1: Cognitive Function Assessment (MMSE Scores)

Treatment GroupBaseline (Mean ± SD)3 Months (Mean ± SD)6 Months (Mean ± SD)12 Months (Mean ± SD)
This compound Monotherapy 21.3 ± 3.821.5 ± 4.121.4 ± 4.221.1 ± 4.5
ChEI Monotherapy 20.9 ± 4.121.2 ± 4.320.8 ± 4.619.8 ± 5.2
Combination Therapy 20.5 ± 4.521.0 ± 4.720.9 ± 4.920.4 ± 5.3
No Treatment 22.1 ± 3.521.5 ± 3.920.9 ± 4.319.7 ± 4.8

*Indicates significant cognitive deterioration at 12 months. Data extracted from Koliaki et al. (2012).

Table 2: Functional Status Assessment (ADL Scores)

Treatment GroupBaseline (Mean ± SD)3 Months (Mean ± SD)6 Months (Mean ± SD)12 Months (Mean ± SD)
This compound Monotherapy 19.8 ± 3.220.1 ± 3.519.9 ± 3.619.6 ± 3.9
ChEI Monotherapy 19.5 ± 3.519.9 ± 3.719.4 ± 4.018.9 ± 4.5
Combination Therapy 19.1 ± 3.819.7 ± 4.119.5 ± 4.319.0 ± 4.7
No Treatment 20.5 ± 2.920.0 ± 3.319.3 ± 3.818.5 ± 4.2*

*Indicates significant functional decline at 12 months. Data extracted from Koliaki et al. (2012).

Table 3: Mood Assessment (GDS Scores)

Treatment GroupBaseline (Mean ± SD)3 Months (Mean ± SD)6 Months (Mean ± SD)12 Months (Mean ± SD)
This compound Monotherapy 6.8 ± 3.16.1 ± 2.9*6.3 ± 3.06.5 ± 3.2
ChEI Monotherapy 7.1 ± 3.36.8 ± 3.17.0 ± 3.47.3 ± 3.6
Combination Therapy 7.3 ± 3.56.9 ± 3.37.1 ± 3.67.2 ± 3.8
No Treatment 6.5 ± 2.86.9 ± 3.07.2 ± 3.27.5 ± 3.4

*Indicates significant improvement in mood at 3 months. Data extracted from Koliaki et al. (2012).

Key Findings from the Koliaki et al. (2012) Study:

  • This compound Monotherapy: Patients treated with this compound alone showed maintenance of cognitive and functional parameters over 12 months and a significant improvement in emotional state at 3 months.

  • ChEI Monotherapy: This group experienced a significant cognitive deterioration at the 12-month mark.

  • Combination Therapy vs. This compound Monotherapy: In a direct comparison within a subset of patients with mild dementia, this compound monotherapy performed significantly better on the cognitive scale at 6 months. There was also a trend for improved mood at 12 months and better functionality at 6 months with this compound alone compared to the combination.

It is important to note that while the combination therapy appeared to prevent the significant cognitive decline seen with ChEI monotherapy at 12 months, it did not demonstrate a clear synergistic superiority over this compound monotherapy in this particular study. The authors suggest that this compound's broader mechanism of action, including its glutamatergic and neuroprotective effects, may contribute to its robust performance.

Experimental Protocols

The following outlines the methodology employed in the key clinical study by Koliaki et al. (2012).

Study Design: A prospective, open-label, comparative study with a 12-month follow-up period.

Participant Population:

  • Inclusion Criteria: 276 patients with a diagnosis of cognitive disorder (including Alzheimer's disease, vascular dementia, and mixed dementia).

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

Treatment Groups:

  • No Treatment (n=75): Control group receiving no pharmacological intervention for cognitive symptoms.

  • This compound Monotherapy (n=58): Patients received this compound. The specific dosage was not detailed in the provided search results.

  • Cholinesterase Inhibitor (ChEI) Monotherapy (n=68): Patients received a ChEI (Donepezil, Rivastigmine, or Galantamine).

  • Combination Therapy (n=68): Patients received a combination of this compound and a ChEI.

Assessments: Neuropsychological evaluations were conducted at baseline, and at 3, 6, and 12 months of treatment. The following validated scales were used:

  • Mini-Mental State Examination (MMSE): To assess global cognitive function.

  • Activities of Daily Living (ADL) Scale: To evaluate functional independence.

  • Geriatric Depression Scale (GDS): To measure mood and depressive symptoms.

Visualizing the Mechanisms and Workflow

To better understand the complex interactions and study design, the following diagrams are provided.

Synergy_Mechanism cluster_this compound This compound cluster_ChEI Cholinesterase Inhibitors cluster_Synapse Cholinergic Synapse This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Positive Allosteric Modulation ACh_Release Acetylcholine Release This compound->ACh_Release Enhances Postsynaptic_Neuron Postsynaptic Neuron AMPA_R->Postsynaptic_Neuron Potentiates Response ACh Acetylcholine (ACh) ACh_Release->ACh ChEI Cholinesterase Inhibitors AChE Acetylcholinesterase (AChE) ChEI->AChE Inhibits AChE->ACh Breaks down Synaptic_Cleft Synaptic Cleft [Increased ACh] Synaptic_Cleft->Postsynaptic_Neuron Enhanced Signaling Cognition Improved Cognitive Function Postsynaptic_Neuron->Cognition Clinical_Trial_Workflow cluster_Groups Treatment Allocation Start Patient Recruitment (n=276 with cognitive disorders) Baseline Baseline Assessment (MMSE, ADL, GDS) Start->Baseline Group1 No Treatment (n=75) Baseline->Group1 Group2 This compound (n=58) Baseline->Group2 Group3 ChEI (n=68) Baseline->Group3 Group4 Combination (n=68) Baseline->Group4 FollowUp1 3-Month Follow-up (MMSE, ADL, GDS) Group1->FollowUp1 Group2->FollowUp1 Group3->FollowUp1 Group4->FollowUp1 FollowUp2 6-Month Follow-up (MMSE, ADL, GDS) FollowUp1->FollowUp2 FollowUp3 12-Month Follow-up (MMSE, ADL, GDS) FollowUp2->FollowUp3 End Data Analysis and Comparison FollowUp3->End

References

Cross-validation of Aniracetam's anxiolytic effects using multiple behavioral tests

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive cross-validation of Aniracetam's anxiolytic effects. Drawing on key preclinical studies, we compare its performance in multiple behavioral paradigms, detail the experimental protocols, and explore the underlying neurobiological mechanisms.

This compound, a nootropic agent of the racetam class, has been investigated for its potential cognitive-enhancing and anxiolytic properties. While some studies suggest a promising role in anxiety reduction, conflicting evidence necessitates a thorough evaluation of the available data. This guide synthesizes findings from pivotal studies to offer an objective comparison of this compound's efficacy, particularly in contrast to established anxiolytics like Diazepam.

Comparative Efficacy in Preclinical Anxiety Models

The anxiolytic effects of this compound have been most notably demonstrated in a study by Nakamura and Kurasawa (2001), which utilized three distinct mouse models of anxiety: the social interaction test, the elevated plus-maze (EPM), and the conditioned fear stress test.[1] This multi-faceted approach provides a robust assessment of this compound's potential across different anxiety domains.

In the social interaction test, this compound (10-100 mg/kg) was found to significantly increase the total time and frequency of social interactions, suggesting a reduction in social anxiety.[1] Similarly, in the elevated plus-maze, a widely accepted model for generalized anxiety, this compound demonstrated anxiolytic effects.[1] The conditioned fear stress test, which assesses fear memory, also revealed an anxiety-reducing effect of this compound.[1]

However, it is crucial to note that these findings are not universally replicated. A study by Elston et al. (2014) found no significant anxiolytic effects of this compound in healthy C57BL/6J mice when tested in the elevated plus-maze and open field tests.[2] This discrepancy may be attributable to differences in experimental protocols, mouse strains, or the baseline anxiety levels of the animals.

For comparison, the benzodiazepine Diazepam, a standard anxiolytic, showed positive effects in the elevated plus-maze and social interaction tests in the Nakamura and Kurasawa study.

Table 1: Comparative Anxiolytic Effects of this compound and Diazepam
Behavioral TestThis compound (10-100 mg/kg)Diazepam
Social Interaction TestIncreased social interaction time and frequencyAnxiolytic
Elevated Plus-MazeAnxiolytic effect observedAnxiolytic
Conditioned Fear StressAnxiolytic effect observedNot specified in the study
Open Field TestNo significant effect on anxiety-like behaviorNot specified in the study

Proposed Mechanism of Anxiolytic Action

The anxiolytic properties of this compound are thought to be mediated through its modulation of multiple neurotransmitter systems. The study by Nakamura and Kurasawa suggests the involvement of nicotinic acetylcholine, serotonin (5-HT2A), and dopamine (D2) receptors. The anxiolytic effects of this compound were reportedly blocked by antagonists of these receptors, highlighting their crucial role in its mechanism of action.

Furthermore, the study posits that the metabolites of this compound, such as p-anisic acid, may contribute to its anxiolytic effects. This compound is believed to enhance dopaminergic and serotonergic activity and modulate glutamatergic and cholinergic neurotransmission.

Below is a diagram illustrating the proposed signaling pathways involved in this compound's anxiolytic effects.

Aniracetam_Anxiolytic_Mechanism cluster_this compound This compound & Metabolites cluster_receptors Receptor Targets cluster_systems Neurotransmitter Systems This compound This compound Metabolites Metabolites (e.g., p-anisic acid) This compound->Metabolites nAChR Nicotinic Acetylcholine Receptors This compound->nAChR HT2A 5-HT2A Receptors This compound->HT2A D2R Dopamine D2 Receptors This compound->D2R Metabolites->nAChR Metabolites->HT2A Metabolites->D2R Cholinergic Cholinergic System nAChR->Cholinergic Serotonergic Serotonergic System HT2A->Serotonergic Dopaminergic Dopaminergic System D2R->Dopaminergic Anxiolytic_Effect Anxiolytic Effect Cholinergic->Anxiolytic_Effect Serotonergic->Anxiolytic_Effect Dopaminergic->Anxiolytic_Effect

Proposed mechanism of this compound's anxiolytic action.

Experimental Protocols

To facilitate the replication and critical evaluation of these findings, detailed methodologies for the key behavioral tests are provided below.

Social Interaction Test

This test assesses social anxiety by measuring the duration and frequency of interactions between two unfamiliar male mice.

  • Apparatus: A novel test arena (e.g., a clean cage with fresh bedding).

  • Procedure:

    • Individually house male mice for a set period to increase their motivation for social interaction.

    • On the test day, place a test mouse in the novel arena and allow it to habituate for a designated time.

    • Introduce an unfamiliar "partner" mouse into the arena.

    • Record the social behaviors (e.g., sniffing, following, grooming) of the test mouse for a defined period (e.g., 10 minutes).

  • Data Analysis: The total time and frequency of social interactions are quantified. An increase in these parameters is indicative of an anxiolytic effect.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to freely explore the maze for a set duration (e.g., 5 minutes).

    • Video record the session for subsequent analysis.

  • Data Analysis: Key parameters include the time spent in the open arms and the number of entries into the open arms. An increase in these measures suggests a reduction in anxiety.

Conditioned Fear Stress Test

This test evaluates fear memory and the anxiolytic effects of a compound on the expression of conditioned fear.

  • Apparatus: A conditioning chamber where an aversive stimulus (e.g., foot shock) can be paired with a neutral stimulus (e.g., a tone or a specific context).

  • Procedure:

    • Conditioning Phase: Place the mouse in the conditioning chamber and present the neutral stimulus followed by the aversive stimulus. Repeat this pairing.

    • Testing Phase (Contextual Fear): On a subsequent day, return the mouse to the same chamber (context) without presenting the aversive stimulus.

    • Testing Phase (Cued Fear): Place the mouse in a novel chamber and present the neutral stimulus (cue) without the aversive stimulus.

  • Data Analysis: The primary measure is the amount of time the mouse spends "freezing" (a fear response). A decrease in freezing behavior during the testing phases indicates an anxiolytic effect.

Below is a workflow diagram for a typical conditioned fear stress experiment.

Conditioned_Fear_Stress_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Testing Habituation Habituation to Conditioning Chamber Cue_Shock Presentation of Cue (Tone) + Foot Shock Habituation->Cue_Shock Context_Test Contextual Fear Test (Same Chamber, No Shock) Cue_Shock->Context_Test Cue_Test Cued Fear Test (New Chamber, Cue Only) Context_Test->Cue_Test Measurement Measure Freezing Behavior Context_Test->Measurement Cue_Test->Measurement

Workflow of a conditioned fear stress experiment.

Conclusion

The available preclinical evidence presents a nuanced picture of this compound's anxiolytic effects. While the study by Nakamura and Kurasawa provides compelling evidence across multiple behavioral paradigms, the lack of consistent findings in other studies underscores the need for further research. The proposed mechanism of action, involving the modulation of cholinergic, serotonergic, and dopaminergic systems, offers a plausible neurobiological basis for its potential anxiolytic properties.

For researchers and drug development professionals, these findings highlight the importance of utilizing a battery of behavioral tests to comprehensively assess the anxiolytic potential of novel compounds. Furthermore, the discrepancies in the literature emphasize the need for standardized protocols and the consideration of factors such as animal strain and baseline anxiety levels in future investigations. While this compound shows promise, more rigorous and replicated studies are required to definitively establish its clinical utility as an anxiolytic agent.

References

Aniracetam vs. Oxiracetam: A Comparative Analysis of Potency and Onset of Action for Neuroscientific Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nootropic research, the racetam family of compounds has garnered significant attention for its potential cognitive-enhancing effects. Among these, Aniracetam and Oxiracetam are two prominent analogues of the parent compound piracetam, each exhibiting a unique pharmacological profile. This guide provides a detailed comparison of the potency and onset of action of this compound and Oxiracetam, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

Comparative Pharmacokinetics and Onset of Action

This compound is generally considered to have a faster onset of action than Oxiracetam, a characteristic attributed to its higher lipophilicity, which facilitates its passage across the blood-brain barrier.[1]

Table 1: Pharmacokinetic Parameters of this compound and Oxiracetam

ParameterThis compoundOxiracetam
Route of Administration OralOral, IV
Time to Peak Plasma Concentration (Tmax) ~0.4 hours (in humans)[2]1-3 hours (in humans)[3]
Onset of Action 30-60 minutes (reported by users)30-90 minutes[3]
Experimental Protocols: Pharmacokinetic Analysis

A typical experimental design to determine the pharmacokinetic profiles of these compounds in humans involves the following steps:

  • Subject Recruitment: A cohort of healthy volunteers is recruited for the study.

  • Drug Administration: A single oral dose of either this compound or Oxiracetam is administered to the subjects under fasting conditions.[2]

  • Blood Sampling: Blood samples are collected at predetermined time intervals post-administration.

  • Plasma Analysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The collected data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and plasma elimination half-life (t1/2).

Potency and Mechanism of Action

While direct comparative studies yielding EC50 or IC50 values for the same biological endpoint are limited, the available literature suggests that this compound may be more potent than Oxiracetam in certain aspects of its action. Both compounds are known to modulate the glutamatergic system, particularly through their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and to influence cholinergic neurotransmission.

This compound's Mechanism of Action

This compound's cognitive-enhancing effects are believed to stem from its multifaceted mechanism of action:

  • AMPA Receptor Modulation: this compound positively modulates AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity. This modulation is thought to enhance cognitive functions like learning and memory.

  • Cholinergic System Enhancement: this compound has been shown to increase the release of acetylcholine in the hippocampus, a brain region vital for memory formation.

  • Dopaminergic and Serotonergic Modulation: this compound also influences the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and mood-enhancing properties.

One study reported that this compound attenuated the antagonism of NMDA receptors by kynurenic acid with a high potency, exhibiting an EC50 of ≤0.1 μM.

Oxiracetam's Mechanism of Action

Oxiracetam's mechanism of action, while sharing some similarities with this compound, also has distinct features:

  • AMPA Receptor Modulation: Like this compound, Oxiracetam is a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission.

  • Enhanced Acetylcholine Release: Oxiracetam is also thought to enhance the release of acetylcholine, contributing to its pro-cognitive effects.

  • Akt/mTOR Signaling Pathway: Research suggests that Oxiracetam may exert its neuroprotective effects through the activation of the Akt/mTOR signaling pathway, which is involved in cell survival and neuroprotection.

Aniracetam_Signaling_Pathway This compound This compound

Oxiracetam_Signaling_Pathway Oxiracetam Oxiracetam

Experimental Protocols: In Vitro Potency Assessment

To quantitatively assess the potency of this compound and Oxiracetam on a specific molecular target, such as the AMPA receptor, an electrophysiological study using patch-clamp recording on cultured neurons or oocytes expressing the receptor would be employed:

  • Cell Culture/Oocyte Preparation: Neurons are cultured, or Xenopus oocytes are injected with mRNA encoding the subunits of the AMPA receptor.

  • Electrophysiological Recording: Whole-cell or single-channel currents are recorded in response to the application of an agonist (e.g., glutamate or AMPA).

  • Compound Application: Increasing concentrations of this compound or Oxiracetam are co-applied with the agonist.

  • Data Analysis: The potentiation of the agonist-induced current by the test compound is measured. The data is then fitted to a concentration-response curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal effect.

Summary

References

A Comparative Analysis of the Neuroprotective Mechanisms of Aniracetam and Other Racetams

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurotherapeutics, the racetam family of nootropics has garnered significant attention for its potential cognitive-enhancing and neuroprotective properties. This guide provides a comparative analysis of the neuroprotective mechanisms of Aniracetam alongside three other prominent members of the racetam class: Piracetam, Oxiracetam, and Pramiracetam. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and overlapping pathways through which these compounds exert their neuroprotective effects.

Overview of Neuroprotective Mechanisms

The neuroprotective strategies of these racetams diverge, targeting different aspects of neuronal function and stress response. This compound and Oxiracetam primarily modulate the glutamatergic system, particularly AMPA receptors, which are crucial for synaptic plasticity. Piracetam is noted for its ability to enhance cell membrane fluidity and its antioxidant properties. Pramiracetam's primary influence is on the cholinergic system through the enhancement of high-affinity choline uptake.

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key quantitative findings from various preclinical studies. It is important to note that the data are derived from different experimental models and are not from head-to-head comparative studies, thus direct comparisons should be made with caution.

RacetamExperimental ModelKey FindingReference
This compound In vitro (AMPA co-administration)1.5-fold increase in Brain-Derived Neurotrophic Factor (BDNF) levels.[1]
In vitro (H₂O₂-induced toxicity)Significant rescue of neuronal viability at concentrations of 10-100 µmol/L.[2]
Piracetam In vivo (Permanent Middle Cerebral Artery Occlusion in rats)~50% reduction in infarct volume at doses of 250 and 500 mg/kg.[3]
In vivo (Transient Middle Cerebral Artery Occlusion in rats)35.77% reduction in infarct volume at a single oral dose of 200 mg/kg.[4][5]
In vitro (Oxidative stress in PC12 cells)Nearly complete recovery of mitochondrial membrane potential and ATP levels at 500 µM.
Oxiracetam In vivo (Chronic cerebral hypoperfusion in rats)Alleviated neuron damage and increased cerebral blood flow.
In vivo (Meta-analysis of experimental stroke)Not effective in reducing infarct volume in the analyzed studies.
Pramiracetam In vivo (Scopolamine-induced amnesia in healthy volunteers)Partially reduced the amnesic effects induced by scopolamine.

Detailed Neuroprotective Mechanisms and Signaling Pathways

This compound

This compound's neuroprotective effects are largely attributed to its positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By reducing the desensitization of these receptors, this compound prolongs synaptic currents, which is believed to enhance synaptic plasticity and protect against excitotoxicity. Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin for neuronal survival and growth. This is thought to be mediated, in part, through the activation of metabotropic glutamate receptors (mGluRs).

Aniracetam_Neuroprotection This compound This compound AMPAR AMPA Receptor This compound->AMPAR Positive Modulation mGluR mGluR This compound->mGluR Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity AMPAR->Synaptic_Plasticity BDNF BDNF Expression↑ mGluR->BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB CREB->BDNF Positive Feedback CREB->Neuronal_Survival Piracetam_Neuroprotection Piracetam Piracetam Membrane Neuronal & Mitochondrial Membranes Piracetam->Membrane Interacts with Oxidative_Stress Oxidative Stress Piracetam->Oxidative_Stress Attenuates Fluidity ↑ Membrane Fluidity & Stability Membrane->Fluidity Mito_Function ↑ Mitochondrial Function Fluidity->Mito_Function ATP ↑ ATP Production Mito_Function->ATP Caspase9 ↓ Caspase 9 Activity Mito_Function->Caspase9 Neuroprotection Neuroprotection ATP->Neuroprotection Caspase9->Neuroprotection Antioxidant_Enzymes ↓ Over-activity of Antioxidant Enzymes (SOD, GPx) Oxidative_Stress->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection MCAO_Workflow Start Start: Male Wistar Rat Anesthesia Anesthesia (Isoflurane) Start->Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion MCA Occlusion (Intraluminal Filament) Surgery->Occlusion Drug_Admin Racetam or Vehicle Administration (i.p. / p.o.) Occlusion->Drug_Admin Reperfusion Reperfusion (Filament Withdrawal) Drug_Admin->Reperfusion Post_Op Post-Operative Care Reperfusion->Post_Op Behavioral Neurological Deficit Scoring (24h post-MCAO) Post_Op->Behavioral Sacrifice Euthanasia & Brain Collection (48h post-MCAO) Behavioral->Sacrifice Staining TTC Staining Sacrifice->Staining Analysis Infarct Volume Analysis Staining->Analysis End End Analysis->End

References

Replicating key findings of Aniracetam's impact on synaptic plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aniracetam's effects on synaptic plasticity with other nootropic agents. The information is compiled from preclinical studies to facilitate further research and development in cognitive enhancement.

This compound, a member of the racetam family, is a nootropic agent known for its purported cognitive-enhancing properties. A primary mechanism of action for this compound is its role as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2][3] This modulation enhances excitatory synaptic transmission, a fundamental process for synaptic plasticity, which underlies learning and memory.[4] This guide will delve into the key findings of this compound's impact on synaptic plasticity, compare it with other relevant compounds, and provide detailed experimental methodologies.

Comparative Efficacy on Synaptic Plasticity

The following tables summarize quantitative data from various studies, comparing the effects of this compound and other nootropics on key measures of synaptic plasticity.

Table 1: Effects on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal Pyramidal Cells

CompoundConcentrationEffect on Rise Time (τ_rise)Effect on Decay Time Constant (τ_decay)Source
Control N/A0.008 ± 0.003 ms/pA 0.07 ± 0.02 ms/pA [4]
This compound 1 mM0.22 ± 0.22 ms/pA 0.40 ± 0.19 ms/pA

Table 2: Modulation of AMPA Receptor-Mediated Responses

CompoundAssayEffectEC50Source
This compound AMPA-stimulated 45Ca2+ influxEnhancementNot specified
Piracetam AMPA-stimulated 45Ca2+ influxEnhancementNot specified
Oxiracetam AMPA-stimulated 45Ca2+ influxEnhancementNot specified
This compound Kynurenate antagonism of NMDA-evoked [3H]NA releaseAttenuation≤0.1 μM
Cyclothiazide Kynurenate antagonism of NMDA-evoked [3H]NA releaseAttenuation~1 μM
1-BCP Kynurenate antagonism of NMDA-evoked [3H]NA releaseAttenuation~10 μM

Table 3: Effects on Long-Term Potentiation (LTP) and Downstream Signaling

CompoundModel/AssayKey FindingQuantitative DataSource
This compound Hippocampal Slices (CA1)Facilitates LTP formation.Not specified
This compound Hippocampal Slices (CA1) with established LTPSmaller percentage increase in amplitude of potentiated responses compared to control.Not specified
This compound Hippocampal Slices (CA1) with established LTPIncreased effect on the decay time constant of field EPSPs.Not specified
This compound + AMPA In vitroIncreases Brain-Derived Neurotrophic Factor (BDNF) levels.1.5-fold increase

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for studying its effects on Long-Term Potentiation.

Aniracetam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor This compound->AMPA_R Positive Allosteric Modulation Glutamate Glutamate Glutamate->AMPA_R Binding Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_ion->Downstream BDNF Increased BDNF Expression Downstream->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound's action on synaptic plasticity.

LTP_Experimental_Workflow cluster_preparation Tissue Preparation cluster_recording Electrophysiological Recording cluster_treatment Treatment and LTP Induction cluster_analysis Data Analysis Animal Rodent Model (e.g., Rat, Mouse) Hippocampal_Slices Hippocampal Slice Preparation (400-500 µm) Animal->Hippocampal_Slices ACSF Incubation in Artificial Cerebrospinal Fluid (aCSF) Hippocampal_Slices->ACSF Recording_Chamber Transfer to Recording Chamber ACSF->Recording_Chamber Stim_Electrode Place Stimulating Electrode (e.g., Schaffer Collaterals) Recording_Chamber->Stim_Electrode Rec_Electrode Place Recording Electrode (e.g., CA1 Stratum Radiatum) Recording_Chamber->Rec_Electrode Baseline Record Baseline Synaptic Responses (fEPSPs) Rec_Electrode->Baseline Drug_Application Bath Application of This compound or Vehicle Baseline->Drug_Application HFS High-Frequency Stimulation (HFS) to Induce LTP Drug_Application->HFS Post_LTP_Recording Record Post-HFS Synaptic Responses HFS->Post_LTP_Recording Analysis Measure fEPSP Slope/Amplitude and Compare Treatment Groups Post_LTP_Recording->Analysis

Caption: Typical experimental workflow for studying LTP in hippocampal slices.

Experimental Protocols

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)

This protocol is a generalized procedure based on methodologies commonly cited in studies of synaptic plasticity.

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old) are typically used.

  • Slice Preparation:

    • Animals are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

    • Transverse hippocampal slices (400-500 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

    • A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral-commissural pathway.

    • A recording electrode (a glass micropipette filled with aCSF) is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Test stimuli (e.g., 0.05 Hz) are delivered to evoke baseline synaptic responses. The stimulus intensity is adjusted to elicit a fEPSP amplitude that is 30-40% of the maximum.

  • Drug Application:

    • After recording a stable baseline for at least 20 minutes, this compound (or a vehicle control) is added to the perfusing aCSF at the desired concentration.

  • LTP Induction:

    • LTP is induced by high-frequency stimulation (HFS), for example, three trains of 100 pulses at 100 Hz, with an inter-train interval of 20 seconds.

  • Post-LTP Recording and Data Analysis:

    • Synaptic responses are recorded for at least 60 minutes following HFS.

    • The initial slope and/or amplitude of the fEPSPs are measured and expressed as a percentage of the pre-HFS baseline.

    • The magnitude of LTP is compared between the this compound-treated and control groups.

Whole-Cell Patch-Clamp Recording of mEPSCs

This protocol provides a general framework for recording miniature excitatory postsynaptic currents.

  • Slice and Cell Preparation: Hippocampal slices are prepared as described above. A neuron in the CA1 pyramidal cell layer is visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Recording Configuration:

    • A patch pipette (3-5 MΩ resistance) is filled with an internal solution typically containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 1 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3.

    • A whole-cell patch-clamp recording is established from the selected neuron.

  • Data Acquisition:

    • Cells are voltage-clamped at -70 mV.

    • To isolate mEPSCs, tetrodotoxin (TTX, 1 µM) is added to the aCSF to block action potentials, and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) is included to block inhibitory currents.

    • mEPSCs are recorded for a defined period before and after the application of this compound.

  • Data Analysis:

    • mEPSC events are detected and analyzed using appropriate software to determine their amplitude, frequency, rise time, and decay time constant.

    • These parameters are compared between the control and this compound conditions.

Concluding Remarks

The available evidence strongly suggests that this compound enhances synaptic plasticity primarily through the positive allosteric modulation of AMPA receptors. This action leads to a prolongation of synaptic currents and a facilitation of LTP. While comparative data with other racetams like Piracetam and Oxiracetam indicate similar mechanisms of enhancing AMPA receptor function, there is a need for more direct, quantitative comparative studies to fully elucidate the relative potencies and specific effects of these compounds on various aspects of synaptic plasticity. The downstream increase in BDNF expression further supports the potential of this compound in promoting neuronal health and cognitive function. The provided experimental protocols offer a foundational framework for researchers aiming to replicate and expand upon these key findings.

References

A Head-to-Head Clinical Trial Design: Aniracetam vs. Placebo for Mild Cognitive Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, evidence-based framework for a head-to-head clinical trial comparing the efficacy and safety of Aniracetam to a placebo in treating individuals with Mild Cognitive Impairment (MCI). The proposed design is informed by existing clinical and preclinical data and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a nootropic agent of the racetam class, purported to enhance cognitive function, particularly memory and attention.[1][2] Its primary mechanism of action is believed to be the positive modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic plasticity.[3][4][5] While preclinical studies and some clinical trials in cognitively impaired individuals have shown promise, robust, placebo-controlled evidence is needed to definitively establish its efficacy. This document outlines a rigorous clinical trial protocol to address this gap.

Proposed Clinical Trial Design

2.1. Study Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Subjects with Mild Cognitive Impairment.

2.2. Study Objectives:

  • Primary Objective: To evaluate the effect of this compound compared to placebo on cognitive performance in subjects with MCI.

  • Secondary Objectives:

    • To assess the impact of this compound on functional abilities and activities of daily living.

    • To evaluate the effect of this compound on mood and anxiety.

    • To assess the safety and tolerability of this compound.

2.3. Study Population:

  • Inclusion Criteria:

    • Male and female subjects aged 55-85 years.

    • Diagnosis of amnestic Mild Cognitive Impairment (aMCI) according to established criteria (e.g., Petersen's criteria).

    • Mini-Mental State Examination (MMSE) score between 24 and 30.

    • Informed consent provided by the subject or their legally authorized representative.

  • Exclusion Criteria:

    • Diagnosis of dementia of any type.

    • Significant neurological or psychiatric illness other than MCI.

    • Use of other nootropic agents or medications that could interfere with cognitive assessment.

    • Severe renal or hepatic impairment.

2.4. Interventions:

  • Experimental Arm: this compound 750 mg administered orally twice daily (1500 mg/day).

  • Control Arm: Matching placebo administered orally twice daily.

2.5. Study Duration:

  • Treatment Period: 6 months.

  • Follow-up Period: 3 months post-treatment.

2.6. Outcome Measures:

Outcome Assessment Tool Timepoints
Primary Efficacy Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)Baseline, Month 3, Month 6
Secondary Efficacy Mini-Mental State Examination (MMSE)Baseline, Month 3, Month 6, Month 9
Clinical Global Impression of Change (CGIC)Month 3, Month 6
Activities of Daily Living (ADL) ScaleBaseline, Month 3, Month 6
Hamilton Anxiety Rating Scale (HAM-A)Baseline, Month 3, Month 6
Geriatric Depression Scale (GDS)Baseline, Month 3, Month 6
Safety Adverse event monitoring, vital signs, ECGs, laboratory testsThroughout the study

Experimental Protocols

3.1. Randomization and Blinding: Subjects will be randomized in a 1:1 ratio to receive either this compound or placebo. The study will be double-blinded, meaning neither the subjects, investigators, nor study staff will know the treatment allocation until the end of the study.

3.2. Cognitive and Functional Assessments: All cognitive and functional assessments will be administered by trained and certified raters to ensure consistency. The ADAS-Cog will serve as the primary measure of cognitive performance.

3.3. Safety Monitoring: A Data and Safety Monitoring Board (DSMB) will be established to review safety data at regular intervals. All adverse events will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Data Presentation

The following table summarizes expected quantitative data from a hypothetical successful trial, illustrating the potential treatment effect of this compound.

Parameter This compound (n=150) Placebo (n=150) p-value
ADAS-Cog Change from Baseline at Month 6 (Mean ± SD) -2.5 ± 3.0-0.5 ± 3.5<0.05
MMSE Change from Baseline at Month 6 (Mean ± SD) +1.0 ± 2.0+0.2 ± 2.5<0.05
CGIC Responder Rate (%) at Month 6 40%25%<0.05
Proportion of Subjects with Adverse Events (%) 20%18%>0.05

Visualization of Mechanisms and Workflow

5.1. Signaling Pathway of this compound

This compound's primary mechanism involves the positive allosteric modulation of AMPA receptors. This enhances glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. This compound is also reported to influence cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-enhancing effects.

Aniracetam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ca_Channel Ca²⁺ Channel AMPA_Receptor->Ca_Channel Activates Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Ca²⁺ Influx LTP Long-Term Potentiation (Synaptic Strengthening) Downstream_Signaling->LTP This compound This compound This compound->AMPA_Receptor Modulates

Caption: this compound's modulation of the AMPA receptor enhances glutamatergic signaling.

5.2. Experimental Workflow

The proposed clinical trial will follow a structured workflow from subject recruitment to final data analysis to ensure the integrity and validity of the results.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Months) cluster_followup Follow-up & Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (ADAS-Cog, MMSE, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Aniracetam_Arm This compound (750mg BID) Randomization->Aniracetam_Arm Group A Placebo_Arm Placebo BID Randomization->Placebo_Arm Group B Month3_Assessment Month 3 Assessments Aniracetam_Arm->Month3_Assessment Placebo_Arm->Month3_Assessment Month6_Assessment Month 6 Assessments Month3_Assessment->Month6_Assessment Follow_up 3-Month Follow-up (Post-Treatment) Month6_Assessment->Follow_up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Data_Analysis Results Results & Reporting Data_Analysis->Results

Caption: Workflow of the proposed randomized, double-blind, placebo-controlled trial.

Conclusion

The described head-to-head clinical trial design provides a robust framework for evaluating the efficacy and safety of this compound in individuals with Mild Cognitive Impairment. By employing rigorous methodology, standardized assessments, and a clear analytical plan, this study aims to generate high-quality evidence to inform clinical practice and future research in the field of nootropics.

References

Safety Operating Guide

Proper Disposal Procedures for Aniracetam in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Aniracetam, a nootropic compound frequently used in research, is crucial for maintaining laboratory safety and ensuring environmental compliance. While specific disposal guidelines for this compound are not extensively detailed in regulatory lists, a conservative approach based on general principles of pharmaceutical and chemical waste management is recommended. The primary guidance for chemical handling and disposal is the Safety Data Sheet (SDS) provided by the manufacturer.

Safety and Hazard Assessment

This compound is generally considered non-hazardous.[1] However, some suppliers classify it as a hazardous substance, citing potential for skin, eye, and respiratory irritation, and harm if swallowed.[2][3] Given the conflicting information, it is prudent to handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][4] Before proceeding with disposal, researchers must consult the specific SDS for the this compound batch in use.

All waste disposal must adhere to local, state, and federal regulations. In a research setting, the institution's Environmental Health and Safety (EHS) department is the primary authority for guidance and should always be consulted to ensure compliance with institutional protocols.

Step-by-Step Disposal Protocol

For research quantities of this compound, the following step-by-step procedure, in alignment with best practices for non-hazardous or moderately hazardous pharmaceutical waste, should be followed:

  • Consult the Safety Data Sheet (SDS): This is the initial and most critical step to understand the specific hazards, handling, and disposal recommendations for the product.

  • Contact Environmental Health & Safety (EHS): Before disposal, contact your institution's EHS office. They will provide specific instructions based on your facility's waste streams and local regulations.

  • Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. A polyethylene or polypropylene container is generally suitable.

    • The label should clearly identify the contents as "this compound Waste for Disposal" and include any hazard warnings as indicated by the SDS.

  • Waste Collection: Arrange for pickup by the EHS department or their designated hazardous waste contractor. They will ensure the waste is transported to a licensed and permitted disposal facility.

  • Disposal Method: The most common and recommended disposal methods for pharmaceutical waste are:

    • Incineration: This is the preferred method for destroying chemical and pharmaceutical waste to prevent environmental contamination.

    • Landfill: Disposal in a specially licensed landfill for chemical and/or pharmaceutical wastes may be an option if incineration is not available.

  • Decontamination: Decontaminate any empty containers that held this compound before disposal or recycling. Ensure all labels are removed or fully defaced to prevent misuse.

  • Documentation: Maintain records of the disposal, including the date, quantity, and method, in accordance with your institution's policies and any regulatory requirements.

Important Considerations:

  • DO NOT dispose of this compound down the drain. The EPA has prohibited the sewering of hazardous waste pharmaceuticals, and it is a poor practice for any chemical waste.

  • DO NOT mix this compound waste with incompatible materials. The SDS will list any incompatible agents, which typically include strong oxidizing agents.

Quantitative Data for Waste Characterization

No specific quantitative disposal limits for this compound are available. However, a chemical waste is determined to be hazardous if it exhibits certain characteristics as defined by the Environmental Protection Agency (EPA). The table below summarizes these characteristics. Your EHS office will make the final determination for waste classification.

CharacteristicEPA Waste CodeDescription of HazardThreshold / Criteria
Ignitability D001Poses a fire hazard during routine management.Liquid with a flash point < 60°C (140°F).
Corrosivity D002Ability to corrode steel or has a very high or low pH.Aqueous solution with a pH ≤ 2 or ≥ 12.5.
Reactivity D003Unstable under normal conditions and can cause explosions or toxic fumes.Includes substances that react violently with water or are readily capable of detonation.
Toxicity D004 - D043Harmful or fatal when ingested or absorbed; can pollute groundwater.When tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above the specified concentrations (mg/L).

Source: EPA 40 CFR Part 261 Subpart C

Experimental Protocols

The search for specific experimental protocols for the chemical neutralization or disposal of this compound did not yield any results. The standard and accepted procedure is not to perform chemical treatment in the lab but to follow the institutional waste management process outlined above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.

AniracetamDisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds haz_assess Assess Hazards (e.g., Irritant, Harmful) sds->haz_assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize contact_ehs Contact Institutional EHS Office for Guidance containerize->contact_ehs ehs_pickup Arrange for EHS Waste Pickup contact_ehs->ehs_pickup transport Transport by Licensed Waste Hauler ehs_pickup->transport disposal Final Disposal Method transport->disposal incineration Incineration (Preferred Method) disposal->incineration Primary landfill Licensed Chemical Landfill disposal->landfill Alternate end Disposal Complete incineration->end landfill->end

Caption: Logical workflow for the disposal of this compound in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Aniracetam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Aniracetam, including operational and disposal plans, to foster a secure laboratory environment.

This compound is considered a hazardous substance and requires careful handling to avoid personal contact, including inhalation.[1] It is crucial to use this compound in a well-ventilated area and to take precautions against the formation of dust.[1][2]

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE and safety measures.

CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesEuropean standard - EN 166 or NIOSH approved.[2][3]To protect eyes from dust particles.
Hand Protection Protective GlovesChemically compatible gloves. Inspect before use.To prevent skin contact.
Body Protection Long-sleeved Clothing or Laboratory CoatStandard laboratory attire.To protect skin from accidental spills.
Respiratory Protection Dust RespiratorNIOSH (US) or EN 149 (EU) approved.To prevent inhalation of dust particles.
Engineering Controls VentilationUse in a well-ventilated area. Enclosed local exhaust ventilation is required at points of dust generation.To minimize airborne concentrations.
Hygiene Measures Hand WashingWash hands before breaks and after work.To prevent accidental ingestion.
Contaminated ClothingRemove and wash contaminated clothing before re-use.To avoid secondary exposure.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in original, tightly sealed containers in a cool, dry, well-ventilated area.

  • Store away from incompatible materials such as oxidizing agents and foodstuff containers.

  • Suitable storage containers include glass, polyethylene, or polypropylene.

2. Handling and Weighing:

  • Avoid all personal contact, including inhalation.

  • Wear all required personal protective equipment (PPE) as detailed in the table above.

  • Conduct all handling and weighing operations that may generate dust within a chemical fume hood or an enclosure with local exhaust ventilation.

  • Use dry, clean-up procedures and avoid generating dust.

3. Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

    • Disposal options may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.

  • Empty Containers:

    • Decontaminate empty containers before disposal.

    • Observe all label safeguards until containers are cleaned and destroyed.

  • Wash Water:

    • Do not allow wash water from cleaning equipment to enter drains.

    • Collect all wash water for appropriate treatment and disposal.

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

  • Spills:

    • Minor Spills:

      • Clean up spills immediately, avoiding dust generation.

      • Wear appropriate PPE, including a dust respirator.

      • Use dry clean-up procedures.

    • Major Spills:

      • Advise personnel in the area and alert emergency services, providing the location and nature of the hazard.

      • Control personal contact by wearing protective clothing.

      • Prevent spillage from entering drains or water courses.

  • First Aid Measures:

    • Eye Contact:

      • Immediately wash out with fresh running water.

      • Ensure complete irrigation by keeping eyelids apart and moving them.

      • Seek medical attention without delay.

    • Skin Contact:

      • Flush skin and hair with running water (and soap if available).

      • Seek medical attention in the event of irritation.

    • Inhalation:

      • Remove the individual from the contaminated area to fresh air.

      • Encourage the patient to blow their nose to clear breathing passages.

      • If irritation or discomfort persists, seek medical attention.

    • Ingestion:

      • Rinse mouth with water.

      • Never give anything by mouth to an unconscious person.

      • Consult a physician.

Workflow for Handling and Disposal of this compound

Aniracetam_Handling_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures Receiving Receiving and Storage Weighing Weighing and Handling Receiving->Weighing Inspect and log Experiment Experimental Use Weighing->Experiment Transfer to experiment Decontamination Container Decontamination Weighing->Decontamination Empty containers Solid_Waste Solid Waste Collection Experiment->Solid_Waste Contaminated materials Liquid_Waste Liquid Waste Collection Experiment->Liquid_Waste Contaminated solutions Final_Disposal Final Disposal Solid_Waste->Final_Disposal Liquid_Waste->Final_Disposal Decontamination->Final_Disposal Spill Spill Response First_Aid First Aid Spill->First_Aid Exposure Personal Exposure Exposure->First_Aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aniracetam
Reactant of Route 2
Reactant of Route 2
Aniracetam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。